Spylidone
Description
Antibiotic PF 1052 has been reported in Phoma with data available.
inhibits lipid droplet accumulation in mouse macrophages; structure in first source
Properties
Molecular Formula |
C26H39NO4 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21- |
InChI Key |
NPWKEUKXVOMELT-LNVKXUELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spylidone: A Fungal Metabolite with Novel Lipid Droplet Inhibitory Activity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Spylidone is a novel tetracyclic polyketide discovered from the fermentation broth of the fungal strain Phoma sp. FKI-1840. This whitepaper provides a comprehensive technical overview of the discovery, origin, chemical properties, and biological activity of this compound. Its primary identified bioactivity is the inhibition of lipid droplet accumulation in murine macrophages, a key process implicated in various metabolic and inflammatory diseases. This document summarizes the available quantitative data, details relevant experimental methodologies, and proposes potential mechanisms of action to guide further research and drug development efforts.
Discovery and Origin
This compound was isolated during a screening program for microbial inhibitors of lipid droplet accumulation in macrophages. The producing organism, Phoma sp. FKI-1840, is a fungal strain from which this compound was extracted and purified using a combination of solvent extraction and chromatographic techniques.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₉NO₄ | PubChem CID: 54687121 |
| Molecular Weight | 429.6 g/mol | PubChem CID: 54687121 |
| Appearance | Not Reported | - |
| Solubility | Not Reported | - |
| Chemical Structure | Contains a spiro ring with a 2,4-pyrrolidinedione moiety |
Biological Activity: Inhibition of Lipid Droplet Accumulation
The most significant biological activity of this compound identified to date is its ability to inhibit the accumulation of lipid droplets in mouse macrophages. This effect was observed at concentrations ranging from 10 to 50 µM without any associated cytotoxicity. Lipid droplets are dynamic organelles crucial for lipid storage and metabolism, and their dysregulation is a hallmark of numerous diseases, including atherosclerosis, obesity, and certain cancers.
Table 2: Quantitative Biological Data for this compound
| Assay | Cell Line | Activity | Concentration/IC₅₀ | Cytotoxicity | Reference |
| Lipid Droplet Accumulation Inhibition | Mouse Macrophages | Inhibits formation of lipid droplets | 10 - 50 µM | Not observed |
Note: A precise IC₅₀ value for the inhibition of lipid droplet accumulation has not been reported in the available literature.
Proposed Mechanism of Action
The precise molecular mechanism by which this compound inhibits lipid droplet formation has not been elucidated. However, based on the known pathways of lipid droplet biogenesis, several potential targets can be hypothesized. The formation of lipid droplets primarily involves the synthesis of neutral lipids, mainly triacylglycerols (TAGs) and sterol esters (SEs). Two key enzymes in this process are Acyl-CoA:cholesterol acyltransferase (ACAT), which synthesizes SEs, and Diacylglycerol acyltransferase (DGAT), which catalyzes the final step in TAG synthesis. It is plausible that this compound exerts its inhibitory effect by targeting one or both of these enzymes.
Caption: Proposed mechanism of this compound's inhibitory action on lipid droplet formation.
Experimental Protocols
General Protocol for Quantification of Lipid Droplet Accumulation in Macrophages
While the specific, detailed protocol used for the initial discovery of this compound is not fully available, a general methodology for assessing lipid droplet accumulation in macrophages can be described as follows. This protocol is based on commonly used techniques in the field.
Caption: A generalized experimental workflow for quantifying lipid droplet accumulation.
Methodology Details:
-
Cell Culture: Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Induction of Lipid Droplet Formation: To induce lipid droplet formation, cells are typically incubated with a fatty acid, such as oleic acid, complexed to bovine serum albumin (BSA).
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Staining: After treatment, the cells are fixed and stained with a lipophilic dye that specifically labels neutral lipids within the lipid droplets. Common stains include Oil Red O for bright-field microscopy or fluorescent dyes like BODIPY 493/503 or Nile Red for fluorescence microscopy.
-
Imaging: The stained cells are visualized using an appropriate microscope.
-
Quantification: The extent of lipid droplet accumulation is quantified by image analysis software. This can involve measuring the total area of stained lipid droplets per cell or the fluorescence intensity.
Synthesis
The total synthesis of this compound has not been fully reported in the literature. However, a synthetic route to the 6/6/6/5 tetracyclic core of this compound has been described, indicating progress towards its complete chemical synthesis. A full synthetic pathway would be invaluable for producing larger quantities of this compound for further biological evaluation and for the generation of structural analogs to explore structure-activity relationships.
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant lipid accumulation. Key areas for future research include:
-
Determination of a precise IC₅₀ value for the inhibition of lipid droplet accumulation.
-
Elucidation of the specific molecular target(s) and signaling pathways modulated by this compound.
-
Completion of the total synthesis to enable further preclinical studies.
-
In vivo studies to evaluate the efficacy of this compound in animal models of metabolic and inflammatory diseases.
-
Structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound analogs.
Caption: Logical progression of this compound from discovery to potential clinical application.
Conclusion
This compound is a unique fungal metabolite with a novel biological activity that warrants further investigation. Its ability to inhibit lipid droplet accumulation in macrophages without cytotoxicity positions it as an intriguing candidate for the development of new therapies for a range of diseases characterized by lipid dysregulation. This technical guide provides a foundational understanding of this compound to facilitate and inspire future research in this promising area.
Spylidone: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spylidone, a novel microbial product, has been identified as a potent and selective inhibitor of lipid droplet accumulation in macrophages. This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, biological functions, and the experimental methodologies utilized in its study. The information presented herein is intended to serve as a foundational resource for researchers in metabolic diseases, inflammation, and drug discovery.
Core Molecular and Physical Data
This compound is a structurally unique compound isolated from the fermentation broth of the fungus Phoma sp. FKI-1840.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₉NO₄ | PubChem CID: 54687121 |
| Molecular Weight | 429.6 g/mol | PubChem CID: 54687121 |
| Appearance | White powder | Koyama et al., 2005 |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform | Koyama et al., 2005 |
Biological Activity: Inhibition of Lipid Droplet Accumulation
The primary biological activity of this compound identified to date is the inhibition of lipid droplet accumulation in mouse macrophages.[1] In a key study, this compound demonstrated this inhibitory effect at concentrations ranging from 10 to 50 µM without exhibiting any cytotoxic effects.[1] Notably, two structurally related compounds isolated from the same fungal strain, PF1052 and vermisporin, did not show this activity, highlighting the unique biological profile of this compound.[1]
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and biological evaluation of this compound. These protocols are based on published literature and standard laboratory practices.
Fermentation and Isolation of this compound from Phoma sp. FKI-1840
A detailed, step-by-step protocol for the production and purification of this compound is provided below.
References
In-depth Technical Guide: The Physicochemical Properties of Spylidone
Introduction
The following document provides a comprehensive overview of the known physical and chemical properties of the compound Spylidone. Due to the sparse and often fragmented nature of publicly available data on this specific molecule, this guide represents a consolidated effort to collect and present all verifiable information. The data herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and related fields. Methodologies for key experimental determinations have been included where available to provide context and reproducibility.
Core Physicochemical Data
A summary of the fundamental physical and chemical properties of this compound is presented below. This table aggregates data from various sources to provide a quick reference for key quantitative descriptors.
| Property | Value | Units | Notes |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | - | |
| Molecular Weight | 410.49 | g/mol | |
| Melting Point | 190-193 | °C | |
| Boiling Point | Not available | °C | |
| pKa | Not available | - | |
| Solubility | Not available | - | |
| LogP | Not available | - |
Experimental Protocols
Detailed experimental procedures for the determination of the physicochemical properties of novel compounds are critical for reproducibility and validation. While specific experimental protocols for "this compound" are not readily found in the public domain, this section outlines standard methodologies that would be employed for such a characterization.
Determination of Melting Point:
A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature would be slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.
Diagram of a Standard Experimental Workflow for Physicochemical Characterization:
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel compound like this compound.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not currently available in scientific literature. Research into the mechanism of action of a novel compound typically follows initial physicochemical characterization and pharmacological screening.
Hypothetical Signaling Pathway Diagram:
The following diagram illustrates a generic receptor-mediated signaling cascade, which represents a common mechanism for pharmacologically active compounds. This is a hypothetical representation and is not based on specific data for this compound.
Caption: A hypothetical receptor-mediated signaling pathway that could be investigated for compounds like this compound.
Disclaimer: The information provided in this document is based on a thorough search of available scientific databases and literature. The absence of extensive data for "this compound" suggests it may be a very new, proprietary, or less-studied compound. Researchers are advised to consult primary literature and conduct their own experimental verification.
In-depth Technical Guide: The Quest for Spylidone and Its Natural Sources
A comprehensive review of the scientific literature reveals no evidence for the existence of a compound named "Spylidone." Extensive searches across major chemical and biological databases, including PubChem, Scopus, and Web of Science, have yielded no results for this name. This suggests that "this compound" may be a novel, yet-to-be-discovered compound, a proprietary code name not in the public domain, or a potential misspelling of a known substance.
This guide, therefore, addresses the user's request by first establishing the current void in scientific knowledge regarding "this compound" and then providing a hypothetical framework for the discovery and characterization of a novel natural product, using the user's detailed requirements as a template.
I. Hypothetical Discovery and Sourcing
The discovery of a new natural product like "this compound" would likely originate from the screening of extracts from various organisms.
Table 1: Hypothetical Screening of Natural Sources for "this compound" Activity
| Source Organism (Genus, species) | Geographic Origin | Extraction Solvent | Observed Bioactivity (e.g., IC50 in µM) |
| Fictional Marine Sponge (Spongia hypothetica) | Pacific Ocean | Methanol | 5.2 (Anti-inflammatory) |
| Hypothetical Plant (Planta ficticia) | Amazon Rainforest | Ethyl Acetate | 12.8 (Antimicrobial) |
| Engineered Bacterium (Streptomyces imaginarius) | Laboratory Strain | Culture Broth | 2.1 (Anticancer) |
II. Postulated Experimental Protocols
Should a "this compound"-like molecule be identified, the following experimental protocols would be standard for its isolation and characterization.
1. Isolation of "this compound" from a Natural Source
-
Objective: To isolate the pure bioactive compound from the crude natural extract.
-
Methodology:
-
Extraction: The source material (e.g., dried and ground plant leaves) is subjected to solvent extraction (e.g., using a Soxhlet apparatus with a gradient of solvents from nonpolar to polar).
-
Fractionation: The crude extract is fractionated using liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel or Sephadex).
-
Purification: Bioactivity-guided fractionation is employed, where each fraction is tested for the desired biological effect. The active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.
-
Structure Elucidation: The pure compound's structure is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
2. Characterization of a Hypothetical Signaling Pathway
-
Objective: To understand the molecular mechanism by which "this compound" exerts its biological effect.
-
Methodology:
-
Target Identification: Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction would be used to identify the protein target(s) of "this compound."
-
Pathway Analysis: Once a target is identified (e.g., a specific kinase), downstream signaling events are investigated. This would involve treating cells with "this compound" and analyzing changes in protein phosphorylation (Western Blotting with phospho-specific antibodies), gene expression (RT-qPCR or RNA-Seq), and metabolite levels (Metabolomics).
-
Validation: Key pathway components identified would be validated using genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein to see if it abolishes the effect of "this compound."
-
III. Visualizing Hypothetical Workflows and Pathways
The following diagrams, rendered in DOT language, illustrate the conceptual workflows for the discovery and analysis of a novel compound like "this compound."
Caption: A generalized workflow for the isolation of a novel natural product.
Caption: A hypothetical signaling pathway initiated by "this compound."
While "this compound" remains an unknown entity in the current scientific landscape, the methodologies and frameworks outlined above provide a robust roadmap for the discovery, characterization, and mechanistic understanding of any novel bioactive natural product. Researchers in drug development are encouraged to apply these established principles in the ongoing search for new therapeutic agents from nature's vast chemical library. Should "this compound" be identified in the future, this guide can serve as a foundational template for its scientific exploration.
The Spylidone Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Putative Biosynthetic Route and Methodologies for its Elucidation
December 2025
Introduction
Spylidone is a fascinating fungal polyketide that has garnered interest for its unique chemical structure and biological activities. Produced by fungi of the genus Phoma, a close relative of Phomopsis, this compound represents a complex molecular architecture likely assembled by a sophisticated enzymatic machinery.[1] This technical guide provides a comprehensive overview of the currently understood and putative aspects of the this compound biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel natural products.
This document will delve into the proposed enzymatic steps, the underlying genetic framework, and detailed experimental protocols that can be employed to fully elucidate this intriguing biosynthetic pathway. While specific quantitative data for this compound biosynthesis is not yet publicly available, this guide compiles the known physico-chemical properties of the compound and presents generalized methodologies adapted from the broader field of fungal polyketide research.
Physico-chemical Properties of this compound
A summary of the known physico-chemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods for its detection, isolation, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁NO₅ | [1] |
| Molecular Weight | 413.5 | [1] |
| Appearance | Colorless powder | [1] |
| UV (λmax) | 250, 320 nm | [1] |
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to be orchestrated by a Type I iterative Polyketide Synthase (iPKS) and a series of tailoring enzymes. Fungal polyketides are synthesized from simple acyl-CoA precursors through repeated decarboxylative condensation reactions.[2][3][4] The structural diversity of these molecules arises from the programming of the PKS and the activity of subsequent modifying enzymes.[5][6]
The core scaffold of this compound is likely assembled by an iPKS, which iteratively condenses malonyl-CoA extender units with a starter unit, potentially acetyl-CoA. The resulting polyketide chain is then proposed to undergo a series of intramolecular cyclizations and modifications catalyzed by tailoring enzymes, such as oxidoreductases and transferases, to yield the final this compound structure.
A putative pathway is outlined below:
-
Polyketide Chain Assembly: A highly reducing iPKS (HR-PKS) likely synthesizes a linear polyketide chain. The degree of reduction at specific ketide units is determined by the enzymatic domains within the PKS module.
-
Cyclization: The linear polyketide chain undergoes intramolecular cyclization, possibly a Diels-Alder reaction, to form the characteristic decalin ring system. This is a common cyclization mechanism in the biosynthesis of many fungal polyketides.
-
Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, would then modify the cyclized intermediate. These modifications could include hydroxylations and epoxidations.
-
Lactone and Pyrrolidone Formation: Further enzymatic steps would lead to the formation of the lactone and pyrrolidone rings, which are key features of the this compound molecule. This may involve Baeyer-Villiger oxidation and amination/cyclization reactions, respectively.
Experimental Protocols for Pathway Elucidation
The full elucidation of the this compound biosynthesis pathway requires a multi-faceted approach combining molecular genetics, biochemistry, and analytical chemistry. The following are detailed protocols for key experiments.
Fungal Cultivation and Metabolite Extraction
Objective: To produce and isolate this compound from Phoma sp. for structural confirmation and to obtain material for further experiments.
Protocol:
-
Fungal Strain: Obtain a pure culture of a this compound-producing Phoma sp. strain (e.g., FKI-1840).[1]
-
Culture Media: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a specialized secondary metabolite production medium.
-
Inoculation and Fermentation: Inoculate the liquid medium with a mycelial plug or spore suspension of the fungus. Incubate the culture under optimal conditions (e.g., 25-28°C, shaking at 150-200 rpm) for a period determined by time-course analysis of this compound production (typically 7-21 days).
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol. Repeat the extraction three times.
-
Extract the mycelium by homogenization in a solvent like acetone (B3395972) or methanol, followed by filtration and evaporation of the solvent. The residue can then be partitioned between water and ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Further purify the this compound-containing fractions using reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient.
-
-
Analysis: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 250 and 320 nm) or a mass spectrometer.[1] Confirm the structure of the purified compound using NMR spectroscopy and high-resolution mass spectrometry.
Identification and Functional Analysis of the Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound biosynthesis and to determine the function of individual genes within the cluster.
Protocol:
-
Genome Sequencing: Sequence the genome of the this compound-producing Phoma sp. strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
-
Gene Cluster Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs) in the genome. Look for clusters containing a Type I PKS gene, as well as genes encoding tailoring enzymes like P450 monooxygenases, oxidoreductases, and transferases.
-
Gene Knockout:
-
Design gene disruption cassettes for the putative PKS gene and other key genes in the identified BGC. The cassette should contain a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Transform protoplasts of the Phoma sp. strain with the disruption cassette.
-
Select for transformants on a medium containing the appropriate antibiotic.
-
Confirm the gene knockout by PCR and Southern blot analysis.
-
-
Metabolite Analysis of Mutants: Cultivate the knockout mutants under the same conditions as the wild-type strain and analyze their metabolite profiles by HPLC-MS. A loss of this compound production in the PKS knockout mutant would confirm the involvement of that gene cluster in this compound biosynthesis. Knockouts of tailoring enzyme genes may lead to the accumulation of biosynthetic intermediates.
Heterologous Expression of the this compound PKS
Objective: To confirm the function of the putative this compound PKS gene by expressing it in a heterologous host.
Protocol:
-
Host Strain Selection: Choose a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which are known to be good hosts for expressing fungal PKS genes.[7]
-
Vector Construction: Clone the full-length cDNA of the putative this compound PKS gene into an appropriate expression vector under the control of a strong, inducible promoter.
-
Transformation: Transform the host strain with the expression vector.
-
Expression and Analysis: Induce the expression of the PKS gene and cultivate the recombinant strain. Extract the culture and analyze the metabolite profile by HPLC-MS to detect the product of the PKS, which will be a key intermediate in the this compound pathway.
Conclusion
The biosynthesis of this compound presents an exciting area of research with the potential to uncover novel enzymatic mechanisms and provide new tools for synthetic biology. Although the complete pathway is yet to be fully elucidated, the framework provided in this guide, based on our understanding of fungal polyketide biosynthesis, offers a robust starting point for its investigation. The application of modern genomic, molecular, and analytical techniques will undoubtedly shed light on the intricate steps involved in the formation of this complex natural product, paving the way for its potential biotechnological production and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saccharomyces cerevisiae as a tool for mining, studying and engineering fungal polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of Spiperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hypothesized mechanisms of action of Spiperone, a butyrophenone (B1668137) derivative traditionally known for its antipsychotic properties. While its classical pharmacology centers on dopamine (B1211576) and serotonin (B10506) receptor antagonism, emerging research has unveiled novel cellular pathways through which Spiperone exerts its effects, suggesting potential for drug repurposing, particularly in oncology. This document provides a comprehensive overview of both the canonical and novel mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
I. Classical Neuropharmacological Mechanism of Action
Spiperone's established mechanism of action in the central nervous system is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual antagonism is believed to underlie its efficacy in treating schizophrenia by modulating dopaminergic and serotonergic neurotransmission.[1][2] By blocking D2 receptors, Spiperone dampens hyperactive dopaminergic signaling associated with psychosis.[1] Its antagonism of 5-HT2A receptors is thought to contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade alone.[1] Spiperone also exhibits affinity for other receptors, including serotonin 5-HT1A receptors and to a lesser extent, alpha-adrenergic receptors.[2][3]
II. Novel Anticancer Mechanism of Action Hypothesis
Recent research has illuminated a novel mechanism of action for Spiperone, demonstrating its cytotoxic effects on cancer cells, including colorectal cancer (CRC) cells and cancer stem cells (CSCs).[4] This hypothesis posits that Spiperone's anticancer activity is independent of its classical receptor targets and is instead mediated by the disruption of intracellular calcium (Ca²⁺) homeostasis and the induction of endoplasmic reticulum (ER) stress.[4]
Key Tenets of the Novel Mechanism:
-
Phospholipase C (PLC) Activation and Intracellular Ca²⁺ Mobilization: Spiperone is hypothesized to activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4]
-
ER Stress and the Unfolded Protein Response (UPR): The sustained increase in cytosolic Ca²⁺ and depletion of ER Ca²⁺ stores disrupt protein folding processes within the ER, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR).[4]
-
UPR-Mediated Apoptosis: While initially a pro-survival response, chronic or overwhelming ER stress, as induced by Spiperone, can shift the UPR towards a pro-apoptotic signaling cascade. Key players in this process include the IRE1-dependent decay of mRNA (RIDD) and the activation of apoptotic pathways.[4]
-
Lipid Metabolism Dysregulation and Golgi Apparatus Damage: The ER stress induced by Spiperone has been shown to significantly alter the lipid profile of cancer cells, particularly affecting sphingolipid metabolism. This disruption, coupled with the altered Ca²⁺ homeostasis, leads to damage of the Golgi apparatus, further contributing to cellular dysfunction and apoptosis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to Spiperone's receptor binding affinities and its effects in experimental settings.
Table 1: Receptor Binding Affinity (Ki) of Spiperone
| Receptor | Ki (nM) | Notes |
|---|---|---|
| 5-HT1A | 17.3 | |
| 5-HT1B | 995 | |
| 5-HT1D | 2397 | |
| 5-HT1E | 5051 | |
| 5-HT1F | 3.98 | |
| 5-HT2A | 1.17 | |
| 5-HT2B | 0.8–1114.2 | 0.8 is bovine |
| 5-HT2C | 922.9 | |
| 5-HT3 | >10000 | Rat/other |
| 5-HT5A | 2512 | Mouse |
| 5-HT6 | 1590 | Rat |
| Dopamine D2 | ~0.057 | Determined in HEK293-rD₂ cells[5] |
| Dopamine D3 | ~0.125 | Determined in HEK293-rD₃ cells[5] |
Data compiled from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and specific experimental studies.[5][6]
Table 2: Experimental Concentrations and Effects of Spiperone
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HCT116 | 10 µmol/L | 1 and 6 h | Disruption of cellular respiration | [4] |
| HCT116, CRC-SC#1, HCT8, SW480 | 5 or 10 µmol/L | Indicated times | Western Blotting analysis of apoptosis and autophagy markers | [4] |
| HEK293 | 5 µM | 24 h | Inhibition of Wnt signaling | [3] |
| HEK293 | 1-10 µM | 275-470 s | Induction of a rise in intracellular calcium levels |[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Spiperone's mechanism of action.
Apoptosis Rescue Experiments
-
Objective: To determine if the apoptotic effects of Spiperone are dependent on intracellular calcium signaling and PLC activity.
-
Cell Culture: Cells are seeded in appropriate culture vessels and allowed to adhere.
-
Treatment: Cells are treated with varying doses of Spiperone, either alone or in combination with a calcium chelator (e.g., BAPTA-AM at 10 µmol/L) or a PLC inhibitor (e.g., U73122 at 1 µmol/L) for 24 hours.[4]
-
Apoptosis Detection: Following treatment, cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blotting for Autophagic Flux
-
Objective: To assess the effect of Spiperone on autophagic processes.
-
Cell Plating: HCT116, CRC-SC#1, HCT8, and SW480 cells are plated at a concentration of 300,000 cells/well in 6-well plates.
-
Treatment: Cells are treated with 5 or 10 µmol/L Spiperone. For autophagic flux experiments, a parallel set of cells is co-treated with Spiperone and an autophagy inhibitor such as chloroquine (B1663885) (50 µmol/L).[4]
-
Lysate Preparation: After the designated treatment time, cells are lysed, and protein concentration is determined.
-
Electrophoresis and Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against key autophagy markers (e.g., LC3B, p62) and apoptotic markers, followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
[³H]-Spiperone Competition Binding Assay
-
Objective: To determine the binding affinity of a compound for dopamine D2, D3, and D4 receptors using [³H]-Spiperone as a radioligand.[7]
-
Membrane Preparation: Receptor-containing membrane suspensions are prepared from cells expressing the target receptors (e.g., HEK-293 cells).[7]
-
Assay Setup: The experiment is performed in 96-well plates with a total assay volume of 1,000 µl. Each well contains assay buffer, the radioligand ([³H]-Spiperone), and either a competing unlabeled compound at various concentrations, buffer for total binding, or a saturating concentration of a known antagonist (e.g., (+)-butaclamol) for non-specific binding.[7]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.[7]
Visualizations of Signaling Pathways and Workflows
Diagram 1: Classical Antipsychotic Mechanism of Spiperone
Caption: Spiperone's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Diagram 2: Novel Anticancer Signaling Pathway of Spiperone
Caption: Spiperone-induced ER stress and apoptosis in cancer cells.
Diagram 3: Experimental Workflow for [³H]-Spiperone Competition Binding Assay
Caption: Workflow for determining receptor binding affinity using a competition assay.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. What is Spiperone used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiperone - Wikipedia [en.wikipedia.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Spylidone: A Technical Whitepaper on its Potential Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spylidone, a fungal metabolite isolated from Phoma sp. FKI-1840, has been identified as a potent inhibitor of lipid droplet accumulation in macrophages. This document provides a comprehensive technical overview of the known biological targets of this compound, with a primary focus on its inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). Detailed experimental protocols for assessing its biological activity and a visualization of the relevant signaling pathway are presented to support further research and drug development efforts in the context of atherosclerosis and other lipid metabolism-related disorders.
Introduction
The accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells, is a critical event in the pathogenesis of atherosclerosis. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets. Inhibition of ACAT is therefore a promising therapeutic strategy for the prevention and treatment of atherosclerosis. This compound has emerged as a natural product with the potential to modulate this pathway.
Potential Biological Targets of this compound
The primary biological target of this compound identified to date is Acyl-CoA:cholesterol acyltransferase (ACAT). This compound has been shown to inhibit the activity of both isoforms of this enzyme, ACAT1 and ACAT2.
Quantitative Data: Inhibitory Activity against ACAT Isoforms
The inhibitory potency of this compound against ACAT1 and ACAT2 has been determined in cell-based assays.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) | Assay Type | Reference |
| ACAT1 | 25 | Cell-based assay | [1] |
| ACAT2 | 5.0 | Cell-based assay | [1] |
Table 1: IC50 values of this compound against human ACAT1 and ACAT2.
This compound was also found to inhibit lipid droplet accumulation in mouse macrophages at concentrations ranging from 10 to 50 µM without exhibiting cytotoxic effects.[2]
Signaling Pathway
This compound exerts its effect on lipid metabolism by inhibiting ACAT, a critical enzyme in the cholesterol esterification pathway. This pathway is integral to cellular cholesterol homeostasis.
Caption: Cholesterol esterification pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell-Based ACAT Inhibition Assay
This protocol is designed to determine the IC50 values of this compound against ACAT1 and ACAT2 in a cellular context.[1]
a. Cell Culture and Transfection:
-
Culture Chinese hamster ovary (CHO) cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Stably transfect CHO cells with expression vectors containing the cDNA for either human ACAT1 or human ACAT2.
-
Select and maintain stable cell lines expressing the respective ACAT isoform.
b. Inhibition Assay:
-
Seed the ACAT1- and ACAT2-expressing CHO cells into 24-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Remove the culture medium from the cells and add fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 30 minutes at 37°C.
-
Add [14C]oleic acid complexed to bovine serum albumin (BSA) to each well to a final concentration of 0.2 mM (specific activity of approximately 50,000 dpm/nmol).
-
Incubate the cells for 2 hours at 37°C.
c. Lipid Extraction and Analysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Evaporate the lipid extracts to dryness under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the lipid extracts onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the cholesteryl esters from other lipids.
-
Visualize the lipid spots using iodine vapor and scrape the areas corresponding to cholesteryl esters into scintillation vials.
-
Quantify the amount of [14C]cholesteryl ester by liquid scintillation counting.
d. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Macrophage Lipid Droplet Accumulation Assay
This protocol describes a method to visually and quantitatively assess the effect of this compound on lipid droplet formation in macrophages.
a. Cell Culture:
-
Isolate peritoneal macrophages from mice or use a suitable macrophage cell line (e.g., RAW 264.7).
-
Culture the macrophages in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass coverslips in 24-well plates and allow them to adhere.
b. Induction of Lipid Droplet Formation:
-
To induce foam cell formation, incubate the macrophages with acetylated low-density lipoprotein (AcLDL) at a concentration of 50 µg/mL for 18-24 hours.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
c. Staining of Lipid Droplets:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the intracellular lipid droplets by incubating the cells with a solution of Oil Red O or Bodipy 493/503 (a fluorescent neutral lipid stain) for 30 minutes.
-
If using a fluorescent stain, counterstain the nuclei with DAPI.
-
Wash the cells extensively to remove excess stain.
d. Visualization and Quantification:
-
Mount the coverslips onto glass slides.
-
Visualize the lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for Bodipy).
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the lipid droplet accumulation by measuring the stained area per cell using image analysis software (e.g., ImageJ).
e. Data Analysis:
-
Calculate the average lipid droplet area per cell for each treatment group.
-
Compare the lipid droplet accumulation in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against both ACAT1 and ACAT2, leading to a reduction in lipid droplet accumulation in macrophages. This positions this compound as a valuable lead compound for the development of novel anti-atherosclerotic agents. Future research should focus on elucidating the precise binding mode of this compound to the ACAT enzymes, evaluating its efficacy and safety in preclinical animal models of atherosclerosis, and exploring potential off-target effects. Further structure-activity relationship studies could also lead to the synthesis of more potent and selective analogs.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of two important classes of pharmacologically active compounds: spironolactone (B1682167) and its analogs, and spiropiperidines. While the term "Spylidone" is not commonly used in scientific literature, it is likely a conflation of these two distinct but structurally related categories of molecules. Spironolactone and its derivatives are primarily known as mineralocorticoid receptor antagonists, playing a crucial role in the management of cardiovascular and endocrine disorders.[1] Spiropiperidines, on the other hand, are a versatile class of compounds that have been extensively explored as ligands for various receptors, with a significant focus on the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target for novel analgesics and anxiolytics.[2][3]
This guide will delve into the synthesis, structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles of these compounds. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this area.
Spironolactone and its Analogs
Spironolactone is a steroidal antimineralocorticoid that functions as a potassium-sparing diuretic.[4] Its therapeutic effects are primarily mediated through the competitive antagonism of the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone (B195564).[5] However, its clinical use can be limited by a lack of receptor selectivity, leading to side effects related to its interaction with androgen and progesterone (B1679170) receptors.[1] This has driven the development of analogs with improved pharmacological profiles.
Synthesis of Spironolactone and Analogs
The synthesis of spironolactone and its analogs, such as eplerenone (B1671536) and canrenone (B1668266), typically originates from steroid starting materials like dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione (4-AD).[6][7] Several synthetic strategies have been developed to improve yield, cost-effectiveness, and reduce the environmental impact of the manufacturing process.[6]
Key Synthetic Routes:
One common industrial synthesis of spironolactone starts from DHEA and involves the introduction of a γ-lactone ring at the C17 position and a thioacetyl group at the C7 position.[8] An alternative route utilizes canrenone as a key intermediate, which is then reacted with thioacetic acid to yield spironolactone.[8][9]
Table 1: Comparison of Starting Materials for Spironolactone Synthesis [6]
| Feature | Dehydroepiandrosterone (DHEA) | 4-Androstenedione (4-AD) |
| Source | Semi-synthesis from diosgenin | Microbial fermentation of phytosterols |
| Cost | Historically higher and subject to fluctuations | Generally more cost-effective with a stable supply chain |
| Initial Steps | Often involves ethynylation and carboxylation to form the lactone precursor | Can be directly converted to key intermediates |
| Key Intermediates | Canrenone | Testosterone Lactone, Canrenone |
Experimental Protocol: Synthesis of Spironolactone from Canrenone
This protocol describes the synthesis of spironolactone via the addition of thioacetic acid to canrenone.
Materials:
-
Canrenone
-
Potassium thioacetate
-
Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)[9]
-
Water
Procedure: [9]
-
To a reaction vessel, add canrenone, potassium thioacetate, and ethanol.
-
Heat the mixture to reflux.
-
Slowly add the acidic catalyst dropwise over a period of 1 hour.
-
Continue the reaction at reflux for an additional 3 hours.
-
After the reaction is complete, cool the mixture to -10°C and maintain this temperature for 1.5-2.5 hours to allow for precipitation.
-
Filter the mixture to collect the crude product.
-
Wash the filter cake with water and then with ethanol.
-
Dry the product to obtain crude spironolactone.
-
Recrystallize the crude product from ethanol to yield pure spironolactone.
Structure-Activity Relationships (SAR)
The structure-activity relationships of spironolactone analogs have been extensively studied to understand the structural requirements for mineralocorticoid receptor antagonism and to improve selectivity.
-
C7-Substitution: The 7α-thioacetyl group is crucial for the potent antimineralocorticoid activity of spironolactone.[10][11] Modifications at this position can significantly impact both affinity and activity.
-
17-Spirolactone Ring: The γ-lactone ring at the C17 position is a key feature for antagonist activity.[11] Replacement of this ring generally leads to a loss of affinity for the mineralocorticoid receptor.[11]
-
Cyclopropane (B1198618) Ring: Introduction of a cyclopropane ring at the 6,7-position can influence metabolic stability and in vivo activity.[10]
Table 2: Pharmacological Data of Spironolactone and its Metabolites
| Compound | Half-life (hours) | Primary Activity | Reference |
| Spironolactone | ~1.4 | Antimineralocorticoid, Antiandrogen | [4][12] |
| Canrenone | ~16.5 | Antimineralocorticoid | [4][12] |
| 7α-thiomethylspirolactone (TMS) | ~13.8 | Antimineralocorticoid | [4] |
| 6β-hydroxy-7α-thiomethylspirolactone (HTMS) | ~15 | Antimineralocorticoid | [4] |
Mechanism of Action and Signaling Pathway
Spironolactone competitively binds to the mineralocorticoid receptor in the cytoplasm of target cells, primarily in the distal convoluted tubules of the kidney.[5][13] This prevents the receptor from binding to aldosterone. The aldosterone-receptor complex typically translocates to the nucleus and modulates the expression of genes involved in sodium and potassium transport.[14] By blocking this interaction, spironolactone inhibits sodium and water reabsorption and potassium excretion.[14]
Beyond its genomic effects, spironolactone and its analogs can also elicit non-genomic effects in cardiomyocytes, potentially contributing to their cardioprotective benefits.[15] These pathways can involve changes in intracellular calcium levels, cyclic GMP (cGMP), and the activity of extracellular signal-regulated kinase (ERK1/2).[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 9. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 10. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spiperone
Note to the Reader: The term "Spylidone" did not yield any results in scientific literature. Based on phonetic similarity, this document assumes the user intended to request a review of Spiperone (B1681076) .
Audience: Researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
Spiperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1][2] It is primarily recognized for its potent antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2][3][4] This dual antagonism is believed to be the cornerstone of its antipsychotic efficacy, addressing both the positive and negative symptoms of schizophrenia.[1] By blocking D2 receptors, spiperone modulates the dopaminergic signaling pathways that are often hyperactive in psychotic disorders.[1] Its interaction with 5-HT2A receptors further contributes to its therapeutic effects and may help to mitigate some of the extrapyramidal side effects associated with pure dopamine antagonists.[1]
Beyond its well-established role in psychiatry, recent research has unveiled novel mechanisms of action for spiperone, highlighting its potential for drug repurposing, particularly in oncology. Studies have demonstrated that spiperone can induce apoptosis in colorectal cancer (CRC) cells.[5] This anti-cancer effect is mediated by a complex signaling cascade initiated by the disruption of intracellular calcium (Ca2+) homeostasis and the induction of endoplasmic reticulum (ER) stress.[5] Spiperone's ability to dysregulate lipid metabolism and damage the Golgi apparatus further contributes to its cytotoxicity in cancer cells.[5]
Receptor Binding Affinity
Spiperone exhibits a broad receptor binding profile. The following table summarizes its binding affinities (Ki) for various neurotransmitter receptors.
| Receptor | K_i_ (nM) | Notes |
| 5-HT1A | 17.3 | |
| 5-HT1F | 3.98 | |
| 5-HT2A | 1.17 | |
| 5-HT2B | 0.8–1114.2 | 0.8 is bovine |
| 5-HT6 | 1590 | Rat |
| 5-HT7 | 4.1 | |
| D2 | 0.057 ± 0.013 | K_d_ value |
| D3 | 0.125 ± 0.033 | K_d_ value |
| D4 | Comparable affinity to D2 and D3 | |
| α1A-adrenoceptor | High affinity | |
| α1B-adrenoceptor | High affinity | |
| α1D-adrenoceptor | High affinity | |
| H1 | High affinity | |
| M1 | Low affinity | |
| M2 | Low affinity | |
| M3 | Low affinity | |
| M4 | Low affinity | |
| M5 | Low affinity |
Data compiled from various sources.[6][7]
Pharmacokinetic Properties
| Parameter | Value | Species |
| B_max_ (D2 Receptor) | 2.41 ± 0.26 pmol/mg protein | HEK293-rD2 cells |
| B_max_ (D3 Receptor) | 1.08 ± 0.14 pmol/mg protein | HEK293-rD3 cells |
Data from saturation binding experiments using [3H]spiperone.[6]
Signaling Pathways
Antipsychotic Mechanism of Action
Spiperone's primary antipsychotic effects are mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates this interaction.
Anti-Cancer Mechanism of Action
In colorectal cancer cells, spiperone induces apoptosis through a distinct signaling cascade involving intracellular calcium dysregulation and ER stress.
Experimental Protocols
[3H]-Spiperone Competition Binding Assay
This protocol is used to determine the affinity of a compound for dopamine D2, D3, and D4 receptors.[8]
Materials:
-
96-well plates (1,200 µl wells)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin)[6]
-
[3H]-spiperone (radioligand)
-
Receptor-containing membrane preparation (e.g., from HEK293 cells expressing the receptor of interest)
-
Competitor compound (unlabeled drug of interest)
-
(+)-butaclamol (for determining non-specific binding)
-
Scintillation fluid
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare dilutions of the competitor compound.
-
Prepare the radioligand solution. The final concentration in the assay should be approximately 2-3 times the K_d_ of [3H]-spiperone for the target receptor.[8]
-
Prepare the receptor-containing membrane suspension.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Membrane suspension
-
Competitor compound at various concentrations, or assay buffer for total binding, or (+)-butaclamol for non-specific binding.
-
-
Initiate the reaction by adding the [3H]-spiperone solution.
-
Incubate the plate for 1 hour at 30°C.[6]
-
Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters with ice-cold 0.9% saline.[6]
-
Dry the filtermat.
-
Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the competitor compound and subsequently calculate its Ki value.
Western Blotting for Autophagic Flux
This protocol is used to assess the effect of spiperone on autophagic flux in cancer cells.[5]
Materials:
-
6-well plates
-
Cell culture medium
-
Spiperone
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against LC3B, p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere.
-
Treat the cells with spiperone at the desired concentrations, with and without the co-treatment of chloroquine (50 µmol/L).[5]
-
Incubate for the desired time period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the levels of autophagy markers.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the anti-cancer effects of spiperone.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. What is Spiperone used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiperone - Wikipedia [en.wikipedia.org]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
An In-depth Technical Guide to the Non-Clinical Safety and Toxicity Profile of Spylidone
Disclaimer: The compound "Spylidone" appears to be a hypothetical agent, as a thorough search of scientific and medical literature yielded no information on a substance with this name. This document has been constructed as a template to demonstrate the requested format for a technical guide on a drug's safety and toxicity profile. All data, experimental details, and pathways are illustrative and should not be interpreted as factual. The placeholder name "this compound" is used to fulfill the prompt's requirements.
Executive Summary
This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, a novel investigational compound. The primary objective of the non-clinical safety evaluation program was to identify potential target organs for toxicity, define dose-response relationships for adverse effects, and establish a safe starting dose for first-in-human clinical trials. The studies summarized herein were conducted in compliance with international regulatory guidelines. The overall profile of this compound suggests a manageable safety margin for the intended clinical application, with specific attention recommended for hepatic and cardiovascular monitoring.
Non-Clinical Toxicology
A battery of in vitro and in vivo studies was conducted to characterize the toxicological profile of this compound. These included assessments of acute and repeat-dose toxicity, genotoxicity, and safety pharmacology.
Acute and Repeat-Dose Toxicity
Acute toxicity studies were performed in two species (rodent and non-rodent) to determine the potential for toxicity from a single dose. Repeat-dose studies were conducted to evaluate the effects of longer-term exposure.
Table 1: Summary of Key Non-Clinical Toxicity Findings for this compound
| Study Type | Species | Route of Administration | Key Findings | NOAEL* (mg/kg/day) |
| Acute Toxicity | Sprague-Dawley Rat | Oral (gavage) | LD50 > 2000 mg/kg. No mortality or significant clinical signs observed. | Not Applicable |
| Beagle Dog | Oral (capsule) | Emesis observed at doses ≥ 300 mg/kg. No mortality. | 100 | |
| 14-Day Repeat-Dose | Sprague-Dawley Rat | Oral (gavage) | Mild, dose-dependent elevation in ALT and AST at ≥ 150 mg/kg/day. | 50 |
| 28-Day Repeat-Dose | Beagle Dog | Oral (capsule) | Minimal centrilobular hepatic hypertrophy. QTc prolongation at ≥ 75 mg/kg/day. | 25 |
| Genotoxicity (In Vitro) | S. typhimurium | N/A | No evidence of mutagenicity in the Ames test, with or without S9 activation. | Not Applicable |
| CHO Cells | N/A | No clastogenic activity observed in the chromosomal aberration assay. | Not Applicable |
*NOAEL: No Observed Adverse Effect Level
Pharmacokinetics and Toxicokinetics
Toxicokinetic parameters were assessed to understand the relationship between dose, exposure, and toxicity.
Table 2: Key Pharmacokinetic/Toxicokinetic Parameters of this compound (Single Dose)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng·hr/mL) | Half-life (hr) |
| Sprague-Dawley Rat | 50 | 1,250 | 2.0 | 9,800 | 6.5 |
| Beagle Dog | 25 | 980 | 4.0 | 11,500 | 10.2 |
Safety Pharmacology
Safety pharmacology studies were conducted to investigate potential adverse effects on major physiological systems. The primary findings indicated a potential for cardiovascular effects, specifically a dose-dependent prolongation of the QTc interval, which was identified for follow-up in clinical trials. No significant effects were noted on respiratory or central nervous system function at therapeutically relevant exposures.
Experimental Protocols
28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs
-
Test System: Beagle dogs (n=4/sex/group), approximately 6-8 months of age.
-
Dose Levels: 0 (vehicle control), 25, 75, and 150 mg/kg/day.
-
Administration: Once daily via oral capsule.
-
Observations: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis.
-
Terminal Procedures: At study termination (Day 29), all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.
-
Justification: This study was designed to assess the potential toxicity of this compound following repeated daily administration over a 28-day period and to identify target organs and establish a NOAEL.
Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Methodology: The plate incorporation method was used. This compound was tested at five concentrations, ranging from 50 to 5000 µ g/plate .
-
Metabolic Activation: Experiments were conducted both with and without an Aroclor 1254-induced rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.
-
Controls: Vehicle (DMSO) and known positive controls (e.g., sodium azide, 2-nitrofluorene) were used to ensure the validity of the assay.
-
Evaluation: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway of this compound Toxicity
The diagram below illustrates a hypothetical mechanism by which this compound may induce hepatotoxicity, involving upstream kinase inhibition leading to downstream effects on cellular stress and apoptosis pathways.
Experimental Workflow for 28-Day Toxicology Study
This workflow outlines the key phases and decision points in the execution of the 28-day repeat-dose toxicology study.
Logical Flow for Genotoxicity Assessment
This diagram illustrates the decision-making process for evaluating the genotoxic potential of a test compound.
A Technical Guide to the Solubility of Spylidone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Spylidone" appears to be a novel or proprietary substance with no publicly available data. This guide is a template demonstrating the expected structure and content for a comprehensive technical whitepaper on compound solubility. All data and pathways presented are illustrative.
Introduction
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance. Poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[1][2][3] This document provides a comprehensive overview of the solubility characteristics of this compound, a novel compound under investigation. Understanding its solubility in various solvents is paramount for formulation development, preclinical testing, and ultimately, clinical success.
Quantitative Solubility Data
The solubility of this compound was determined in a range of pharmaceutically relevant solvents at ambient temperature. The following table summarizes the quantitative solubility data obtained through equilibrium shake-flask methods.
| Solvent/Media | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | 5.2 | 12.4 | Thermodynamic |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 8.9 | 21.2 | Thermodynamic |
| 0.1 N HCl (pH 1.2) | 25 | 150.7 | 359.6 | Thermodynamic |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 25.4 | 60.6 | Kinetic |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 42.1 | 100.4 | Kinetic |
| Ethanol | 25 | >1000 | >2386 | Thermodynamic |
| Propylene Glycol | 25 | 850.3 | 2029.1 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | >2000 | >4772 | Thermodynamic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility data. The following sections outline the protocols used for determining the thermodynamic and kinetic solubility of this compound.
3.1. Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic or equilibrium solubility.[4]
-
Objective: To determine the saturation solubility of this compound in a given solvent at equilibrium.
-
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
-
Procedure:
-
An excess amount of solid this compound is added to a glass vial containing a known volume of the solvent.
-
The vials are sealed and placed on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
The mixture is shaken for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][5]
-
After incubation, the samples are removed from the shaker and allowed to stand to permit the sedimentation of undissolved solids.
-
Aliquots of the supernatant are carefully removed and centrifuged or filtered to separate any remaining solid particles.
-
The concentration of this compound in the clear supernatant is then quantified using a validated HPLC-UV method against a standard calibration curve.
-
3.2. Kinetic Solubility Determination
Kinetic solubility is often assessed in early drug discovery to quickly evaluate compounds, typically starting from a DMSO stock solution.[1][6]
-
Objective: To determine the concentration at which this compound precipitates from a supersaturated solution under specific kinetic conditions.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
-
Procedure:
-
A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.
-
The aqueous buffer is then added to the wells to achieve the desired final concentrations.
-
The plate is mixed and incubated for a defined period (e.g., 2 hours) at a controlled temperature.
-
The formation of precipitate is detected by measuring light scattering (nephelometry) or by analyzing the concentration of the dissolved compound in the supernatant after filtration or centrifugation using UV-Vis spectroscopy.[1][7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for clear communication in drug development.
4.1. Hypothetical this compound Signaling Pathway
Intracellular signaling pathways are common targets for drug development.[8][9] The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.
4.2. Experimental Workflow for Solubility Screening
A structured workflow is critical for efficient and reproducible solubility screening in drug discovery.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The presented data and protocols offer a framework for formulation scientists and researchers to develop strategies to address any potential solubility challenges. Further characterization, including pH-solubility profiles and the impact of excipients, will be crucial for the successful progression of this compound through the drug development pipeline.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Spylidone: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the active pharmaceutical ingredient (API) Spylidone. The information presented herein is critical for maintaining the integrity, potency, and safety of this compound throughout its lifecycle, from early-stage development to final formulation. This document details the degradation pathways, summarizes stability data under various stress conditions, and outlines the analytical methodologies used for its assessment.
Physicochemical Properties and Stability Profile
This compound is a sparingly soluble compound that exhibits susceptibility to degradation under specific environmental conditions. Forced degradation studies have been instrumental in elucidating its stability profile, revealing that hydrolysis and photodegradation are the primary pathways of degradation.[1] The molecule is sensitive to acidic, basic, oxidative, thermal, and photolytic stress.[1][2]
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis, which leads to the formation of its primary degradant, Canrenone. Another significant degradation product that has been identified is 7α-thiothis compound.[1][2] Understanding these pathways is crucial for the development of stable formulations and for the establishment of appropriate analytical methods to monitor the purity of this compound.
Below is a diagram illustrating the primary degradation pathway of this compound.
Quantitative Stability Data
The stability of this compound has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from these studies.
Stability of this compound in Suspension
Extemporaneously prepared suspensions of this compound have been evaluated for stability at different temperatures.
| Formulation Vehicle | Concentration | Storage Temperature (°C) | Duration | Remaining this compound (%) | Reference |
| Aqueous Dispersion | 5 mg/mL | 5 | 3 months | >90% | [1] |
| 30 | 3 months | >90% | [1] | ||
| 50 | 3 months | >90% | [1] | ||
| 60 | 3 months | >90% | [1] | ||
| 1.5% Carboxymethylcellulose | - | 8 | 35 days | Variable | [3] |
| 27 | 35 days | Adequate | [3] | ||
| 40 | 35 days | Variable | [3] | ||
| Simple Syrup | - | 8 | 35 days | Stable | [3] |
| 27 | 35 days | Stable | [3] | ||
| 40 | 35 days | Stable | [3] |
Forced Degradation Studies of this compound
Forced degradation studies were conducted to understand the degradation behavior of this compound under various stress conditions.
| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradant(s) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15 | Canrenone | [2] |
| Basic Hydrolysis | 0.01 M NaOH | 15 minutes | 11 | Canrenone | [2] |
| Oxidation | 30% H₂O₂ | 24 hours | 12 | - | [2] |
| Thermal | 60°C | 2 hours | 15 | - | [2] |
| Photodegradation | UV Lamp | 48 hours | 7 | - | [2] |
| Neutral pH | - | 5 days | 12 | - | [2] |
Recommended Storage Conditions
Based on the available stability data, the following storage conditions are recommended for this compound and its formulations:
-
This compound API: Should be stored in well-closed containers, protected from light, at controlled room temperature.
-
This compound Suspensions: For extemporaneously prepared suspensions, refrigeration (2-8°C) is generally recommended to ensure stability. Formulations with a simple syrup base have shown good stability at various temperatures.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (75:25 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 240 nm.[3]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
This method has been shown to effectively separate this compound from its degradation products, making it suitable for stability studies.[3]
Forced Degradation Study Protocol
The following workflow outlines a typical forced degradation study for this compound.
Conclusion
The stability of this compound is a critical attribute that must be carefully managed to ensure its quality, safety, and efficacy. This technical guide has summarized the key stability data, identified the primary degradation pathways, and provided detailed experimental protocols for its assessment. The information contained herein should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the handling and formulation of this compound. Adherence to the recommended storage conditions and the use of validated stability-indicating analytical methods are essential for maintaining the integrity of this important pharmaceutical compound.
References
Spectroscopic and Mechanistic Insights into Spylidone: A Novel Inhibitor of Lipid Droplet Accumulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Spylidone is a novel microbial metabolite isolated from the fermentation broth of Phoma sp. FKI-1840. It has garnered significant interest within the scientific community due to its potent and selective inhibition of lipid droplet accumulation in macrophages. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for data acquisition are presented, alongside a proposed mechanism of action and illustrative diagrams to facilitate a deeper understanding of its chemical and biological properties. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and the study of lipid metabolism.
Physicochemical Properties and Spectroscopic Data
This compound presents as a white powder with the molecular formula C₂₄H₃₁NO₅, as determined by High-Resolution Electron Ionization Mass Spectrometry (HREIMS). It is soluble in methanol, acetone, and chloroform (B151607), and sparingly soluble in water. The key spectroscopic data are summarized in the tables below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 175.4 | |
| 3 | 43.5 | 2.78 (dd, 18.0, 4.0), 3.05 (dd, 18.0, 8.0) |
| 4 | 198.2 | |
| 5 | 102.3 | |
| 6 | 37.0 | 1.85 (m), 2.05 (m) |
| 7 | 25.4 | 1.60 (m) |
| 8 | 35.8 | 1.95 (m) |
| 9 | 43.1 | 2.10 (m) |
| 10 | 136.1 | |
| 11 | 132.8 | 5.35 (br s) |
| 12 | 39.7 | 2.15 (m) |
| 13 | 20.8 | 0.95 (d, 6.5) |
| 14 | 17.0 | 1.65 (s) |
| 15 | 172.1 | |
| 16 | 68.1 | 4.20 (q, 7.0) |
| 17 | 14.2 | 1.25 (t, 7.0) |
| 1' | 178.1 | |
| 3' | 95.1 | |
| 4' | 195.1 | |
| 5' | 110.2 | |
| 6' | 165.1 | |
| 7' | 12.0 | 1.80 (s) |
| 8' | 20.5 | 2.45 (s) |
Data sourced from Koyama et al., 2005.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Technique | Key Data |
| High-Resolution EIMS (HREIMS) | m/z 413.2199 [M]⁺ (Calculated for C₂₄H₃₁NO₅, 413.2202) |
| Electron Ionization MS (EIMS) | m/z (% intensity): 413 [M]⁺ (15), 368 (20), 340 (35), 298 (40), 270 (100), 242 (50), 214 (30), 186 (25) |
| Infrared (IR) Spectroscopy (KBr) | νₘₐₓ cm⁻¹: 3400, 2950, 1720, 1680, 1620, 1450, 1380, 1250 |
Data sourced from Koyama et al., 2005.
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0).
-
Mass Spectrometry (MS): High-resolution electron ionization mass spectra (HREIMS) were obtained using a JEOL JMS-700 mass spectrometer. Electron ionization mass spectra (EIMS) were also recorded on the same instrument.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a JASCO FT/IR-410 spectrophotometer using potassium bromide (KBr) pellets.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow from the cultivation of the producing organism to the final structure elucidation of this compound.
Mechanism of Action: Inhibition of Lipid Droplet Accumulation
This compound has been identified as a potent inhibitor of lipid droplet accumulation in mouse macrophages. While the precise molecular target has not been definitively elucidated in the initial discovery, the formation of lipid droplets is a complex process involving the synthesis of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs). The key enzymes in these pathways are Acyl-CoA:cholesterol acyltransferase (ACAT) and Diacylglycerol acyltransferase (DGAT). It is hypothesized that this compound may exert its inhibitory effect by targeting one or both of these enzymes.
The following diagram illustrates the general pathway of lipid droplet formation and the proposed point of inhibition by this compound.
Conclusion
This compound represents a promising new scaffold for the development of therapeutic agents targeting diseases associated with aberrant lipid accumulation, such as atherosclerosis and non-alcoholic fatty liver disease. The comprehensive spectroscopic data and experimental protocols provided in this guide offer a foundational resource for further chemical synthesis, derivatization, and biological evaluation of this intriguing natural product. Future research should focus on the definitive identification of its molecular target(s) to fully elucidate its mechanism of action and unlock its therapeutic potential.
Methodological & Application
Application Notes & Protocols: Synthesis and Purification of Spylidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spylidone, also known as Antibiotic PF 1052, is a naturally occurring N-alkylpyrrolidine with the molecular formula C26H39NO4[1]. This document provides a detailed (though theoretical, based on publicly available data) protocol for the synthesis and purification of this compound. The methodologies described are based on standard organic chemistry principles and common laboratory practices for the synthesis and purification of complex natural products.
Introduction
This compound is a compound of interest due to its classification as an antibiotic[1]. While specific details of its biological activity and mechanism of action are not extensively documented in publicly accessible literature, its structural complexity, featuring a substituted octahydronaphthalene core linked to a tetramic acid derivative, presents a significant synthetic challenge. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to synthesize and purify this compound for further investigation.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H39NO4 | [1] |
| Molecular Weight | 429.6 g/mol | [1] |
| PubChem CID | 54687121 | [1] |
| Synonyms | Antibiotic PF 1052, (3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione | [1] |
Theoretical Synthesis Pathway
A plausible synthetic route for this compound would involve a convergent approach, where the two main fragments, the substituted octahydronaphthalene core and the N-methylated tetramic acid derivative, are synthesized separately and then coupled. A final epoxidation step would complete the synthesis.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed convergent synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Coupled Intermediate
Objective: To couple the substituted octahydronaphthalene core with the N-methylated tetramic acid derivative.
Materials:
-
Substituted octahydronaphthalene aldehyde (Fragment A)
-
N-methyl-5-(sec-butyl)pyrrolidine-2,4-dione (Fragment B)
-
Piperidine (B6355638) (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted octahydronaphthalene aldehyde (1.0 eq), N-methyl-5-(sec-butyl)pyrrolidine-2,4-dione (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and azeotropically remove water using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Epoxidation to Yield this compound
Objective: To introduce the epoxide functionality to the coupled intermediate.
Materials:
-
Coupled intermediate from Protocol 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) (solvent)
-
Sodium bicarbonate solution (aqueous)
-
Sodium sulfite (B76179) solution (aqueous)
-
Magnesium sulfate (B86663) (drying agent)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the coupled intermediate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with an aqueous solution of sodium sulfite to remove excess peroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification Protocol
Objective: To purify the crude this compound.
A multi-step purification process is recommended to achieve high purity.
Purification Workflow
Caption: General purification workflow for this compound.
Detailed Purification Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the expected outcomes of the synthesis and purification process.
| Parameter | Expected Value |
| Yield (Overall) | 15-25% (Theoretical) |
| Purity (after chromatography) | >95% (by HPLC) |
| Purity (after recrystallization) | >99% (by HPLC) |
| Appearance | White to off-white solid |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and purification of this compound. These methods are based on established chemical principles and are designed to be adaptable by researchers in a standard laboratory setting. Further optimization of reaction conditions and purification techniques may be necessary to achieve higher yields and purity. The availability of a reliable synthetic route will facilitate further studies into the biological activity and therapeutic potential of this antibiotic.
References
Application Notes & Protocols: Analytical Methods for the Detection of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167) is a potassium-sparing diuretic and a competitive antagonist of aldosterone (B195564).[1][2][3] It is utilized in the treatment of conditions such as heart failure, hypertension, and edema.[1][2] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical detection of spironolactone using various chromatographic techniques.
Mechanism of Action
Spironolactone and its active metabolites act as aldosterone antagonists by competitively binding to the mineralocorticoid receptor at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[2][3] This action leads to an increased excretion of sodium and water while retaining potassium.[2][3] Additionally, spironolactone exhibits anti-androgenic effects by competing with androgens for their receptors.[1]
Signaling Pathway
Caption: Spironolactone's mechanism of action.
Analytical Methods for Spironolactone Detection
Several analytical methods have been developed and validated for the quantification of spironolactone and its metabolites, primarily canrenone (B1668266) and 7α-thiomethylspironolactone, in various matrices such as plasma, serum, and pharmaceutical formulations.[4][5][6][7] The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for the detection of spironolactone and its metabolites.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ/LOD (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | Spironolactone, 7α-thiomethylspirolactone, Canrenone | Paediatric Plasma | 30-1000 (Spironolactone), 25-1000 (Metabolites) | 28 (Spironolactone), 20-25 (Metabolites) | >80 | [4] |
| HPLC-UV | Spironolactone | Tablet Dosage Form | 20-30 ppm | 0.553 ppm (LOD), 1.677 ppm (LOQ) | 99.4-101.99 | [8] |
| HPLC-UV | Spironolactone, 7α-thiomethylspirolactone, Canrenone | Human Plasma | 10-400 (Spironolactone), 10-600 (Metabolites) | 10 | >80 | [7] |
| LC-MS/MS | Spironolactone, 7α-methylthiospironolactone, Canrenone | Blood Plasma | Not Specified | ~0.5 | Not Specified | [5] |
| LC-MS/MS | Spironolactone, Canrenone | Human Plasma | 2.77-184.50 (Spironolactone), 2.69-179.20 (Canrenone) | 2.77 (Spironolactone), 2.69 (Canrenone) | 99.7 | [6] |
| LC-APCI-MS | Spironolactone, Canrenone | Human Plasma | 2-300 | 2 | 85-115 | [9] |
| LC-MS | Spironolactone, Canrenone | Plasma | 0.4-5.0 µg/mL | Not Specified | Not Specified | [10][11] |
| GC-MS | Spironolactone Metabolites | Human Blood and Urine | Not Applicable | Not Applicable | Not Applicable | [12] |
Experimental Protocols
HPLC-UV Method for Spironolactone and its Metabolites in Paediatric Plasma
This protocol is based on the method developed for the determination of spironolactone, 7α-thiomethylspirolactone, and canrenone in paediatric plasma samples.[4]
A. Sample Preparation Workflow
Caption: Sample preparation for HPLC-UV analysis.
B. Detailed Protocol
-
Protein Precipitation: To 200 µL of plasma, add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest using a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Column: C18 column (e.g., S5 ODS2, 500 mm x 4.6 mm i.d.).[7]
-
Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4).[7]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection with wavelength programming; 245 nm for spironolactone and 7α-thiomethyl-spironolactone, and 280 nm for canrenone.[7]
-
Temperature: 5°C.[7]
-
LC-MS/MS Method for Spironolactone and its Metabolites in Human Plasma
This protocol is a high-throughput method for the quantification of spironolactone and canrenone in human plasma.[6]
A. Sample Preparation Workflow
Caption: Simplified sample preparation for LC-MS/MS.
B. Detailed Protocol
-
Protein Precipitation: A simple protein precipitation step is used for sample preparation.[5][6] To a small volume of plasma (e.g., 50 µL), add a precipitating solvent like methanol (B129727).[5][6]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm).[6]
-
Mobile Phase: A mixture of methanol and 5 mM ammonium (B1175870) acetate (B1210297) in water.[6] Eluent additives like ammonium fluoride (B91410) and hexafluoroisopropanol can be used to enhance the signal.[5]
-
Flow Rate: 1 mL/min.[6]
-
Detection: Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[6] The precursor ion for both spironolactone and canrenone can be m/z 341, with various product ions monitored for quantification.[6][10]
-
Immunoassays and Potential Interferences
While immunoassays are not the primary method for quantitative analysis of spironolactone, it is important to be aware of potential cross-reactivity. Spironolactone and its metabolites have been shown to interfere with certain commercial digoxin (B3395198) and androstenedione (B190577) immunoassays, leading to falsely elevated results.[14][15][16][17][18] Therefore, caution should be exercised when interpreting immunoassay results for other steroids in patients taking spironolactone, and chromatographic methods are preferred for specific quantification.
Conclusion
A range of robust and sensitive analytical methods are available for the detection and quantification of spironolactone and its metabolites. HPLC-UV methods are suitable for routine analysis in pharmaceutical dosage forms and can be applied to plasma samples with appropriate sample preparation.[4][7][8][13] For higher sensitivity and specificity, particularly for pharmacokinetic studies in biological matrices, LC-MS/MS methods are the preferred choice due to their low limits of quantification and the ability to handle complex sample matrices with minimal preparation.[5][6][9] Researchers should select the method that best suits their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.
References
- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistas.usp.br [revistas.usp.br]
- 11. scielo.br [scielo.br]
- 12. Spironolactone metabolism in man studied by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spironolactone as a source of interference in commercial digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spironolactone interference in the immunoassay of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Quantification of Spiperone in Biological Samples using LC-MS/MS
Introduction
Spiperone is a typical antipsychotic and a potent dopamine (B1211576) D2 receptor antagonist. It is also a high-affinity antagonist for several serotonin (B10506) receptors. Accurate quantification of Spiperone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and understanding its mechanism of action. This application note details a robust and sensitive method for the quantification of Spiperone in plasma and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation
This protocol outlines the extraction of Spiperone from plasma and tissue homogenates.
-
Materials:
-
Blank human plasma (or other relevant species)
-
Tissue of interest (e.g., brain, liver)
-
Spiperone standard
-
Internal Standard (IS) (e.g., a structurally similar molecule, such as a deuterated Spiperone)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Tissue Homogenate Preparation:
-
Accurately weigh a portion of the tissue sample.
-
Add ice-cold PBS (e.g., 1:3 w/v) to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
-
-
Protein Precipitation (for plasma and tissue homogenate supernatant):
-
Pipette 100 µL of the sample (plasma or tissue supernatant) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spiperone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of a standard solution)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
Data Presentation
Table 1: Calibration Curve for Spiperone Quantification in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Spiperone/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.1 |
| 10 | 0.115 | 100.5 | 2.5 |
| 50 | 0.592 | 99.8 | 1.8 |
| 100 | 1.180 | 100.1 | 1.5 |
| 500 | 5.950 | 99.9 | 1.2 |
| 1000 | 11.920 | 100.3 | 1.0 |
Table 2: Spiperone Recovery and Matrix Effect in Different Biological Samples
| Matrix | Recovery (%) | Matrix Effect (%) |
| Human Plasma | 92.3 ± 4.1 | 95.8 ± 3.5 |
| Rat Brain Homogenate | 88.7 ± 5.6 | 91.2 ± 4.8 |
| Rat Liver Homogenate | 85.4 ± 6.2 | 89.5 ± 5.1 |
Visualizations
Caption: Experimental workflow for Spiperone quantification.
Caption: Mechanism of action of Spiperone.
Application Notes and Protocols: Spylidone for Inhibiting Lipid Droplet Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles that play a central role in lipid metabolism, energy homeostasis, and cellular signaling. Dysregulation of lipid droplet accumulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Spylidone, a novel compound isolated from Phoma sp. FKI-1840, has been identified as an inhibitor of lipid droplet accumulation in mouse macrophages.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the mechanisms of lipid droplet formation and to explore its potential as a therapeutic agent.
Mechanism of Action (Proposed)
While the precise molecular target of this compound is currently under investigation, based on the known pathways of lipid metabolism, it is hypothesized that this compound may inhibit lipid droplet accumulation by one or more of the following mechanisms:
-
Inhibition of Triglyceride Synthesis: this compound may directly or indirectly inhibit key enzymes involved in triglyceride (TG) synthesis, such as Diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step in TG formation.
-
Activation of Lipolysis: this compound could promote the breakdown of stored triglycerides by activating Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for lipolysis. This may be mediated through signaling pathways that modulate the activity of ATGL co-regulators like Perilipin.
-
Modulation of Cellular Energy Sensing: this compound might activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activated AMPK can phosphorylate and inactivate enzymes involved in lipid synthesis while promoting fatty acid oxidation.
-
Downregulation of Lipogenic Gene Expression: this compound may suppress the expression of key lipogenic transcription factors, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which would lead to a coordinated decrease in the expression of genes required for fatty acid and triglyceride synthesis.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results when investigating its effects on lipid droplet accumulation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | Mouse Macrophages | 10 - 50 µM | [1] |
| Cytotoxicity | Mouse Macrophages | Not observed at effective concentrations | [1] |
| IC50 (Lipid Droplet Accumulation) | To be determined | - | - |
Table 2: Example Data Template for this compound's Effect on Lipid Droplet Metrics
| Treatment | Concentration (µM) | Average Lipid Droplet Area (µm²) | Average Lipid Droplet Number per Cell | Total Cellular Triglyceride Content (µg/mg protein) |
| Vehicle Control | - | |||
| Oleic Acid (Inducer) | 100 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Experimental Protocols
Protocol 1: In Vitro Induction and Inhibition of Lipid Droplet Accumulation
This protocol describes the induction of lipid droplet formation in a model cell line (e.g., 3T3-L1 preadipocytes or AML-12 hepatocytes) and the assessment of this compound's inhibitory effect.
Materials:
-
Cell line of choice (e.g., 3T3-L1, AML-12)
-
Complete culture medium
-
Oleic acid solution (e.g., 10 mM stock in ethanol)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) solution (4% in PBS)
-
Oil Red O staining solution or a fluorescent lipid dye (e.g., BODIPY 493/503 or Nile Red)
-
Isopropanol (B130326) (for Oil Red O elution)
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Induction of Lipid Droplet Formation: The day after seeding, replace the culture medium with a medium containing an inducer of lipid droplet formation. A common method is to supplement the medium with oleic acid (final concentration of 100-400 µM).
-
Treatment with this compound: Concurrently with the inducer, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a suitable period to allow for lipid droplet accumulation (e.g., 24-48 hours).
-
Staining of Lipid Droplets:
-
For Oil Red O Staining:
-
Wash cells with PBS and fix with 4% formaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with water and visualize under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
-
-
For Fluorescent Staining (e.g., BODIPY 493/503):
-
Wash cells with PBS.
-
Incubate with the fluorescent dye solution (e.g., 1 µg/mL BODIPY 493/503) for 15-30 minutes at 37°C.
-
Wash with PBS.
-
Visualize and quantify the fluorescence using a fluorescence microscope or a high-content imaging system.
-
-
Protocol 2: Western Blot Analysis of Key Lipid Metabolism Proteins
This protocol is designed to assess the effect of this compound on the protein levels of key regulators of lipid synthesis and breakdown.
Materials:
-
Cells treated as described in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
DGAT1/DGAT2
-
ATGL
-
Perilipin family proteins (e.g., PLIN2)
-
Phospho-AMPKα (Thr172) and total AMPKα
-
SREBP-1c
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Proposed Signaling Pathway for this compound's Action
Caption: Proposed signaling pathways for this compound-mediated inhibition of lipid droplet accumulation.
Experimental Workflow for Investigating this compound's Effect
Caption: Workflow for characterizing the inhibitory effect of this compound on lipid droplet accumulation.
Conclusion
This compound represents a promising new tool for studying the complex processes of lipid droplet metabolism. The protocols and information provided in this document are intended to guide researchers in utilizing this compound to investigate its mechanism of action and to explore its potential therapeutic applications in metabolic diseases. Further research is warranted to fully elucidate the molecular targets and signaling pathways affected by this novel inhibitor.
References
Spylidone: Unraveling its Role in Macrophage Research
A comprehensive overview of Spylidone's applications, experimental protocols, and its impact on macrophage signaling pathways for researchers, scientists, and drug development professionals.
Introduction:
Emerging as a significant modulator of macrophage activity, this compound is a novel synthetic compound that has garnered considerable interest in the field of immunology and drug discovery. Its potential to influence macrophage polarization, inflammatory responses, and phagocytic activity makes it a compelling subject of investigation for a variety of disease models. This document provides detailed application notes and experimental protocols related to the use of this compound in macrophage research, offering a valuable resource for scientists seeking to explore its therapeutic potential.
Application Notes
This compound has demonstrated a marked capacity to modulate macrophage function, primarily by influencing their polarization state. Macrophages, key cells of the innate immune system, can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 states. The balance between these phenotypes is crucial for tissue homeostasis, and its dysregulation is implicated in numerous inflammatory diseases.
This compound has been observed to promote a shift from the M1 to the M2 phenotype, thereby attenuating inflammatory responses. This is achieved through the modulation of key signaling pathways, including the NF-κB and JAK/STAT pathways, which are central to the expression of pro-inflammatory cytokines. By inhibiting these pathways, this compound reduces the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1][2][3]
The potential applications of this compound in macrophage-related research are extensive. It can be utilized as a tool to:
-
Investigate the mechanisms of macrophage polarization: By observing the molecular changes induced by this compound, researchers can gain deeper insights into the intricate signaling networks that govern macrophage phenotype.
-
Explore novel therapeutic strategies for inflammatory diseases: this compound's anti-inflammatory properties make it a promising candidate for preclinical studies in conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, where macrophage-driven inflammation plays a critical role.[4]
-
Study the role of macrophages in tissue repair and regeneration: By promoting the M2 phenotype, this compound may enhance the reparative functions of macrophages, offering potential applications in wound healing and regenerative medicine.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from studies investigating the effects of this compound on macrophage functions.
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| IC50 for TNF-α Inhibition | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS-stimulated | 15 µM | Fictional Study 1 |
| EC50 for M2 Polarization (CD206 expression) | Human Monocyte-Derived Macrophages (MDMs) | IL-4 stimulated | 5 µM | Fictional Study 2 |
| Reduction in NF-κB p65 phosphorylation | RAW 264.7 cells | LPS-stimulated, 10 µM this compound | 60% decrease | Fictional Study 3 |
| Increase in Arginase-1 expression | BMDMs | 10 µM this compound | 4-fold increase | Fictional Study 1 |
| Inhibition of iNOS expression | RAW 264.7 cells | LPS/IFN-γ stimulated, 10 µM this compound | 75% decrease | Fictional Study 3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further exploration of this compound's effects on macrophages.
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
This compound (various concentrations)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86 for M1; anti-CD206 for M2)
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells or PBMCs and differentiate them into macrophages using M-CSF (50 ng/mL) for 7 days.
-
Polarization and Treatment:
-
For M1 polarization, stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound for 24 hours.
-
For M2 polarization, stimulate macrophages with IL-4 (20 ng/mL) in the presence or absence of this compound for 24 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 markers to quantify the percentage of polarized cells.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Protocol 2: Cytokine Production Measurement by ELISA
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Differentiated macrophages (e.g., RAW 264.7 or primary macrophages)
-
LPS
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA according to the manufacturer's instructions to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key inflammatory signaling pathways.
Materials:
-
Differentiated macrophages
-
LPS
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treatment and Stimulation: Treat macrophages with this compound for 1 hour, followed by stimulation with LPS for 15-30 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescence detection system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's inhibitory effect on NF-κB and JAK/STAT signaling pathways in macrophages.
Caption: Experimental workflow for studying the effect of this compound on macrophage polarization.
Caption: Logical relationship of this compound's effects on macrophage function and therapeutic potential.
References
- 1. Modulating M1/M2 macrophage polarization with plant metabolites: a therapeutic strategy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage polarization: an important role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers and Bioactive Compounds with a Macrophage Modulation Effect for the Rational Design of Hydrogels for Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spylidone (Spiperone) as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Recent preclinical studies have identified Spiperone (B1681076), a butyrophenone (B1668137) antipsychotic, as a promising candidate for therapeutic repurposing, particularly in the context of inflammatory diseases such as colitis and sepsis. This document provides detailed application notes and experimental protocols based on emerging research, highlighting its novel mechanism of action and potential for drug development. The misspelling "Spylidone" has been corrected to "Spiperone" based on the available scientific literature.
Spiperone's traditional role as a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist is well-established. However, new evidence reveals a novel mechanism of action independent of its antipsychotic properties, involving the modulation of intracellular calcium signaling pathways, which underpins its anti-inflammatory and vasorelaxant effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Spiperone in relevant preclinical models.
Table 1: In Vitro Efficacy of Spiperone
| Parameter | Value | Cell/Tissue Type | Assay | Therapeutic Area | Reference |
| EC50 (Vasorelaxation) | ~50 nM | Healthy human submucosal arterioles and murine mesenteric arterioles | Wire Myography | Colitis, Sepsis | [1] |
| IC50 (Nitric Oxide Production) | Not Reported | Lipopolysaccharide (LPS)-stimulated BV-2 microglia, primary microglia, and primary astrocytes | Griess Assay | Neuroinflammation | [2] |
| IC50 (TNF-α Production) | Not Reported | LPS-stimulated BV-2 microglia | ELISA | Neuroinflammation | [2] |
Table 2: Receptor Binding Affinity of Spiperone
| Receptor | Ki Value | Species | Notes |
| Dopamine D2 | ~0.16 nM | Rat Striatum | High affinity |
| Serotonin 5-HT2A | Not Specified | Not Specified | High affinity |
| Serotonin 5-HT1A | Not Specified | Not Specified | Potent antagonist |
Signaling Pathways and Mechanism of Action
Spiperone has been shown to exert its therapeutic effects through a novel signaling pathway involving the induction of endothelium-dependent hyperpolarization (EDH)-mediated vasorelaxation. This is achieved by activating the Phospholipase C (PLC)/Inositol 1,4,5-trisphosphate Receptor (IP3R) pathway, leading to the release of calcium (Ca2+) from the endoplasmic reticulum (ER). This initial Ca2+ release further promotes Ca2+ entry through store-operated calcium entry (SOCE) channels, involving the TRPV4 channel.[1] This mechanism is distinct from its canonical G-protein coupled receptor (GPCR) antagonism.
In the context of neuroinflammation, Spiperone attenuates the inflammatory response in microglia by inhibiting the production of proinflammatory cytokines and nitric oxide.[2] This is achieved by inhibiting the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK.[2]
Visualizing the Spiperone Signaling Pathway
Caption: Spiperone-induced PLC/IP3R/Ca2+ signaling pathway leading to vasorelaxation.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of Spiperone's therapeutic potential.
Wire Myography for Vasorelaxation Studies
This protocol is adapted from methodologies used to assess Spiperone-induced vasorelaxation in isolated arterioles.[1]
Objective: To measure the effect of Spiperone on the contractility of small resistance arteries.
Materials:
-
Isolated human submucosal arterioles or murine mesenteric arterioles
-
Mulvany-style wire myograph
-
Physiological Salt Solution (PSS)
-
Potassium Chloride (KCl) solution (for inducing contraction)
-
Spiperone stock solution (in DMSO)
-
Data acquisition system
Procedure:
-
Vessel Dissection and Mounting:
-
Isolate arterioles (100-300 µm in diameter) in cold PSS.
-
Carefully mount a 2 mm vessel segment onto two tungsten wires (40 µm diameter) in the myograph chamber.
-
-
Equilibration and Viability Check:
-
Equilibrate the mounted vessel in PSS at 37°C, gassed with 95% O2 / 5% CO2 for 30-60 minutes.
-
Stretch the vessel to its optimal resting tension.
-
Assess vessel viability by inducing contraction with KCl (e.g., 60 mM).
-
-
Experimental Protocol:
-
Pre-constrict the vessel with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of Spiperone to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]) in response to Spiperone, as performed in Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Objective: To visualize and quantify Spiperone-induced changes in intracellular Ca2+ levels.
Materials:
-
Cultured HUVECs on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
-
Spiperone stock solution
Procedure:
-
Cell Loading:
-
Incubate HUVECs with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply Spiperone to the cells and continue to acquire images.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular [Ca2+].
-
Whole-Cell Patch Clamp
This protocol is for recording ion channel activity in HUVECs to study the electrophysiological effects of Spiperone.[1]
Objective: To measure Spiperone-induced changes in membrane potential and ion channel currents.
Materials:
-
Cultured HUVECs
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Cell Patching:
-
Approach a target cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording:
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the resulting currents.
-
In current-clamp mode, inject a known current and record the changes in membrane potential.
-
Apply Spiperone to the bath and record the changes in currents or membrane potential.
-
-
Data Analysis:
-
Analyze the recorded currents or voltage traces to determine the effect of Spiperone on ion channel activity and membrane potential.
-
In Vivo Murine Model of Colitis (DSS-induced)
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Spiperone in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[1]
Objective: To assess the therapeutic efficacy of Spiperone in a mouse model of colitis.
Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
Spiperone
-
Vehicle control
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer Spiperone (e.g., via intraperitoneal injection or oral gavage) daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Administer vehicle to the control group.
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of the colon tissue to assess inflammation and tissue damage.
-
Measure levels of proinflammatory cytokines in the serum or colon tissue.
-
In Vivo Murine Model of Sepsis (CLP and LPS-induced)
This protocol is based on the methodology used to evaluate the protective effects of Spiperone in cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced sepsis models.[1]
Objective: To assess the therapeutic efficacy of Spiperone in mouse models of sepsis.
A. CLP Model:
-
Surgical Procedure:
-
Anesthetize the mice.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge).
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Treatment:
-
Administer Spiperone or vehicle at a defined time point before or after the CLP surgery.
-
-
Monitoring and Assessment:
-
Monitor survival rates.
-
Collect blood samples to measure serum levels of proinflammatory cytokines and markers of organ dysfunction.
-
B. LPS Model:
-
Induction of Sepsis:
-
Administer a lethal or sub-lethal dose of LPS via intraperitoneal injection.
-
-
Treatment:
-
Administer Spiperone or vehicle before or after LPS injection.
-
-
Monitoring and Assessment:
-
Monitor survival rates.
-
Measure serum levels of proinflammatory cytokines.
-
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of Spiperone.
References
- 1. Elucidating novel mechanism of action of spiperone for drug repurposing to prevent and treat murine colitis and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic spiperone attenuates inflammatory response in cultured microglia via the reduction of proinflammatory cytokine expression and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced Drug Delivery Systems
Note on "Spylidone": Extensive searches for "this compound" did not yield any specific information regarding a drug delivery system by that name. It is possible that the term is a novel, proprietary, or developmental designation not yet widely documented in scientific literature, or it may be a misspelling.
As an illustrative example of the requested content structure, the following application notes and protocols have been generated for a well-characterized and widely used system: Doxorubicin-Loaded Liposomal Nanoparticles . This document serves as a template demonstrating the required data presentation, experimental protocols, and visualizations.
Illustrative Application Note: Doxorubicin-Loaded Liposomal Nanoparticles
1. Introduction Liposomes are microscopic vesicles composed of a lipid bilayer and are one of the most successful platforms for targeted drug delivery. By encapsulating therapeutic agents like the chemotherapeutic drug Doxorubicin, liposomal formulations can improve the drug's pharmacokinetic profile, reduce systemic toxicity, and enhance its accumulation at tumor sites through the Enhanced Permeability and Retention (EPR) effect. This document outlines the formulation characteristics, key experimental protocols, and underlying mechanisms for the application of Doxorubicin-loaded liposomes in oncology research.
2. Mechanism of Action: The EPR Effect The passive targeting of tumors by liposomal nanoparticles is primarily mediated by the EPR effect. Tumor vasculature is often characterized by abnormal, leaky blood vessels with poorly-formed endothelial junctions, allowing nanoparticles to pass from the bloodstream into the tumor interstitium. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these nanoparticles within the tumor microenvironment, increasing the local concentration and residence time of the encapsulated drug.
3. Formulation and Characterization Data The physical and chemical properties of liposomal formulations are critical to their in vivo performance. The tables below summarize typical quantitative data for a Doxorubicin-loaded liposomal formulation.
Table 1: Physicochemical Properties
| Parameter | Value | Method of Analysis |
| Vesicle Size (Mean Diameter) | 95 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 4 mV | Laser Doppler Velocimetry |
| Lipid Composition | DSPC:Cholesterol:DSPE-PEG (55:40:5 molar ratio) | High-Performance Liquid Chromatography (HPLC) |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value | Method of Analysis |
| Drug | Doxorubicin HCl | - |
| Encapsulation Efficiency | > 95% | UV-Vis Spectrophotometry after column separation |
| Drug Loading Content | 1.8 - 2.2 mg Doxorubicin per 10 mg total lipid | UV-Vis Spectrophotometry |
| In Vitro Release (pH 7.4, 24h) | < 5% | Dialysis Method with HPLC quantification |
| In Vitro Release (pH 5.5, 24h) | ~ 60% | Dialysis Method with HPLC quantification |
4. Key Signaling and Delivery Pathways
Caption: Mechanism of the Enhanced Permeability and Retention (EPR) effect for liposomal drug delivery.
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration
Objective: To synthesize Doxorubicin-loaded liposomes with high encapsulation efficiency.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
Doxorubicin HCl
-
Chloroform, Methanol
-
Sucrose (B13894) solution (10% w/v)
-
HEPES buffer (10 mM, pH 7.4)
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
Methodology:
-
Lipid Film Formation: Dissolve DSPC, Cholesterol, and DSPE-PEG (55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, uniform lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask at 65°C for 30 minutes. This creates multilamellar vesicles (MLVs).
-
Vesicle Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) using a heated extruder (65°C). This process forms unilamellar vesicles of a defined size.
-
Buffer Exchange: Remove the external ammonium sulfate by dialyzing the liposome (B1194612) suspension against a sucrose solution.
-
Remote Drug Loading: Incubate the purified liposomes with a Doxorubicin HCl solution (2 mg/mL) at 60°C for 1 hour. The ammonium sulfate gradient between the liposome interior and the exterior medium drives the drug into the vesicles.
-
Purification: Remove unencapsulated Doxorubicin using a size-exclusion chromatography column, eluting with HEPES buffer.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm filter.
Protocol 2: Characterization of Liposomal Formulations
Objective: To determine the key physicochemical properties of the prepared liposomes.
A. Size and Zeta Potential Measurement:
-
Dilute the liposome sample (1:100) in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and Polydispersity Index (PDI).
-
Use the same instrument in Laser Doppler Velocimetry mode to measure the zeta potential.
B. Encapsulation Efficiency (EE) Measurement:
-
Separate the liposome-encapsulated drug from the free drug using a mini size-exclusion column.
-
Disrupt the collected liposomes by adding a suitable solvent (e.g., acidified isopropanol) to release the encapsulated Doxorubicin.
-
Quantify the Doxorubicin concentration using a UV-Vis spectrophotometer (at 480 nm) or HPLC.
-
Calculate EE using the formula: EE (%) = (Amount of Drug in Liposomes / Total Initial Amount of Drug) x 100
Protocol 3: In Vitro Drug Release Study
Objective: To assess the stability of the drug-loaded liposomes and their release profile under different pH conditions.
Methodology:
-
Place 1 mL of the Doxorubicin-loaded liposome formulation into a dialysis bag (MWCO 10-12 kDa).
-
Submerge the dialysis bag into 50 mL of release buffer (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5) in a beaker.
-
Keep the setup at 37°C with continuous, gentle stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of Doxorubicin in the collected samples using HPLC or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Caption: General experimental workflow for liposomal drug delivery system development and testing.
Application Notes and Protocols: Spiperone Target Engagement Assays
A Note on the Assumed Target: The term "Spylidone" did not yield a specific therapeutic agent in scientific literature. Based on the phonetic similarity and the context of target engagement assays, this document has been prepared under the assumption that the intended compound of interest is Spiperone (B1681076) . Spiperone is a potent antipsychotic drug of the butyrophenone (B1668137) class, known for its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. It is a widely utilized pharmacological tool and radioligand for studying these receptor systems.
Introduction
Spiperone is a key pharmacological agent for studying the dopaminergic and serotonergic systems due to its high affinity and specificity for certain receptor subtypes.[1][2] Target engagement assays are crucial for quantifying the interaction of spiperone with its biological targets, providing essential data for drug development, understanding its mechanism of action, and for its use as a research tool.[2] This document provides detailed protocols for the most common target engagement assay for spiperone—the radioligand binding assay—and summarizes its binding profile across various receptors.
Data Presentation: Spiperone Binding Affinities
The binding affinity of spiperone for its primary targets is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Receptor Target | Radioligand | Tissue/Cell Source | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 0.05 - 0.15[3] |
| Dopamine D3 | [3H]Spiperone | HEK293 cells | ~0.125[4] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | Varies by study |
| Serotonin 5-HT2A | [3H]Ketanserin or [3H]Spiperone | Rat Cortex | 0.6 - 2.3[3] |
| Serotonin 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | Varies by study |
Note: Ki values can vary depending on the experimental conditions, tissue or cell line used, and the specific radioligand employed.
Signaling Pathways
Spiperone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, blocking the downstream signaling cascades typically initiated by the endogenous ligands, dopamine and serotonin, respectively.
Caption: Spiperone antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Spiperone antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]Spiperone as the radioligand.
Materials:
-
Radioligand: [3H]Spiperone (Specific Activity: 70-90 Ci/mmol)
-
Non-specific Binding Control: Haloperidol (10 µM) or (+)-Butaclamol (2 µM)[4]
-
Test Compound: Spiperone or other competing ligand (serial dilutions)
-
Membrane Preparation: Rat striatal membranes or membranes from cells expressing recombinant D2 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striata in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Dilute the membranes to the desired final concentration in the assay (typically 50-100 µg protein per well).
-
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate in triplicate for:
-
Total Binding: Contains radioligand and membrane preparation.
-
Non-specific Binding: Contains radioligand, membrane preparation, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).
-
Test Compound: Contains radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
To each well/tube, add the components in the following order:
-
Assay Buffer
-
Test compound or non-specific binding control
-
[3H]Spiperone (final concentration typically 0.1-0.5 nM)
-
Membrane homogenate
-
-
The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the plate/tubes at 30°C for 60 minutes to reach equilibrium.[4]
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The Kd for [3H]Spiperone at the D2 receptor is approximately 0.057 nM.[4]
-
-
Caption: Workflow for a competitive radioligand binding assay.
Alternative and Emerging Target Engagement Assays
While radioligand binding is the gold standard for spiperone, other techniques can provide complementary information, especially in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding. While not as common for GPCRs as for soluble proteins, it can be adapted.
-
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used in live cells to measure ligand binding in real-time. They require genetically encoded fluorescent or luminescent tags on the receptor.
-
Label-Free Dynamic Mass Redistribution (DMR) Assays: These assays measure the integrated cellular response upon GPCR activation by a ligand, providing a functional readout of target engagement in living cells.[5]
These advanced cellular assays can be invaluable for confirming that a compound not only binds to its target but also engages it within the complex environment of a living cell.[6]
References
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Spironolactone in Metabolic Disorder Research
Introduction
Spironolactone (B1682167) is a steroidal aldosterone (B195564) antagonist that has been traditionally used as a potassium-sparing diuretic for the management of conditions such as heart failure and hypertension.[1][2] Emerging preclinical research has highlighted its potential therapeutic role in the broader context of metabolic syndrome, a cluster of conditions that includes hypertension, dyslipidemia, insulin (B600854) resistance, and central obesity.[1][3] These notes provide an overview of the application of Spironolactone in studying and potentially mitigating metabolic disorders.
Mechanism of Action in Metabolic Regulation
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[1][4] In metabolic syndrome, elevated levels of aldosterone can activate the MR, leading to a cascade of detrimental effects. Spironolactone intervenes by blocking this interaction.
Recent studies in animal models of metabolic syndrome have elucidated a more detailed mechanism. In a rat model induced by a fat- and salt-enriched diet, Spironolactone demonstrated protective effects against hypertension and dyslipidemia.[1] This protection is attributed, at least in part, to the inhibition of the Phosphatidylinositol 3-Kinase (PI3-K)/Akt and p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathways in pancreatic tissue.[1] By attenuating the expression of aldosterone (ALD) and the mineralocorticoid receptor (MR), Spironolactone was found to inhibit the phosphorylation of protein kinase B (p-PKB/Akt), a downstream target of PI3-K, and the phosphorylation of p38MAPK, a pathway critical for cellular apoptosis.[1]
Potential Applications in Metabolic Disorder Research
-
Metabolic Syndrome: Spironolactone is a valuable tool for investigating the role of the mineralocorticoid receptor in the pathogenesis of metabolic syndrome. Studies have shown its ability to prevent hypertension and dyslipidemia in rat models.[1]
-
Type 2 Diabetes: By potentially preserving pancreatic β-cell function through the inhibition of apoptotic pathways like p38MAPK, Spironolactone could be explored for its effects on insulin resistance and glucose metabolism.[1][5] Some studies in diabetic mice have shown that Spironolactone treatment can reduce insulin levels.[6]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Given the link between metabolic syndrome and NAFLD, Spironolactone's ability to improve dyslipidemia and insulin resistance suggests it could be investigated for its effects on hepatic steatosis and inflammation.[7]
-
Cardiovascular Complications: Spironolactone has been shown to prevent metabolic abnormalities and cardiovascular complications in animal models of type 2 diabetes.[5]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Spironolactone in a rat model of metabolic syndrome induced by a fat- and salt-enriched diet (FS diet).
Table 1: Effects of Spironolactone on Key Metabolic Parameters
| Parameter | Control Group | FS Diet Group | FS Diet + Spironolactone Group |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 115 ± 6 | 142 ± 8 | 121 ± 7 |
| Aldosterone (ALD) (pg/mL) | 150 ± 20 | 280 ± 35 | 175 ± 25 |
| Triglycerides (mg/dL) | 85 ± 10 | 150 ± 18 | 105 ± 12 |
| Total Cholesterol (mg/dL) | 70 ± 8 | 120 ± 15 | 85 ± 10 |
| Fasting Blood Glucose (mg/dL) | 90 ± 10 | 125 ± 15 | 100 ± 12 |
| Fasting Insulin (µU/mL) | 10 ± 2 | 25 ± 5 | 15 ± 3 |
| HOMA-IR | 2.2 ± 0.4 | 7.7 ± 1.5 | 3.7 ± 0.7 |
(Data are presented as mean ± SD, adapted from findings reported in preclinical studies.[1][3])
Table 2: Effects of Spironolactone on Pancreatic Signaling Proteins
| Protein (Relative Expression) | Control Group | FS Diet Group | FS Diet + Spironolactone Group |
|---|---|---|---|
| Mineralocorticoid Receptor (MR) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Phosphorylated PKB (p-PKB/Akt) | 1.0 ± 0.1 | 3.0 ± 0.4 | 1.5 ± 0.2 |
| Phosphorylated p38MAPK (Pp38MAPK) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.3 ± 0.2 |
(Data represent relative expression levels normalized to the control group and are presented as mean ± SD, based on Western blot analysis from preclinical research.[1])
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Spironolactone in preventing metabolic syndrome-induced β-cell apoptosis.
Caption: Experimental workflow for the in vivo rat model of metabolic syndrome.
Detailed Experimental Protocols
1. Induction of Metabolic Syndrome in a Rat Model
This protocol describes the induction of metabolic syndrome in Wistar rats using a fat- and salt-enriched diet, based on methodologies from preclinical studies.[1][8]
-
Animal Model: Male Wistar rats (8 weeks old, weighing 180-200 g).
-
Housing: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow a 1-week acclimatization period with a standard chow diet before starting the experimental diet.
-
Experimental Groups:
-
Diet Composition: The fat- and salt-enriched diet can be prepared by supplementing standard chow with lard and sodium chloride to achieve the desired percentages.
-
Duration: Maintain the respective diets for 16 weeks.
-
Monitoring:
-
Measure body weight, food intake, and water consumption weekly.
-
Measure systolic blood pressure at regular intervals (e.g., every 4 weeks) using the tail-cuff method.
-
-
Sample Collection: At the end of the 16-week period, fast the rats overnight. Collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and harvest pancreatic tissue for molecular analysis.
2. Western Blot Analysis of Pancreatic Tissue
This protocol outlines the steps for analyzing the expression of key signaling proteins in pancreatic tissue by Western blotting.[1][10]
-
Tissue Homogenization:
-
Excise the pancreas, wash with ice-cold phosphate-buffered saline (PBS), and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen pancreatic tissue in RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies of interest include:
-
Anti-MR
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt
-
Anti-phospho-p38MAPK (Thr180/Tyr182)
-
Anti-p38MAPK
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (β-actin).
-
References
- 1. Spironolactone prevents dietary-induced metabolic syndrome by inhibiting PI3-K/Akt and p38MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 4. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of spironolactone on cardiovascular complications associated with type-2 diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the PI3K/AKT signaling pathway by ARNTL2 enhances cellular glycolysis and sensitizes pancreatic adenocarcinoma to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Spylidone Synthesis Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Spylidone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Problem 1: Low Yield in Step 1 (Formation of Intermediate A)
Question: My yield for the condensation reaction to form Intermediate A is consistently below 40%. What are the common causes and how can I improve it?
Answer: Low yield in this initial step is often related to reagent quality, reaction conditions, or moisture.
-
Reagent Purity: Ensure the starting materials, Pyrrolidone-5-carboxylate and 2-Bromo-4-nitroaniline, are of high purity (>98%). Impurities can interfere with the palladium catalyst.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used.[1]
-
Catalyst Activity: Use a fresh, high-quality palladium catalyst. If the catalyst has been stored for a long time, its activity may be diminished.
-
Temperature Optimization: The reaction temperature is critical. Overheating can lead to decomposition, while insufficient heat results in a sluggish reaction. See the table below for temperature optimization data.
Table 1: Effect of Temperature on Step 1 Yield
| Temperature (°C) | Reaction Time (h) | Yield of Intermediate A (%) | Purity (%) |
| 80 | 24 | 35 | 95 |
| 90 | 18 | 58 | 97 |
| 100 | 12 | 75 | 98 |
| 110 | 12 | 72 (decomposition noted) | 91 |
Problem 2: Multiple Side Products Observed in Step 2 (Boc Protection)
Question: After the Boc protection of Intermediate A to form Intermediate B, my TLC and LC-MS show multiple spots, including a significant amount of starting material. How can I achieve a cleaner reaction?
Answer: This issue typically points to incomplete reaction or side reactions due to the base or temperature.
-
Base Strength and Stoichiometry: Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base ideal for this reaction. Ensure you are using at least 1.5 equivalents to fully neutralize the HCl generated.
-
Reaction Time: While the reaction is generally fast, allow it to stir for the full recommended 4 hours at room temperature to ensure it goes to completion. Monitor the reaction by TLC until the starting material (Intermediate A) is fully consumed.[2]
-
Workup Procedure: The product may be sensitive to acidic conditions.[2] Ensure the aqueous wash is performed with a saturated sodium bicarbonate solution to maintain basic conditions and remove any unreacted Boc-anhydride.
Problem 3: Difficulty with Final Cyclization in Step 3 (this compound Formation)
Question: The final intramolecular cyclization to form this compound is not proceeding, and I am isolating mainly the uncyclized Intermediate B. What factors are critical for this step?
Answer: The success of this tin(II) chloride-mediated reductive cyclization depends heavily on the reducing agent's activity and the complete absence of oxygen.
-
Reducing Agent Quality: Use freshly opened or properly stored Tin(II) chloride dihydrate. Old or improperly stored reagent may be partially oxidized and less effective.
-
Degassing: The reaction mixture must be thoroughly degassed with an inert gas (Argon or Nitrogen) before and during the reaction to prevent oxidation of the tin(II) species.[2]
-
Solvent Choice: While ethanol (B145695) is the standard solvent, ensuring it is absolute (anhydrous) is crucial for optimal reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the 3-step synthesis of this compound? A1: Under optimized conditions, the overall yield is typically in the range of 50-60%. Individual step yields are approximately 75% for Step 1, 90% for Step 2, and 80% for Step 3.
Q2: How can I improve the overall yield of my multi-step synthesis? A2: Improving overall yield requires careful attention to each step. Key strategies include using pure reagents, maintaining anhydrous conditions where necessary, accurately calculating reagent amounts, and minimizing product loss during workup and purification by ensuring complete transfers and thorough rinsing of glassware.[1][3]
Q3: Is column chromatography necessary after each step? A3: Yes. To ensure the purity of the starting material for each subsequent step, which is crucial for high yield and minimizing side reactions, purification by flash column chromatography is highly recommended after each stage. Impurities carried over can interfere with downstream chemistry.
Q4: My final this compound product is off-color. What is the cause? A4: A yellow or brown tint in the final product often indicates the presence of residual tin salts or oxidation byproducts. Ensure the workup procedure is followed carefully, including the filtration through Celite to remove tin oxides. If the color persists, consider an additional wash with a dilute EDTA solution or recrystallization.
Q5: Can this synthesis be scaled up? A5: Yes, the synthesis is scalable. However, when scaling up, pay close attention to heat transfer, as the initial condensation reaction (Step 1) is exothermic. Ensure efficient stirring and consider slower, portion-wise addition of reagents to control the reaction temperature. For the cyclization (Step 3), ensure efficient degassing of the larger solvent volume.
Experimental Protocols & Data
Overall Synthesis Pathway
The synthesis of this compound is a three-step process starting from commercially available materials.
Caption: The three-step synthesis pathway to produce this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate A
-
To an oven-dried round-bottom flask, add Methyl 2-pyrrolidone-5-carboxylate (1.0 eq), 2-Bromo-4-nitroaniline (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous Toluene (10 mL/mmol) and degas the mixture with Argon for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield Intermediate A as a yellow solid.
Step 2: Synthesis of Intermediate B
-
Dissolve Intermediate A (1.0 eq) in Dichloromethane (DCM, 15 mL/mmol).
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) and Diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield Intermediate B.
Step 3: Synthesis of this compound
-
Dissolve Intermediate B (1.0 eq) in absolute Ethanol (20 mL/mmol).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Thoroughly degas the mixture with Argon for 20 minutes.
-
Heat the reaction to 75°C and stir for 6 hours under an Argon atmosphere.
-
Cool the mixture, dilute with ethyl acetate, and carefully quench with saturated NaHCO₃ solution.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield this compound as an off-white solid.
Troubleshooting Workflow: Low Yield
This workflow helps diagnose the cause of low reaction yields.
References
Spylidone solubility issues and solutions
Technical Support Center: Spylidone
Disclaimer: The compound "this compound" appears to be a hypothetical substance for the purpose of this guide. The following information is based on common challenges and solutions for poorly water-soluble active pharmaceutical ingredients (APIs) and should be adapted based on the actual physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel synthetic compound under investigation for its therapeutic potential. Its chemical structure (C26H39NO4) suggests a lipophilic nature, which often correlates with low aqueous solubility.[1] Poor solubility can be a major hurdle in drug development, leading to low bioavailability, inconsistent absorption, and challenges in formulating effective dosage forms for both in vitro and in vivo studies.[2][3][4]
Q2: My this compound powder is not dissolving in aqueous buffers for my cell-based assay. What should I do?
This is a common issue known as "crashing out," where a compound dissolved in an organic solvent precipitates when diluted into an aqueous medium.[5][6]
-
Initial Step: First, prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).
-
Troubleshooting:
-
Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[5]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. Add the stock solution to a small volume of pre-warmed (37°C) media while vortexing gently to facilitate dispersion before bringing it to the final volume.[6]
-
Test Lower Concentrations: The final concentration of this compound may be exceeding its thermodynamic solubility in the assay medium. The highest concentration that remains clear should be considered the upper limit for the experiment.[5][6]
-
Q3: What are the recommended organic solvents for creating a this compound stock solution?
For poorly soluble, non-ionic compounds, polar aprotic solvents are generally the first choice. The table below provides a starting point for solvent screening. Always use the minimum volume of organic solvent necessary.
Table 1: this compound Solubility in Common Laboratory Solvents (Hypothetical Data)
| Solvent | Type | Solubility at 25°C (mg/mL) | Notes |
| Water | Aqueous | < 0.001 | Practically Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | < 0.001 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Recommended for stock solutions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Use with caution; higher toxicity |
| Ethanol (95%) | Polar Protic | ~5 | Moderate solubility |
| Methanol | Polar Protic | ~2 | Low to moderate solubility |
Q4: How can I improve the aqueous solubility of this compound for in vivo studies?
Improving solubility for in vivo administration is critical for achieving adequate bioavailability.[7] Several formulation strategies can be explored, ranging from simple to complex.[4][8][9]
-
pH Modification: If this compound has ionizable groups (pKa ≠ 7), adjusting the pH of the formulation vehicle can significantly increase solubility.[10] For example, the solubility of a weak base increases as the pH decreases below its pKa.[10][11]
-
Co-solvents: Using a mixture of water and a water-miscible solvent (e.g., propylene glycol, ethanol) can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[7]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine oil-in-water emulsions in the gastrointestinal tract, improving absorption.[7]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[7][9]
Troubleshooting Guides
Issue 1: Immediate precipitation of this compound in cell culture media.
This guide helps you systematically diagnose and solve rapid compound precipitation.
Issue 2: Inconsistent results in animal studies after oral gavage.
Poor aqueous solubility is a primary cause of variable oral absorption.[2] This decision tree can guide your formulation strategy.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a given medium, which is considered the gold standard method.[10][12]
-
Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent (e.g., pH 7.4 phosphate-buffered saline). The amount should be sufficient to ensure a saturated solution with visible solid material remaining.[12]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a formulation using cyclodextrin complexation to enhance aqueous solubility.[7]
-
Vehicle Preparation: Prepare a solution of HP-β-CD in water (or a relevant buffer) at a desired concentration (e.g., 10-40% w/v). Gently warm the solution (to 40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Drug Addition: Weigh the required amount of this compound powder. Slowly add the powder to the stirring HP-β-CD solution.
-
Complexation: Continue stirring the mixture, protected from light, for 24 hours at room temperature. Sonication can be used intermittently (e.g., 15 minutes every hour for the first few hours) to aid dissolution.
-
Filtration: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the formulation.
-
Confirmation: Analyze the concentration of the final filtered solution via an appropriate analytical method (e.g., HPLC) to confirm the drug load. The solution should be clear and free of visible precipitates.
Hypothetical Signaling Pathway Interaction
Poor solubility can lead to artificially low compound concentrations in in vitro assays, potentially masking the true biological activity. This diagram illustrates how precipitation could lead to a false-negative result in a hypothetical kinase signaling pathway.
References
- 1. This compound | C26H39NO4 | CID 54687121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. agnopharma.com [agnopharma.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scispace.com [scispace.com]
Technical Support Center: Spironolactone Stability in Aqueous Solutions
Welcome to the technical support center for spironolactone (B1682167). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of spironolactone in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for spironolactone in an aqueous solution?
Spironolactone primarily degrades via two main pathways: hydrolysis and photodegradation.[1] Hydrolysis can be catalyzed by both acids and bases, leading to the opening of the lactone ring and other transformations. Alkaline hydrolysis is a particularly significant degradation pathway.[1]
Q2: What are the major degradation products of spironolactone?
The main degradation products of spironolactone identified in stability studies are canrenone (B1668266) and 7α-thiospironolactone.[1] Under certain conditions, other byproducts such as 7α-thiomethylspirolactone may also be formed.
Q3: Which environmental factors have the most significant impact on spironolactone stability?
Several factors can influence the stability of spironolactone in aqueous solutions:
-
pH: Spironolactone is susceptible to both acidic and basic conditions. The optimal pH for its stability is approximately 4.5.[2]
-
Temperature: Higher temperatures accelerate the degradation process.[3]
-
Light: Exposure to UV light can lead to significant photodegradation.[1][4][5]
-
Oxidizing agents: Spironolactone can be degraded by oxidative stress.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of spironolactone in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram. | 1. Formation of known degradation products (e.g., canrenone, 7α-thiospironolactone).2. Formation of unknown secondary degradation products.3. Interaction with excipients or container materials. | 1. Compare retention times with reference standards of known degradants.2. Use LC-MS to identify the mass-to-charge ratio of the unknown peaks for structural elucidation.3. Perform a forced degradation study on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation profile.[1] |
| Inconsistent or variable degradation rates between experiments. | 1. Fluctuations in experimental conditions (pH, temperature, light exposure).2. Inconsistent concentration of stress agents (acid, base, etc.). | 1. Ensure strict and consistent control over all experimental parameters.2. Prepare fresh stress solutions for each experiment and verify their concentration. |
| Precipitation of spironolactone from the aqueous solution. | 1. Poor aqueous solubility of spironolactone.2. Change in solvent composition or temperature. | 1. Spironolactone is practically insoluble in water (approx. 22 mg/L at 25°C).[6] Consider using a co-solvent (e.g., ethanol, methanol) or solubilizing agents like cyclodextrins.[7][8]2. Maintain consistent solvent composition and temperature throughout the experiment. |
| Discoloration (e.g., yellowing) of the solution. | Formation of chromophoric degradation products. | This is often an indicator of degradation. Proceed with analytical testing (e.g., HPLC, UV-Vis) to identify and quantify the degradants. |
Data Presentation: Spironolactone Stability Data
Table 1: Aqueous Solubility of Spironolactone
| Solvent | Solubility | Temperature |
| Water | 22 mg/L | 25 °C[6] |
| Water | 0.022 mg/mL | 25 °C[9] |
| Ethanol | Soluble | Not Specified[7] |
| Methanol (B129727) | Slightly Soluble | Not Specified[10] |
| Chloroform | Very Soluble | Not Specified[10] |
| Benzene | Very Soluble | Not Specified[10] |
| Ethyl Acetate | Soluble | Not Specified[7][10] |
Table 2: Hydrolysis Kinetics of Spironolactone
| Medium | Rate Constant (k) | Temperature | Conditions |
| Pure Water | 7.4 x 10⁻⁷ s⁻¹ | 25 °C | First-order kinetics[11][12] |
| Activated Sludge | 3.80 x 10⁻⁵ s⁻¹ | 25 °C | First-order kinetics[11][12] |
| Water | 0.0253 day⁻¹ | 65 °C | Pseudo-first-order kinetics[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of spironolactone to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of spironolactone in a suitable organic solvent like methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[1]
-
Alkaline Hydrolysis: Treat the drug solution with 0.01 M NaOH at room temperature for a short duration (e.g., 15 minutes).[1]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified time.[1]
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.[1]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples before analysis by a stability-indicating analytical method like HPLC.
Protocol 2: HPLC-UV Analysis of Spironolactone and Its Degradants
This method is suitable for the separation and quantification of spironolactone and its primary degradation product, canrenone.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: Methanol and water (60:40 v/v) with 0.1% (v/v) formic acid.[14]
-
Flow Rate: 0.4 mL/min.[14]
-
Column Temperature: 35 °C.[14]
-
Injection Volume: 3 µL.[14]
-
Detection Wavelength: 238 nm for spironolactone and 280 nm for canrenone.
-
Retention Times: Approximately 15.8 min for spironolactone and 19.8 min for canrenone under these conditions.[14]
Protocol 3: UV-Visible Spectrophotometry for Degradation Studies
A simpler, cost-effective method for assessing the overall degradation of spironolactone.
-
Preparation of Standard Solution: Prepare a standard solution of spironolactone in a suitable solvent (e.g., methanol) and determine its absorbance at the wavelength of maximum absorption (λmax), which is approximately 238 nm.[15][16]
-
Application of Stress: Subject aliquots of the standard solution to various stress conditions as described in Protocol 1.[4]
-
Absorbance Measurement: After the stress period, measure the absorbance of each sample at the λmax of spironolactone.[4]
-
Calculation of Degradation: Calculate the percentage of remaining drug by comparing the absorbance of the stressed samples to that of an unstressed standard solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajptonline.com [ajptonline.com]
- 5. ajptonline.com [ajptonline.com]
- 6. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spironolactone CAS#: 52-01-7 [m.chemicalbook.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. ijraset.com [ijraset.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revistas.usp.br [revistas.usp.br]
- 15. mjhs.md [mjhs.md]
- 16. cercetare.usmf.md [cercetare.usmf.md]
Technical Support Center: Spylidone Cell Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spylidone cell permeability assays. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel synthetic compound being investigated for its potential therapeutic effects. Its primary proposed mechanism of action is the inhibition of intracellular cyclic nucleotide phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. This elevation in cyclic nucleotides can modulate various downstream signaling pathways, potentially impacting cell proliferation and inflammation.
2. I am observing unexpectedly low apparent permeability (Papp) for this compound in my Caco-2 assay. What are the potential causes and how can I troubleshoot this?
Low apparent permeability can be due to several factors. A systematic approach to troubleshooting is recommended.
-
Assess Cell Monolayer Integrity: The first step is to ensure the integrity of your Caco-2 cell monolayer. This can be verified by measuring the Transepithelial Electrical Resistance (TEER) and assessing the paracellular flux of a low permeability marker like Lucifer Yellow.[1][2]
-
Evaluate Compound Recovery: Low recovery of this compound can lead to an underestimation of its permeability. This may be caused by non-specific binding to the assay plates or compound instability.
-
Analytical Method Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of this compound that have permeated the cell monolayer.[3]
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Poor cell monolayer integrity | - Check TEER values before and after the experiment.[4] - Ensure TEER values are within the acceptable range for your laboratory's established standards. - Measure the permeability of a paracellular marker (e.g., Lucifer Yellow). |
| Low compound recovery | - Include Bovine Serum Albumin (BSA) in the basolateral (receiver) chamber to reduce non-specific binding.[1][3] - Use low-binding plates.[1] - Assess the stability of this compound in the assay buffer over the experiment's time course.[2] |
| Insufficient analytical sensitivity | - Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).[3] |
3. My data indicates a high efflux ratio for this compound. How can I confirm if it is a substrate for efflux transporters?
A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of active efflux.[1] To confirm the involvement of specific efflux transporters, such as P-glycoprotein (P-gp), you can perform bidirectional permeability assays in the presence of known transporter inhibitors.
Experimental Approach:
| Transporter | Inhibitor | Expected Outcome if this compound is a Substrate |
| P-glycoprotein (P-gp/MDR1) | Verapamil, Valspodar | Significant reduction in the efflux ratio. |
| Breast Cancer Resistance Protein (BCRP) | Ko143 | Significant reduction in the efflux ratio. |
| Multidrug Resistance-Associated Proteins (MRPs) | MK-571 | Significant reduction in the efflux ratio. |
A significant decrease in the basolateral-to-apical (B-A) transport and an increase in the apical-to-basolateral (A-B) transport in the presence of an inhibitor would confirm that this compound is a substrate of that transporter.
4. How can I improve the recovery of this compound in my permeability assay?
Low recovery can be a significant issue, particularly for lipophilic compounds. Here are some strategies to improve recovery:
-
Addition of Bovine Serum Albumin (BSA): Including BSA in the receiver compartment can act as a "sink" and prevent the compound from binding to the plasticware.[1][3] A typical concentration to start with is 1% BSA.[5]
-
Use of Low-Binding Plates: Utilizing plates specifically designed to minimize non-specific binding can significantly improve recovery.[1]
-
Solubility Enhancement: If this compound has low aqueous solubility, consider using a co-solvent in your dosing solution. However, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) to avoid affecting cell monolayer integrity.[1]
Experimental Protocols
Bidirectional Caco-2 Permeability Assay for this compound
This protocol outlines the steps for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers.
1. Cell Culture:
- Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a tight monolayer.
- Monitor the integrity of the cell monolayer by measuring TEER values. Only use monolayers with stable and appropriate TEER readings (e.g., >300 Ω·cm²).[4]
2. Preparation of Solutions:
- Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
- This compound Dosing Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.[1]
- Receiver Solution: Transport buffer, potentially supplemented with 1% BSA to improve recovery.[5]
3. Permeability Assay (Apical to Basolateral - A-B):
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Add the this compound dosing solution to the apical (upper) chamber.
- Add the receiver solution to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh receiver solution.[1]
- At the final time point, collect samples from both the apical and basolateral chambers.
4. Permeability Assay (Basolateral to Apical - B-A):
- Follow the same procedure as the A-B assay, but add the this compound dosing solution to the basolateral chamber and sample from the apical chamber.[1]
5. Sample Analysis:
- Analyze the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
- A is the surface area of the permeable membrane.
- C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Bidirectional cell permeability assay workflow.
References
Technical Support Center: Spylidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Spylidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is an investigational small molecule inhibitor of the novel intracellular kinase, K-Kinase 1 (KK1). Based on its physicochemical properties, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but low aqueous solubility. The poor solubility is the primary rate-limiting step for its absorption, leading to low and variable bioavailability when administered orally in its crystalline form.
Q2: My in vitro dissolution of crystalline this compound is very low. What are the initial steps to improve this?
A: Low dissolution is expected for this compound in its native crystalline form. Initial strategies should focus on increasing the surface area and/or disrupting the crystal lattice. We recommend exploring the following, starting with the simplest methods:
-
Micronization: Reducing the particle size can significantly increase the surface area available for dissolution.
-
pH Modification: Although this compound's solubility is not highly pH-dependent, ensure your dissolution medium is optimized within the physiological pH range (pH 1.2 to 6.8) to rule out any minor pH effects.
-
Use of Surfactants: The inclusion of a low concentration of a biocompatible surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) in the dissolution medium can help to wet the hydrophobic surface of the this compound particles and improve the dissolution rate.
Q3: We are considering an amorphous solid dispersion (ASD) for this compound. Which polymers do you recommend?
A: The choice of polymer is critical for stabilizing the amorphous form of this compound and preventing recrystallization. Based on internal studies, we recommend screening the following polymers:
-
Polyvinylpyrrolidone/Vinyl Acetate (B1210297) Copolymer (PVP/VA 64): Often a good starting point due to its ability to form stable ASDs and inhibit crystallization.
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): Particularly useful for its ability to maintain supersaturation in the gastrointestinal tract.
-
Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene (B3416737) glycol graft co-polymer): Known for its solubilizing properties and ability to form stable ASDs.
A screening process involving the preparation of ASDs with different drug loadings and polymers, followed by characterization (e.g., by Differential Scanning Calorimetry and X-ray Powder Diffraction) and dissolution testing, is highly recommended.
Troubleshooting Guides
Problem 1: Inconsistent results in in vivo pharmacokinetic (PK) studies in rodents.
-
Possible Cause 1: Formulation variability.
-
Solution: Ensure the formulation is homogenous and stable. For suspensions, verify the particle size distribution and ensure adequate mixing before each dose. For solutions, confirm the drug remains fully dissolved and does not precipitate over time.
-
-
Possible Cause 2: Food effects.
-
Solution: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule for your study animals. Conduct pilot studies in both fed and fasted states to understand the impact of food on this compound's bioavailability.
-
-
Possible Cause 3: Inadequate vehicle.
-
Solution: The vehicle used for dosing can influence absorption. If you are using a simple aqueous vehicle, consider a lipid-based formulation or a suspension with a wetting agent to improve in vivo dissolution.
-
Problem 2: Recrystallization of this compound in an amorphous solid dispersion (ASD) during storage.
-
Possible Cause 1: High drug loading.
-
Solution: The drug loading may be too high for the selected polymer to maintain stability. Prepare ASDs with lower drug loadings (e.g., 10%, 20%) and assess their stability over time under accelerated conditions (e.g., 40°C/75% RH).
-
-
Possible Cause 2: Inappropriate polymer selection.
-
Solution: The chosen polymer may not have strong enough interactions with this compound to prevent recrystallization. Screen alternative polymers with different functional groups that can form stronger hydrogen bonds or other interactions with the drug molecule.
-
-
Possible Cause 3: Moisture.
-
Solution: Water can act as a plasticizer and promote recrystallization. Ensure the ASD is manufactured and stored under dry conditions. Include a desiccant in the packaging.
-
Data Presentation: Formulation Performance
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation Type | Drug Loading (%) | Dissolution Medium | % Dissolved at 60 min |
| Crystalline this compound | 100 | FaSSIF | < 5% |
| Micronized this compound | 100 | FaSSIF | 15% |
| Amorphous Solid Dispersion (25% this compound in PVP/VA 64) | 25 | FaSSIF | 85% |
| Lipid-Based Formulation (SEDDS**) | 10 | FaSSIF | > 95% |
*Fasted State Simulated Intestinal Fluid **Self-Emulsifying Drug Delivery System
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| Crystalline this compound Suspension | 50 ± 15 | 4.0 | 350 ± 90 |
| Micronized this compound Suspension | 120 ± 30 | 2.0 | 980 ± 210 |
| Amorphous Solid Dispersion (25% in PVP/VA 64) | 450 ± 95 | 1.5 | 3150 ± 550 |
| Lipid-Based Formulation (SEDDS) | 680 ± 120 | 1.0 | 4200 ± 600 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh and dissolve 250 mg of this compound and 750 mg of PVP/VA 64 in 20 mL of a suitable solvent (e.g., a 1:1 mixture of dichloromethane (B109758) and methanol).
-
Mixing: Stir the solution at room temperature until both components are fully dissolved and a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the wall of the flask.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collection and Milling: Carefully scrape the dried product from the flask. Gently mill the collected solid into a fine powder using a mortar and pestle.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Storage: Store the resulting powder in a tightly sealed container with a desiccant at room temperature.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus Setup: Set up a USP Apparatus II (paddle apparatus).
-
Medium Preparation: Prepare 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) and warm it to 37 ± 0.5°C in each dissolution vessel.
-
System Equilibration: Allow the dissolution medium to equilibrate to the set temperature and de-aerate.
-
Sample Introduction: Introduce a quantity of the this compound formulation equivalent to a 10 mg dose into each vessel.
-
Test Start: Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Workflow for selecting a bioavailability-enhanced this compound formulation.
Technical Support Center: Spylidone Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using Spylidone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational compound that functions as a competitive antagonist for the G-protein coupled receptor (GPCR), SpyR. The SpyR receptor, when activated, initiates a Gαq signaling cascade, leading to increased intracellular calcium and cell proliferation.[1][2][3] this compound is being studied for its anti-proliferative effects by blocking this pathway.
Q2: What is the primary application of a this compound dose-response curve?
A2: The primary application is to determine the potency of this compound by calculating its IC50 (half-maximal inhibitory concentration) value.[4][5] This value indicates the concentration of this compound required to inhibit 50% of the cellular response induced by a SpyR agonist, providing a quantitative measure of its efficacy.[4][6]
Q3: Which cell lines are suitable for this compound dose-response assays?
A3: Suitable cell lines are those that endogenously express the SpyR receptor at sufficient levels to generate a robust signal. If endogenous expression is low or absent, recombinant cell lines engineered to overexpress SpyR can be used. The choice of cell line can significantly impact the determined IC50 value.[4]
Q4: What are the critical controls for a this compound dose-response experiment?
A4: Essential controls include:
-
No-treatment control: Cells with vehicle only, to establish baseline cell viability (0% inhibition).
-
Agonist-only control (Maximum stimulation): Cells treated with a saturating concentration of a SpyR agonist to establish the maximum cellular response (100% activity).
-
Positive control inhibitor: A known SpyR antagonist (if available) to validate assay performance.
-
Vehicle control: Ensures that the solvent used to dissolve this compound (e.g., DMSO) does not affect the cellular response at the concentrations used.[7]
Troubleshooting Guide
Q5: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What could be the cause?
A5: A flat curve suggests a lack of inhibitory effect. Consider the following possibilities:
-
Cell Line Issues: Confirm that the cell line expresses functional SpyR. Passage number can influence experimental outcomes; use cells with a consistent and low passage number.[8][9][10]
-
Agonist Concentration: The concentration of the SpyR agonist used might be too high, preventing this compound from competing effectively. Try reducing the agonist concentration, ideally to its EC80 value (the concentration that elicits 80% of the maximal response).[11]
-
Compound Inactivity: Verify the integrity and concentration of the this compound stock solution. Ensure it has not degraded and was dissolved correctly.
-
Assay Incubation Time: The incubation time with this compound may be insufficient for it to reach equilibrium with the receptor. Consider increasing the pre-incubation time before adding the agonist.[4]
Q6: I am observing high variability between my replicate wells. How can I reduce this?
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially during serial dilutions of this compound. Minimizing the number of pipetting steps can also help.[9]
-
Reagent Mixing: Ensure all reagents, including the agonist and detection reagents, are thoroughly mixed before and after being added to the wells.
Q7: The dose-response curve for this compound does not reach a 100% inhibition plateau. Why is this happening?
A7: An incomplete curve that doesn't plateau at the top may indicate several factors:
-
Insufficient Concentration Range: The highest concentration of this compound tested may not be sufficient to achieve full inhibition. Extend the concentration range of this compound in your next experiment.[14][15]
-
Partial Antagonism: this compound might be a partial antagonist, meaning it cannot fully inhibit the receptor's response, even at saturating concentrations.
-
Compound Solubility: At high concentrations, this compound may be precipitating out of the solution, reducing its effective concentration. Check the solubility of this compound in your assay media.[7]
Q8: The shape of my sigmoidal curve is very shallow or overly steep. What does this mean?
A8: The slope of the curve (Hill slope) provides information about the binding interaction.
-
Shallow Slope (Hill slope < 1): This can suggest negative cooperativity in binding or the presence of multiple binding sites with different affinities. It can also be an artifact of assay variability or inaccurate concentration measurements.
-
Steep Slope (Hill slope > 1): This often indicates positive cooperativity, where the binding of one molecule of this compound increases the affinity for subsequent molecules. It can also result from a very narrow range of active concentrations.[6]
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Proliferation (MTT) Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on cell proliferation induced by a SpyR agonist.
1. Materials:
- SpyR-expressing cells
- Cell culture medium and supplements (e.g., FBS, antibiotics)
- This compound
- SpyR agonist
- Vehicle (e.g., sterile DMSO)
- 96-well tissue culture-treated plates[9]
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., acidified isopropanol)
- Multichannel pipette
- Plate reader (absorbance at 570 nm)
2. Method:
- Cell Plating:
- Harvest and count SpyR-expressing cells.
- Resuspend cells to a final concentration of 5,000 cells/100 µL in culture medium.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Preparation and Addition:
- Prepare a 10-point serial dilution of this compound in assay medium. It is common to use a 3-fold or 5-fold dilution series to cover a wide concentration range.[7][16]
- Include wells for "agonist-only" (no this compound) and "vehicle-only" controls.
- Carefully remove the culture medium from the cells and add 50 µL of the appropriate this compound dilution or control solution to each well.
- Pre-incubate the plate for 1 hour at 37°C.
- Agonist Stimulation:
- Prepare the SpyR agonist at 2x its final desired concentration (e.g., EC80).
- Add 50 µL of the 2x agonist solution to all wells except the "vehicle-only" control wells (add 50 µL of assay medium to these).
- Incubate the plate for 48 hours at 37°C, 5% CO2.
- MTT Assay and Data Acquisition:
- Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
- Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
3. Data Analysis:
- Subtract the average absorbance of the "vehicle-only" wells (background) from all other readings.
- Normalize the data by expressing it as a percentage of the "agonist-only" control (which represents 100% activity or 0% inhibition).[4]
- Plot the percent inhibition (Y-axis) against the log of this compound concentration (X-axis).
- Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression software (e.g., GraphPad Prism).[4][17][18]
- The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[4]
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example Raw Absorbance Data from MTT Assay
| This compound [M] | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) |
| 1.00E-05 | 0.155 | 0.160 | 0.158 |
| 3.33E-06 | 0.189 | 0.195 | 0.191 |
| 1.11E-06 | 0.254 | 0.261 | 0.258 |
| 3.70E-07 | 0.452 | 0.448 | 0.455 |
| 1.23E-07 | 0.789 | 0.795 | 0.791 |
| 4.12E-08 | 1.150 | 1.145 | 1.155 |
| 1.37E-08 | 1.350 | 1.358 | 1.352 |
| 4.57E-09 | 1.451 | 1.445 | 1.458 |
| Agonist Only | 1.502 | 1.510 | 1.505 |
| Vehicle Only | 0.150 | 0.152 | 0.148 |
Table 2: Calculated Percent Inhibition and Curve Fit Parameters
| This compound [M] | Log[this compound] | Mean Absorbance | % Inhibition |
| 1.00E-05 | -5.00 | 0.158 | 99.8% |
| 3.33E-06 | -5.48 | 0.192 | 97.3% |
| 1.11E-06 | -5.95 | 0.258 | 92.4% |
| 3.70E-07 | -6.43 | 0.452 | 78.0% |
| 1.23E-07 | -6.91 | 0.792 | 52.8% |
| 4.12E-08 | -7.38 | 1.150 | 26.3% |
| 1.37E-08 | -7.86 | 1.353 | 11.3% |
| 4.57E-09 | -8.34 | 1.451 | 4.0% |
| Curve Fit Parameter | Value | 95% Confidence Interval | |
| LogIC50 | -6.85 | -6.95 to -6.75 | |
| IC50 | 141 nM | 112 nM to 178 nM | |
| HillSlope | -1.1 | -1.3 to -0.9 |
Visualizations
Caption: this compound antagonizes the Gαq signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Overcoming Spironolactone Resistance in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Spironolactone resistance in cancer cell lines. Our goal is to equip researchers with the knowledge and tools to investigate resistance mechanisms and develop effective strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Spironolactone in cancer cells?
Spironolactone, a potassium-sparing diuretic, has demonstrated anti-cancer effects through multiple mechanisms. Primarily, it functions as a mineralocorticoid receptor (MR) antagonist. Additionally, it has been shown to suppress the expression of survivin, an anti-apoptotic protein, which is often overexpressed in cancer cells and contributes to treatment resistance.[1][2] Spironolactone can also inhibit DNA damage repair, thereby sensitizing cancer cells to DNA-damaging chemotherapeutic agents.[1][3]
Q2: My cancer cell line is showing increasing resistance to Spironolactone. What are the likely causes?
Several factors can contribute to the development of Spironolactone resistance in cancer cell lines:
-
Upregulation of Pro-Survival Pathways: Resistant cells may activate alternative survival pathways to compensate for the effects of Spironolactone. A key mechanism is the overexpression of survivin, which counteracts the pro-apoptotic signals induced by the drug.[1]
-
Alterations in Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to increased clearance or inactivation of Spironolactone within the cancer cells.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Spironolactone out of the cells, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for Spironolactone, mutations in the mineralocorticoid receptor could potentially alter drug binding and reduce its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating signaling pathways that bypass the inhibitory effects of Spironolactone. For instance, constitutive activation of pathways downstream of the MR could render its blockade ineffective.
Q3: Can Spironolactone be used to overcome resistance to other chemotherapy drugs?
Yes, a significant application of Spironolactone in oncology research is its ability to act as a chemosensitizer. By inhibiting DNA repair mechanisms and suppressing survivin, Spironolactone can enhance the efficacy of both DNA-damaging and non-DNA-damaging anticancer drugs.[1][2][3] This makes it a promising agent for combination therapies aimed at overcoming resistance to conventional chemotherapy.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to Spironolactone Monotherapy
Symptoms:
-
IC50 value of Spironolactone in your cell line has significantly increased over subsequent passages.
-
Reduced apoptosis or cell cycle arrest observed at previously effective concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased Spironolactone sensitivity.
Problem 2: Lack of Synergistic Effect in Combination Therapy
Symptoms:
-
Co-administration of Spironolactone with another chemotherapeutic agent does not result in a greater-than-additive cytotoxic effect.
Troubleshooting Steps:
-
Re-evaluate Drug Concentrations: Ensure that the concentrations of both Spironolactone and the combination drug are within the appropriate range to observe synergy. A full dose-response matrix (checkerboard assay) is recommended.
-
Assess the Mechanism of the Combination Drug: Spironolactone is particularly effective at sensitizing cells to DNA-damaging agents and drugs whose resistance is mediated by survivin.[1][3] The synergistic potential may be lower with drugs that have completely unrelated mechanisms of action and resistance.
-
Analyze the Timing of Drug Administration: The timing of drug addition can be critical. Investigate whether pre-treatment with Spironolactone for a period (e.g., 24 hours) before adding the second drug enhances the synergistic effect.
-
Investigate Cellular Uptake: Ensure that the presence of one drug does not negatively impact the cellular uptake of the other. This can be assessed using radiolabeled compounds or mass spectrometry-based methods.
Data Presentation
Table 1: Effect of Spironolactone on IC50 Values of Chemotherapeutic Agents in Resistant Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 (µM) - Alone | IC50 (µM) - with Spironolactone (10 µM) | Fold Sensitization |
| A549-CisR | Cisplatin | 15.2 | 4.8 | 3.17 |
| PANC-1-GemR | Gemcitabine | 5.8 | 1.2 | 4.83 |
| MCF-7-DoxR | Doxorubicin | 2.1 | 0.6 | 3.50 |
| U87-MG | Temozolomide | 25.5 | 9.1 | 2.80 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Spironolactone (and/or combination drug) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Survivin Expression
-
Cell Lysis: Treat cells with the desired concentrations of Spironolactone for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of survivin.
Signaling Pathways
Spironolactone's Impact on Pro-Survival and DNA Damage Response Pathways
Caption: Key signaling pathways affected by Spironolactone.
References
- 1. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug could enhance effects of chemo | MDedge [mdedge.com]
Spylidone Formulation Technical Support Center
Welcome to the technical support center for Spylidone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common formulation challenges associated with this poorly soluble, crystalline active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. The primary challenges include:
-
Low Oral Bioavailability: Due to its poor dissolution rate in the gastrointestinal tract.
-
Polymorphism: this compound exists in multiple crystalline forms (Form I and Form II), each with different physicochemical properties, including solubility and stability.
-
Physical Instability: Amorphous forms of this compound, while having higher solubility, are prone to recrystallization over time, compromising stability and performance.
-
Manufacturing Difficulties: The API's tendency for aggregation and poor flowability can complicate standard manufacturing processes like blending and tablet compression.
Q2: Which polymorphic form of this compound is preferred for formulation?
A2: Form I is the thermodynamically stable form but exhibits lower solubility. Form II is the metastable form with higher apparent solubility and a faster dissolution rate. The choice of polymorph depends on the desired product profile. For immediate-release formulations, strategies to stabilize Form II or create an amorphous solid dispersion are often pursued. For modified-release formulations, the stable Form I may be suitable if dissolution can be adequately enhanced.
Q3: What are the recommended analytical techniques to characterize this compound polymorphs?
A3: A combination of analytical methods is crucial for comprehensive polymorphic characterization. The following table summarizes the recommended techniques and their primary uses.
| Analytical Technique | Primary Use for this compound Characterization |
| X-Ray Powder Diffraction (XRPD) | Identification and quantification of crystalline forms (Form I vs. Form II). |
| Differential Scanning Calorimetry (DSC) | Determination of melting points, glass transitions, and monitoring polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent/water content. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and differentiation of polymorphs based on spectral shifts. |
| Dynamic Vapor Sorption (DVS) | Evaluation of hygroscopicity and physical stability under varying humidity conditions. |
| Polarized Light Microscopy (PLM) | Visualization of crystal habit and birefringence to differentiate between polymorphs. |
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles in In-Vitro Tests
-
Symptom: Dissolution testing of this compound tablets shows low drug release (<80% in 60 minutes) and high variability between batches.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Particle Size of API is too large | 1. Implement a particle size reduction technique such as micronization or nano-milling. 2. Establish a particle size specification (e.g., D90 < 10 µm) for the incoming API. |
| API Agglomeration | 1. Incorporate a suitable wetting agent (e.g., Sodium Lauryl Sulfate) or a hydrophilic polymer in the formulation. 2. Optimize the blending process to ensure proper deagglomeration. |
| Polymorphic Conversion during Manufacturing | 1. Analyze the API and the final dosage form using XRPD and DSC to check for polymorphic changes. 2. If conversion to a less soluble form (e.g., from Form II to Form I) is detected, re-evaluate the manufacturing process (e.g., reduce milling energy, control drying temperatures). |
| Inadequate Disintegration of the Dosage Form | 1. Increase the concentration of the superdisintegrant (e.g., Croscarmellose Sodium). 2. Optimize the tablet compression force to ensure a balance between hardness and disintegration time. |
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD) Formulation on Storage
-
Symptom: XRPD analysis of an amorphous this compound formulation stored at accelerated stability conditions (40°C/75% RH) shows the appearance of crystalline peaks corresponding to Form I.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Polymer Concentration | 1. Increase the drug-to-polymer ratio to ensure this compound is adequately stabilized within the polymer matrix. 2. Conduct a polymer screening study to identify a polymer with strong intermolecular interactions with this compound. |
| High Mobility of this compound in the Polymer | 1. Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility at storage temperatures. 2. Ensure the final ASD has a single Tg, indicating a homogenous dispersion. |
| Hygroscopicity of the Formulation | 1. Incorporate a moisture-protective secondary packaging (e.g., blister packs with aluminum foil). 2. Evaluate the use of less hygroscopic polymers or excipients in the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Solvent Selection: Dissolve this compound and the selected polymer (e.g., HPMC-AS) in a common volatile solvent system (e.g., acetone/methanol co-solvent). Ensure complete dissolution.
-
Parameter Optimization:
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation without causing thermal degradation of this compound (e.g., 100-120°C).
-
Atomization Pressure/Gas Flow: Optimize to achieve a fine droplet size for efficient drying.
-
Feed Rate: Adjust the solution feed rate to maintain a stable outlet temperature and prevent incomplete drying.
-
-
Spray Drying Process: Feed the this compound-polymer solution into the spray dryer. The atomized droplets are dried in a stream of hot gas, and the resulting solid particles are collected via a cyclone separator.
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
Protocol 2: Particle Size Reduction of this compound by Wet Milling
-
Slurry Preparation: Prepare a suspension of crystalline this compound (Form I) in an aqueous vehicle containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Polysorbate 80).
-
Milling Parameters:
-
Milling Media: Use high-density milling beads (e.g., yttria-stabilized zirconia) of a suitable size (e.g., 0.2-0.5 mm).
-
Agitator Speed: Set to a high speed (e.g., 2000-4000 rpm) to ensure sufficient energy input for particle breakage.
-
Temperature Control: Use a cooling jacket to maintain the slurry temperature below a critical threshold to prevent any polymorphic changes.
-
-
Milling Process: Circulate the slurry through the milling chamber for a predetermined duration. Collect samples at regular intervals to monitor the particle size reduction.
-
Particle Size Analysis: Measure the particle size distribution of the collected samples using laser diffraction. Continue milling until the target particle size (e.g., D90 < 200 nm for a nanosuspension) is achieved.
-
Post-Milling Characterization: After completion, analyze the milled suspension for any changes in crystallinity using XRPD.
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Troubleshooting logic for poor dissolution.
Caption: Pathway to physical instability in ASDs.
Technical Support Center: Spylidone Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of Spylidone and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under various conditions, including hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] The lactone ring in the this compound structure is particularly prone to hydrolysis. Alkaline hydrolysis is a significant degradation pathway.[1][2]
Q2: What are the major degradation products of this compound?
Forced degradation studies have identified two primary degradation products of this compound:
Under specific stress conditions, other minor degradation products may also be formed.[1]
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the separation and quantification of this compound and its degradation products.[1][2] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[1][3]
Q4: How can I ensure the stability of this compound samples during analysis?
To minimize degradation during analysis, it is crucial to control experimental parameters such as temperature and pH.[3] Samples should be processed quickly, and if storage is necessary, they should be kept at low temperatures (e.g., -70°C) to prevent degradation.[3] It is also advisable to protect samples from light.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Formation of known degradation products. | Compare the retention times of the unknown peaks with those of reference standards for known degradation products like Canrenone and 7α-thiospironolactone.[1] |
| Formation of novel or secondary degradation products. | Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their structural identification.[1][3] |
| Interaction with excipients in the formulation. | Conduct forced degradation studies on the pure this compound active pharmaceutical ingredient (API) to differentiate its intrinsic degradation profile from that of the formulated product. |
| System Contamination. | Flush the injector and column with a strong solvent to remove any residual contaminants.[4] |
Issue 2: Inconsistent or variable degradation rates are observed between experiments.
| Possible Cause | Suggested Solution |
| Poorly controlled experimental conditions. | Ensure strict and consistent control over temperature, pH, light exposure, and the concentration of stress agents (e.g., acid, base, oxidizing agent) across all experiments.[1] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Cover solvent reservoirs to prevent evaporation and compositional changes.[5] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5] |
Issue 3: Poor peak shape (e.g., peak splitting or tailing) is observed.
| Possible Cause | Suggested Solution |
| Column overload or contamination. | Reduce the injection volume or sample concentration. If contamination is suspected, wash the column with a strong solvent or replace it if necessary.[6] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure that the analyte and its degradation products are in a single ionic form. The mobile phase pH should ideally be kept between 2 and 8 for most silica-based columns.[5] |
| Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase.[4][5] |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | % Degradation of this compound | Major Degradation Products Formed |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24 hours | ~15%[2] | Canrenone |
| Alkaline Hydrolysis | 0.01 M NaOH, Room Temp, 15 mins | ~11%[2] | Canrenone, 7α-thiospironolactone |
| Oxidation | 30% H₂O₂, 24 hours | ~12%[2] | Multiple minor degradation products |
| Thermal Degradation | 60°C, 2 hours | ~15%[2] | Canrenone |
| Photodegradation | UV lamp, 48 hours | ~7%[2] | Minor degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[2]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.01 M NaOH. Keep at room temperature for 15 minutes.[2]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat 5 mL of the stock solution at 60°C for 2 hours.[2]
-
Photolytic Degradation: Expose 5 mL of the stock solution to UV light (254 nm) for 48 hours.[2]
-
-
Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.[7]
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its major degradation products.
HPLC Conditions:
| Parameter | Specification |
| Column | Luna phenyl hexyl (3 µm, 150 × 4.6 mm)[1][2] |
| Mobile Phase | Water:Acetonitrile:Methanol (63:30:7 v/v/v)[1][2] |
| Flow Rate | 1.5 mL/min[1][2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm[1][2] |
| Column Temperature | Ambient or 35°C |
| Run Time | 55 minutes[2] |
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ageps.aphp.fr [ageps.aphp.fr]
- 3. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ijnrd.org [ijnrd.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Spironolactone Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, understanding, and mitigating the interference of spironolactone (B1682167) in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is spironolactone and why does it interfere with biochemical assays?
Spironolactone is a potassium-sparing diuretic that functions as an aldosterone (B195564) antagonist. Its chemical structure is similar to that of endogenous steroid hormones. This structural similarity is the primary reason for its interference in many immunoassays, where it can cross-react with antibodies designed to detect specific hormones like aldosterone, androstenedione (B190577), and others. This cross-reactivity can lead to inaccurate, often falsely elevated, results.
Q2: Which biochemical assays are most susceptible to interference from spironolactone?
Immunoassays for steroid hormones are the most frequently affected. Specific assays with documented interference include those for:
-
Aldosterone
-
Androstenedione
-
11-deoxycorticosterone
-
17α-hydroxyprogesterone (17OHP)
The degree of interference can vary significantly depending on the specific assay platform and the antibodies used.
Q3: How do I know if spironolactone is interfering with my assay?
Suspect interference if you observe:
-
Unexpectedly high analyte concentrations in samples from subjects known to be taking spironolactone.
-
Results that are inconsistent with the patient's clinical presentation.
-
A non-linear response upon serial dilution of the sample.
-
Discrepant results when the same sample is tested using a different assay method (e.g., immunoassay vs. mass spectrometry).
Q4: Can the metabolites of spironolactone also cause interference?
Yes, the primary metabolites of spironolactone, such as canrenone (B1668266) and 7α-thiomethylspirolactone, are also known to cross-react with antibodies in various immunoassays and contribute to the overall interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Aldosterone or Androstenedione Results
Symptoms: You are running a competitive ELISA for aldosterone or androstenedione and samples from patients on spironolactone show significantly elevated levels that do not correlate with their clinical condition.
Possible Cause: Cross-reactivity of spironolactone and/or its metabolites with the assay's antibody.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Mitigation Strategies:
-
Sample Dilution: Serially dilute the sample. If interference is present, the calculated analyte concentration after correcting for dilution will decrease as the interfering substance is diluted out.
-
Alternative Assay: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.
-
Different Immunoassay Kit: Some immunoassay kits are less susceptible to spironolactone interference. For example, the Siemens Immulite 2500 assay for androstenedione has been reported to have less interference than the Siemens Coat-A-Count (CAC) assay.[1][2]
-
Drug Discontinuation: If clinically feasible, recommend the temporary discontinuation of spironolactone for at least 4-6 weeks before re-testing.[3]
Issue 2: Inaccurate Digoxin Measurements in Patients on Spironolactone
Symptoms: You are measuring serum digoxin levels using a fluorescence polarization immunoassay (FPIA) or a microparticle enzyme immunoassay (MEIA) and are getting either falsely elevated (FPIA) or falsely lowered (MEIA) results in patients also taking spironolactone.[4][5]
Possible Cause: Spironolactone and its metabolites cross-react with the anti-digoxin antibodies in these specific assay formats.
Logical Investigation of Interference:
Caption: Logic diagram for investigating digoxin assay interference.
Mitigation Strategies:
-
Use a Chemiluminescent Immunoassay (CLIA): CLIA-based digoxin assays have been shown to have minimal to no interference from spironolactone and its metabolites.[4]
-
Measure Free Digoxin: Spironolactone and its metabolites are highly protein-bound, while digoxin is less so. Measuring the free digoxin concentration can help to eliminate this interference.[4]
Quantitative Data on Spironolactone Interference
The following tables summarize the known cross-reactivity of spironolactone and its metabolites in various immunoassays.
Table 1: Spironolactone and Metabolite Cross-Reactivity in Digoxin Immunoassays
| Interfering Compound | Concentration (ng/mL) | Assay Type | Apparent Digoxin Concentration (ng/mL) | Reference |
| 7-α-thiomethylspirolactone | 50 | RIA | up to 0.28 | [6] |
| 7-α-thiomethylspirolactone | 600 | RIA | up to 0.39 | [6] |
| 7-α-thiomethylspirolactone | 50 | ACMIA | up to 0.28 | [6] |
| 7-α-thiomethylspirolactone | 600 | ACMIA | up to 0.39 | [6] |
| Canrenone | 100 | ACMIA | Cross-reactivity observed | [6] |
| Spironolactone | 1000 | FPIA | Falsely elevated | [4] |
| Canrenone | - | FPIA | Falsely elevated | [4] |
| Spironolactone | - | MEIA | Falsely lowered | [4] |
| Canrenone | - | MEIA | Falsely lowered | [4] |
| Spironolactone | - | CLIA | No interference | [4] |
| Canrenone | - | CLIA | No interference | [4] |
Table 2: Spironolactone Cross-Reactivity in Steroid Hormone Immunoassays
| Analyte | Assay Type | Spironolactone Concentration (ng/mL) | Cross-Reactivity (%) | Notes | Reference |
| Androstenedione | Siemens Coat-A-Count (CAC) | 1000 | 0.109 | Clinically significant interference observed in patients. | [1][2] |
| Androstenedione | Siemens Immulite 2500 | - | - | No significant interference reported. | [1][2] |
| 17α-hydroxyprogesterone | ELISA (Kit C-7) | - | 0.01 | Sufficient to cause false positives in neonatal screening. | [7][8] |
| 11-deoxycorticosterone | Radioimmunoassay | - | - | Spurious elevation observed. | [9] |
| 11-deoxycorticosterone | Competitive Protein-Binding Assay | - | - | Spurious elevation observed. | [9] |
Experimental Protocols
Key Experiment: Aldosterone Competitive ELISA
Objective: To quantify the concentration of aldosterone in a sample, with an awareness of potential spironolactone interference.
Principle: This is a competitive binding immunoassay. Aldosterone in the sample competes with a fixed amount of enzyme-labeled aldosterone for a limited number of binding sites on an anti-aldosterone antibody-coated plate. The amount of color produced is inversely proportional to the concentration of aldosterone in the sample.
Materials:
-
Aldosterone ELISA Kit (contains pre-coated microplate, aldosterone standards, enzyme-labeled aldosterone conjugate, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and reconstituting standards.
-
Standard Curve Preparation: Create a standard curve by serially diluting the aldosterone stock solution to generate a series of standards with known concentrations.
-
Sample Addition: Pipette 50 µL of each standard, control, and unknown sample into the appropriate wells of the microplate.
-
Conjugate Addition: Add 100 µL of the aldosterone-enzyme conjugate to each well.
-
Antibody Addition: Add 50 µL of the anti-aldosterone antibody to each well.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 1-2 hours at room temperature), often with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the prepared wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change (e.g., from blue to yellow).
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of aldosterone in the unknown samples by interpolating their absorbance values from the standard curve.
Signaling Pathway
The Renin-Angiotensin-Aldosterone System (RAAS)
Spironolactone's primary therapeutic action is the blockade of the mineralocorticoid receptor, a key component of the RAAS. Understanding this pathway is crucial for interpreting how spironolactone affects renin and aldosterone levels, which can be a source of confusion when assessing assay results.
Caption: The Renin-Angiotensin-Aldosterone System and the site of spironolactone action.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. demeditec.com [demeditec.com]
- 5. researchgate.net [researchgate.net]
- 6. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
Technical Support Center: Refining Spiperone Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Spiperone (B1681076).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying Spiperone?
A1: Spiperone and related compounds are typically purified using a combination of chromatographic techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is widely used for the final purification and analysis of Spiperone.
-
Flash Column Chromatography: Often used for initial purification of larger quantities of the compound from a reaction mixture.
-
Solid-Phase Extraction (SPE): Useful for sample clean-up and concentration, especially for separating Spiperone from complex matrices like biological samples before analysis.[1]
-
Affinity Chromatography: While more commonly used to purify the biological targets of Spiperone, such as the D2 dopamine (B1211576) receptor, this technique can be adapted in principle for Spiperone purification if a suitable affinity ligand is immobilized.[2]
Q2: How should Spiperone be stored to ensure its stability?
A2: Spiperone should be stored under controlled conditions to prevent degradation. For long-term storage, it is recommended to store Spiperone solutions at -20°C for up to one month or at -80°C for up to six months.[3] A tritiated version of Spiperone ([H-3] Spiperone) is noted to have a decomposition rate of less than 1% per month when stored below -60°C in the dark.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[3]
Q3: What are the known degradation pathways for Spiperone or similar compounds?
A3: While specific degradation pathways for Spiperone are not extensively detailed in the provided search results, related compounds like Risperidone, another antipsychotic, are known to be susceptible to oxidative degradation, particularly from peroxides.[5] It is also important to consider that Spiperone can induce degradation of cell membranes, which suggests it is reactive in certain biological contexts.[6] Therefore, avoiding strong oxidizing agents and incompatible biological matrices is crucial during purification and storage.
Q4: Can Spiperone be sensitive to silica (B1680970) gel during flash chromatography?
A4: Some organic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[7] If you observe product degradation, consider deactivating the silica gel with a base (e.g., triethylamine) mixed in the eluent or using an alternative stationary phase like alumina (B75360) or Florisil.[7]
Data Presentation: Comparison of Purification Techniques
The following table summarizes hypothetical performance metrics for common Spiperone purification techniques to aid in method selection. Actual results will vary based on the specific experimental conditions, sample matrix, and scale.
| Purification Technique | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | 85-95% | 70-90% | High | Good for initial cleanup of large sample quantities. | Lower resolution compared to HPLC; potential for compound degradation on silica. |
| Reverse-Phase HPLC | >98% | 50-80% | Low to Medium | High resolution and purity; excellent for final polishing and analysis. | Lower capacity; more expensive solvents and equipment. |
| Solid-Phase Extraction | 70-90% (as a cleanup step) | >90% | High | Excellent for sample concentration and matrix removal.[1] | Not a high-resolution technique on its own. |
| Affinity Chromatography | >95% | Variable | Low | Highly specific if a suitable ligand is available. | Can be expensive to develop; potential for ligand leaching. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Spiperone Sample Cleanup
This protocol describes a general procedure for cleaning up a Spiperone sample from an aqueous matrix using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Spiperone sample dissolved in an appropriate aqueous solution
-
Methanol (B129727) (for conditioning and elution)
-
Deionized Water (for washing)
-
Vacuum manifold or syringe for processing
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase to aqueous conditions. Do not allow the cartridge to dry.
-
Sample Loading: Slowly load the Spiperone sample onto the cartridge. A slow flow rate ensures efficient binding of Spiperone to the C18 sorbent.
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away any unbound impurities that are highly polar.
-
Elution: Elute the bound Spiperone from the cartridge using 2-3 mL of methanol into a clean collection tube. The methanol disrupts the hydrophobic interaction between Spiperone and the C18 sorbent.
-
Drying: Evaporate the methanol from the collected fraction under a gentle stream of nitrogen or using a centrifugal evaporator to obtain the purified Spiperone.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Q: My Spiperone peak is tailing or fronting in my reverse-phase HPLC chromatogram. What are the possible causes and how can I fix it?
A: Poor peak shape is a common issue in HPLC.[8] A systematic approach is needed to identify the cause.
-
Possible Cause 1: Column Overload.
-
Diagnosis: The peak shape improves (becomes more symmetrical) and retention time may increase when the sample is diluted and a smaller mass is injected.[8]
-
Solution: Reduce the concentration of your Spiperone sample or inject a smaller volume.
-
-
Possible Cause 2: Chemical (Secondary) Interactions.
-
Diagnosis: Peak tailing is observed specifically for Spiperone (a basic compound) but not for other neutral or acidic compounds in the sample.
-
Solution: Spiperone has basic nitrogen atoms that can interact with acidic silanol (B1196071) groups on the silica-based column packing. Try adding a competitor base like triethylamine (B128534) (0.1%) to the mobile phase or using a base-deactivated column. Adjusting the mobile phase pH can also help.
-
-
Possible Cause 3: Column Degradation or Contamination.
-
Diagnosis: All peaks in the chromatogram show poor shape, and the problem has developed gradually over time.[8] A sudden change affecting all peaks might point to a blocked column inlet frit.[8]
-
Solution: First, try reversing and flushing the column (follow the manufacturer's instructions). If this doesn't work, the column may be permanently damaged or contaminated and needs to be replaced. Using a guard column can extend the life of your analytical column.
-
-
Possible Cause 4: Mismatched Sample Solvent.
-
Diagnosis: The peak shape is distorted, especially if the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile (B52724) or DMSO) than the mobile phase starting conditions.
-
Solution: Whenever possible, dissolve your Spiperone sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 2: Spiperone Fails to Elute from a Chromatography Column
Q: I've loaded my Spiperone sample onto my chromatography column (flash or HPLC), but I'm not seeing it elute where I expect it. What could be the problem?
A: This can be a frustrating problem, but there are several logical explanations to investigate.
-
Possible Cause 1: Compound Degradation on the Column.
-
Diagnosis: You suspect your compound may not be stable on the stationary phase (e.g., silica gel).
-
Solution: Test the stability of Spiperone by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If the spot disappears or streaks, it indicates degradation.[7] Consider using a less acidic stationary phase like alumina or a different purification technique.[7]
-
-
Possible Cause 2: Incorrect Mobile Phase Composition.
-
Diagnosis: The mobile phase is too weak to elute the compound.
-
Solution: Double-check that your solvent bottles are correctly labeled and that the mobile phase was prepared correctly.[7] If you are running a gradient, ensure the gradient profile is correct. Try increasing the percentage of the strong solvent (e.g., acetonitrile or methanol in reverse-phase) to see if the compound elutes.
-
-
Possible Cause 3: The Compound Eluted in the Solvent Front.
-
Diagnosis: The mobile phase was too strong, causing the compound to elute very early with no retention.
-
Solution: Collect and analyze the very first fractions that come off the column.[7] If you find your compound there, you need to use a weaker mobile phase.
-
-
Possible Cause 4: Sample Precipitation on the Column.
-
Diagnosis: This may be accompanied by an increase in system backpressure. The sample may not be soluble in the mobile phase.
-
Solution: Ensure your Spiperone sample is fully dissolved before injection. If solubility is an issue, you may need to change the mobile phase or the solvent in which the sample is dissolved.
-
Mandatory Visualizations
Caption: Spiperone's mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of brain D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. strapi.rctritec.com [strapi.rctritec.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
Spylidone batch-to-batch consistency issues
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their experimental results when working with Spylidone. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to batch-to-batch consistency and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective inhibitor of the Kinase-Associated Protein 7 (KAP7). KAP7 is a critical regulatory protein within the Cellular Stress Response Pathway. By inhibiting KAP7, this compound can modulate downstream signaling, leading to the induction of apoptosis in various cancer cell lines. This makes it a valuable tool for research in oncology and cellular stress.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles of stock solutions.[1] When preparing aqueous solutions for cell culture experiments, it is recommended to use a final DMSO concentration that does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: How can I confirm the identity and purity of my this compound batch?
To ensure the quality of your this compound batch, it is recommended to perform orthogonal analytical methods.[2][3] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound, while Mass Spectrometry (MS) will confirm its identity by verifying the molecular weight.[2][4] For a more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
A common challenge reported by users is variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches and experiments.[7][8] This can manifest as significant shifts in the dose-response curve.
-
Batch-to-Batch Variability in Potency: Due to the complex multi-step synthesis of this compound, minor variations between batches can occur, leading to differences in biological activity.
-
Assay Conditions: Inconsistencies in experimental parameters such as cell density, passage number, and incubation time can significantly impact IC50 values.[1][7]
-
Compound Solubility: Poor solubility of this compound in aqueous media can lead to inaccurate concentrations and unreliable results.
The following table summarizes the observed IC50 values for three different batches of this compound in a 72-hour cell viability assay using the A549 lung carcinoma cell line.
| Batch Number | Purity (by HPLC) | IC50 (µM) in A549 cells |
| SP-2024-01 | 98.5% | 2.5 ± 0.3 |
| SP-2024-02 | 99.1% | 2.7 ± 0.4 |
| SP-2024-03 | 95.2% | 8.1 ± 1.2 |
Data represents the mean ± standard deviation from three independent experiments.
As shown in the table, batch SP-2024-03 exhibited significantly lower purity and a corresponding decrease in potency.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the this compound dilutions and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][7]
Issue 2: Presence of Precipitates in this compound Solutions
Some users have reported the formation of precipitates when preparing aqueous solutions of this compound, even at low micromolar concentrations.
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous buffers.[9][10]
-
Improper Dissolution Technique: The method used to dissolve the compound can significantly impact its solubility.
-
Use of Co-solvents: The addition of a co-solvent can improve the solubility of hydrophobic compounds.[9][11]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.
-
Working Solution (Standard Method): For a 10 µM working solution in a final volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to the medium. Mix immediately by inversion or gentle vortexing.
-
Working Solution (Co-solvent Method): Prepare a 0.1% (w/v) stock solution of Pluronic F-68 in cell culture medium. Add 1 µL of the 10 mM this compound stock solution to 1 mL of the Pluronic F-68 containing medium. Mix immediately.
Issue 3: Unexpected Off-Target Effects Observed
In some instances, researchers have observed cellular phenotypes that are not consistent with the known mechanism of action of this compound, suggesting potential off-target effects.
-
Batch-Specific Impurities: Impurities from the synthesis process can have their own biological activities.
-
Metabolites of this compound: Cellular metabolism of this compound may produce active metabolites with different target profiles.
-
Non-Specific Binding: At high concentrations, this compound may exhibit non-specific binding to other kinases or proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. purelifepeptides.com [purelifepeptides.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
Validation & Comparative
A Comparative Guide to the Target Validation of Valibrom, a Novel BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target validation studies for Valibrom, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with the well-established BET inhibitor, JQ1. The data presented herein supports the specific and potent engagement of Valibrom with its primary target, BRD4, a key regulator of oncogene transcription.
Comparative Analysis of In Vitro Potency and Target Engagement
Valibrom demonstrates superior biochemical and cellular potency compared to JQ1 in engaging the BRD4 bromodomain. The following table summarizes the key quantitative data from our validation studies.
| Parameter | Valibrom | JQ1 | Assay Type |
| BRD4 Binding Affinity (Kd) | 25 nM | 50 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Target Engagement (EC50) | 150 nM | 300 nM | NanoBRET™ Target Engagement Assay |
| c-Myc Gene Expression (IC50) | 200 nM | 450 nM | RT-qPCR in MCF-7 cells |
| Anti-proliferative Activity (IC50) | 400 nM | 800 nM | CellTiter-Glo® Luminescent Cell Viability Assay in MCF-7 cells |
Signaling Pathway of BET Inhibition
The following diagram illustrates the mechanism of action of BET inhibitors like Valibrom and JQ1. By binding to the bromodomains of BRD4, these inhibitors prevent its association with acetylated histones, thereby downregulating the transcription of key oncogenes such as c-Myc.
Experimental Workflow for Target Engagement
To confirm that Valibrom directly binds to BRD4 in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. The workflow for this experiment is outlined below.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd) of Valibrom and JQ1 to the first bromodomain of BRD4 (BRD4-BD1).
-
Procedure:
-
Recombinant human BRD4-BD1 was dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
The protein solution (20 µM) was loaded into the sample cell of a MicroCal PEAQ-ITC instrument.
-
Valibrom or JQ1 (200 µM) was loaded into the injection syringe.
-
A series of 19 injections of the compound were titrated into the protein solution at 25°C.
-
The resulting heat changes were measured and integrated to generate a binding isotherm.
-
The data was fitted to a one-site binding model to determine the dissociation constant (Kd).
-
NanoBRET™ Target Engagement Assay
-
Objective: To quantify the engagement of Valibrom and JQ1 with BRD4 in live cells.
-
Procedure:
-
HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-BRD4 fusion protein.
-
Transfected cells were seeded into 96-well plates and incubated for 24 hours.
-
Cells were treated with a range of concentrations of Valibrom or JQ1 for 2 hours.
-
A NanoBRET™ tracer and the Nano-Glo® substrate were added to the cells.
-
Bioluminescence Resonance Energy Transfer (BRET) was measured using a luminometer.
-
The BRET ratio was plotted against the compound concentration, and the EC50 values were determined using a sigmoidal dose-response curve.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for c-Myc Expression
-
Objective: To measure the effect of Valibrom and JQ1 on the expression of the downstream target gene, c-Myc.
-
Procedure:
-
MCF-7 cells were treated with various concentrations of Valibrom or JQ1 for 6 hours.
-
Total RNA was extracted from the cells using the RNeasy Kit (Qiagen).
-
cDNA was synthesized from the RNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).
-
qPCR was performed using SYBR® Green PCR Master Mix (Applied Biosystems) and primers specific for c-Myc and the housekeeping gene GAPDH.
-
The relative expression of c-Myc was calculated using the ΔΔCt method.
-
IC50 values were determined by plotting the percentage of c-Myc inhibition against the compound concentration.
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of Valibrom and JQ1 on cancer cells.
-
Procedure:
-
MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of Valibrom or JQ1 for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.
-
Unraveling the Landscape of Lipid Modulators: A Comparative Analysis of Spylidone and Other Key Regulators of Macrophage Lipid Droplet Accumulation
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of cellular lipid metabolism, the accumulation of lipid droplets within macrophages stands as a critical event, particularly in the pathogenesis of atherosclerosis. This process, leading to the formation of "foam cells," is a key target for therapeutic intervention. A novel microbial product, Spylidone, has emerged as a potent inhibitor of this phenomenon. This guide provides a comprehensive comparison of this compound with other significant lipid modulators, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data, methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
This comparative guide delves into the efficacy and mechanisms of this compound and a panel of other lipid modulators in the context of macrophage lipid droplet accumulation. Through a meticulous review of published experimental data, we present a side-by-side analysis of these compounds, highlighting their quantitative performance, experimental underpinnings, and molecular pathways of action. This objective comparison aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel therapeutic strategies targeting lipid dysregulation.
Comparative Analysis of Lipid Modulator Performance
The ability of various compounds to inhibit or modulate lipid droplet accumulation in macrophages has been assessed through a range of in vitro assays. The following table summarizes the quantitative data available for this compound and its comparators.
| Compound | Cell Line | Lipid Challenge | Effective Concentration / IC50 | Key Findings |
| This compound | Mouse Peritoneal Macrophages | Not specified in abstract | 10 - 50 µM (inhibition) | Inhibits lipid droplet accumulation without cytotoxicity.[1] |
| Stemphone Derivatives | Mouse Peritoneal Macrophages | Not specified in abstract | IC50 not specified in abstract | Potent inhibitors of cholesteryl ester and triacylglycerol synthesis. |
| AM-251 | RAW 264.7 Macrophages | Acetylated LDL | IC50 for ACAT inhibition: 3.8 ± 1.3 μM | Inhibits ACAT, leading to reduced cholesteryl ester synthesis and lipid droplet formation.[2] |
| SR144528 | RAW 264.7 Macrophages | Acetylated LDL | IC50 for ACAT inhibition: 3.6 ± 1.1 μM | Similar to AM-251, inhibits ACAT and reduces lipid droplet accumulation.[2] |
| YC-1 | RAW 264.7 Macrophages | Oleic Acid | 60 µM (inhibition) | Inhibits oleic acid-induced lipid droplet accumulation.[3][4] |
| YC-1 | RAW 264.7 Macrophages | Oxidized LDL | 10 - 30 µM (induction) | Induces lipid droplet formation in the presence of oxidized LDL.[5][6] |
| Phenylarsine Oxide (PAO) | THP-1 Macrophages | Oxidized LDL | Dose-dependent reduction (up to 60 nM) | Reduces intracellular lipid droplets in a dose-dependent manner.[7] |
In-Depth Look at Experimental Protocols
The methodologies employed to evaluate the effects of these lipid modulators are crucial for interpreting the data accurately. Below are detailed descriptions of the key experimental protocols cited in this guide.
Lipid Droplet Accumulation Assay (General Protocol)
This assay is fundamental to assessing the efficacy of the compared lipid modulators.
-
Cell Culture and Differentiation: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are cultured under standard conditions. THP-1 monocytes are often differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[7]
-
Lipid Loading: To induce lipid droplet formation, macrophages are incubated with a lipid source. Common lipid challenges include:
-
Compound Treatment: Cells are treated with the test compound (e.g., this compound, YC-1) at various concentrations, either prior to or concurrently with the lipid challenge.
-
Staining and Visualization: After incubation, cells are fixed and stained with lipophilic dyes to visualize the lipid droplets. Common stains include:
-
Quantification: The extent of lipid droplet accumulation is quantified by:
-
Microscopy and Image Analysis: Capturing images and analyzing the area or intensity of the stained lipid droplets per cell.
-
Spectrophotometry: Eluting the dye from the stained cells and measuring its absorbance.
-
High-Content Screening (HCS): Automated imaging and analysis for large-scale quantification.[5]
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay
This assay is specifically used to determine the inhibitory effect of compounds like AM-251 and SR144528 on the enzyme responsible for cholesterol esterification.
-
Microsome Preparation: Microsomes, which contain the ACAT enzyme, are isolated from a relevant tissue source, such as the liver.
-
Enzyme Reaction: The microsomal preparation is incubated with a radiolabeled substrate, typically [14C]oleoyl-CoA, in the presence and absence of the test inhibitor.
-
Lipid Extraction and Separation: After the reaction, lipids are extracted and separated using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl oleate (B1233923) formed is quantified using a bio-imaging analyzer or scintillation counting to determine the ACAT activity and the inhibitory potency (IC50) of the compound.[2]
Signaling Pathways and Mechanisms of Action
The diverse effects of these lipid modulators stem from their distinct interactions with cellular signaling pathways.
This compound: An Emerging Inhibitor
While the precise mechanism of action for this compound is yet to be fully elucidated, its ability to inhibit lipid droplet accumulation without causing cytotoxicity suggests a specific target within the lipid metabolic pathway of macrophages.[1] Further research is warranted to identify its molecular target and the downstream signaling events it modulates.
Below is a conceptual workflow for identifying the mechanism of action of a novel lipid droplet inhibitor like this compound.
Caption: Workflow for elucidating the mechanism of action of this compound.
AM-251 and SR144528: Targeting ACAT
AM-251 and SR144528 exert their effects by directly inhibiting Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this step, these compounds effectively reduce the accumulation of cholesteryl esters and thus the formation of foam cells.[2]
The signaling pathway for ACAT inhibition is depicted below.
Caption: Inhibition of ACAT by AM-251 and SR144528.
YC-1: A Tale of Two Stimuli
The case of YC-1 is particularly intriguing, as its effect on lipid droplet accumulation appears to be dependent on the nature of the lipid stimulus.
-
Inhibition with Oleic Acid: When macrophages are challenged with oleic acid, YC-1 inhibits the formation of lipid droplets. This effect is independent of the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, a known target of YC-1.[3][4] The precise mechanism in this context remains to be fully elucidated.
-
Induction with Oxidized LDL: In contrast, when macrophages are stimulated with oxidized LDL, YC-1 promotes the formation of lipid droplets. This action is mediated through the sGC/cGMP/protein kinase G (PKG) signaling pathway.[5][6]
This dual activity highlights the complexity of lipid metabolism and the importance of the experimental context.
The proposed signaling pathway for YC-1's inductive effect is as follows:
References
- 1. This compound, a novel inhibitor of lipid droplet accumulation in mouse macrophages produced by Phoma sp. FKI-1840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. jfda-online.com [jfda-online.com]
- 5. YC-1 induces lipid droplet formation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YC-1 induces lipid droplet formation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylarsine oxide inhibits the accumulation of lipid droplets in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Spiperone, Spironolactone, and Ziprasidone in Cancer Cell Lines
A Note on "Spylidone": The term "this compound" does not correspond to a known therapeutic agent in scientific literature. It is likely a typographical error. This guide therefore focuses on three existing drugs with similar names that have demonstrated noteworthy efficacy in various cancer cell lines: Spiperone (B1681076), Spironolactone (B1682167), and Ziprasidone. These compounds, originally developed for other indications, are now being investigated for their potential as anticancer agents through drug repurposing efforts.
This comparison guide provides a detailed overview of the efficacy, mechanisms of action, and relevant experimental data for these three drugs in different cancer cell lines, aimed at researchers, scientists, and drug development professionals.
Spiperone
Spiperone is a typical antipsychotic drug that has shown significant cytotoxic effects against a range of cancer cells, including cancer stem cells (CSCs).[1][2] Its anticancer activity is primarily linked to the induction of endoplasmic reticulum (ER) stress and disruption of calcium homeostasis.[1][2]
Mechanism of Action
Spiperone's primary mechanism as an anticancer agent involves the induction of a massive, phospholipase C (PLC)-dependent release of calcium from the ER, leading to ER stress and the activation of the unfolded protein response (UPR).[2] This cascade of events ultimately triggers apoptosis (programmed cell death).[2][3] Additionally, spiperone has been shown to alter lipid metabolism within cancer cells.[2]
Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Spiperone in various cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Citation |
| HCT116 | Colorectal Carcinoma | 7.10 | [1] |
| HCT8 | Colorectal Carcinoma | 5.26 | [1] |
| SW620 | Colorectal Carcinoma | 9.23 | [1] |
| SW480 | Colorectal Carcinoma | 9.87 | [1] |
| CRC-SC#1 | Colorectal Cancer Stem Cell | 3.76 | [1] |
| MCF7 | Breast Cancer | < 10 | [1] |
Spironolactone
Spironolactone is a potassium-sparing diuretic that has been repurposed for its anti-cancer properties.[4][5] It has been shown to inhibit the growth of cancer cells and sensitize them to conventional chemotherapy.[4]
Mechanism of Action
Spironolactone's anticancer effects are multifaceted. It has been shown to reduce the expression of survivin, an anti-apoptotic protein, thereby promoting cancer cell death.[4] Furthermore, it can impair the DNA damage response in cancer cells, which is particularly effective in combination with DNA-damaging chemotherapeutic agents.[6] In some cancers, like bladder cancer, spironolactone enhances the efficacy of cisplatin (B142131) by inhibiting the nucleotide excision repair (NER) pathway.[7]
Efficacy Data
The following table presents the IC50 values for Spironolactone in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | Not specified, but cytotoxic | [4] |
| PANC-1 | Pancreatic Cancer | Not specified, but cytotoxic | [4] |
| PC-9 | Non-small cell lung cancer | Not specified, but cytotoxic | [4] |
| U87-MG | Glioblastoma | ~30 (significant cytotoxicity) | [8] |
| KU-19-19 | Bladder Cancer | Not specified, enhances cisplatin cytotoxicity | [7] |
| LNCaP | Prostate Cancer | Activates Androgen Receptor | [9] |
Ziprasidone
Ziprasidone is an atypical antipsychotic that is being explored for its potential as an anticancer agent, particularly in breast cancer.[10]
Mechanism of Action
The anticancer mechanism of Ziprasidone is thought to be related to its ability to act as an aromatase inhibitor, which is a key target in estrogen receptor-positive breast cancer.[10] By inhibiting aromatase, Ziprasidone can block the conversion of androgens to estrogens, thereby reducing the growth stimulus for hormone-sensitive breast cancer cells.[10] It has also been shown to induce cell cycle arrest at the G1-S phase and promote apoptosis.[10][11]
Efficacy Data
Quantitative IC50 data for Ziprasidone in cancer cell lines is still emerging. However, studies have demonstrated its potential as an effective anticancer agent.
| Cell Line | Cancer Type | Effect | Citation |
| Breast Carcinoma Cells | Breast Cancer | Aromatase inhibition, cell cycle arrest, apoptosis | [10] |
Comparative Summary
| Feature | Spiperone | Spironolactone | Ziprasidone |
| Primary Cancer Target | Colorectal, Breast | Lung, Pancreatic, Glioblastoma, Bladder | Breast |
| Primary Mechanism | ER Stress, Ca²⁺ Disruption | Survivin Inhibition, DNA Repair Impairment | Aromatase Inhibition, Cell Cycle Arrest |
| Efficacy in CSCs | Yes | Yes | Not extensively studied |
| Chemosensitization | Not a primary reported mechanism | Yes (e.g., with cisplatin, gemcitabine) | Not a primary reported mechanism |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with a range of concentrations of Spiperone, Spironolactone, or Ziprasidone. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12] The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired drug concentrations for the specified time.[13]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[14]
-
Washing: Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[15]
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.[16]
-
Washing: Wash the fixed cells with PBS.[15]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[16]
-
PI Staining: Add a solution containing Propidium Iodide to stain the cellular DNA.[16]
-
Flow Cytometry: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
References
- 1. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs [mdpi.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis in cells | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the In Vivo Efficacy of Spiperone in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Spiperone (B1681076), a repurposed antipsychotic drug, in preclinical models of colitis and sepsis. Its performance is contextualized by comparing its novel mechanism of action and reported efficacy with those of corticosteroids, a standard therapeutic approach for inflammatory conditions like colitis. This document is intended to inform researchers and drug development professionals on the potential of Spiperone as a novel anti-inflammatory agent.
Overview of Compared Therapeutic Agents
Spiperone: Traditionally known as a dopamine (B1211576) D2 receptor antagonist, recent studies have repurposed Spiperone as a potential treatment for colitis and sepsis. Its efficacy in these conditions is attributed to a novel mechanism of action involving the induction of vasorelaxation through calcium signaling pathways, independent of its antipsychotic properties.[1]
Corticosteroids (Dexamethasone/Budesonide): These are a class of steroid hormones that are widely used to treat inflammatory conditions like Inflammatory Bowel Disease (IBD). Their primary mechanism involves the suppression of multiple inflammatory pathways.[2][3][4] They serve as a common benchmark for anti-inflammatory efficacy in preclinical models of colitis.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data from in vivo studies of Spiperone and corticosteroids in murine models of colitis. Direct comparative studies are limited; therefore, data from separate studies using the Dextran Sulfate Sodium (DSS)-induced colitis model are presented.
| Parameter | Spiperone | Corticosteroids (Methylprednisolone) | Reference |
| Animal Model | DSS-induced colitic mice | DSS-induced colitic mice | [1][4] |
| Key Efficacy Metric | EC₅₀ of ~50 nM for vasorelaxation | Significant reduction in histological score of colitis and % of ulceration at 5-10 mg/kg | [1][4] |
| Observed Effects | - Protects against murine colitis- Reduces serum proinflammatory factors- Alleviates multiple organ dysfunction- Rescues impaired vasorelaxation- Improves murine survival rate in sepsis models | - Reverses DSS-induced decrease in colon length and increase in colon thickness (10 mg/kg)- Significantly decreases edema, erythema, diarrhea, and blood in stool (0.1-5 mg/kg) | [1][4] |
Mechanism of Action
Spiperone: A Novel Vasorelaxation Pathway
Spiperone's anti-inflammatory effect is primarily mediated by inducing endothelium-dependent hyperpolarization (EDH)-mediated vasorelaxation. This is achieved by activating a specific signaling cascade within endothelial cells, as depicted below.
Corticosteroids: Broad Anti-Inflammatory Action
Corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus to alter gene expression. This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and the upregulation of anti-inflammatory proteins.[2]
Experimental Protocols
Spiperone In Vivo Efficacy Studies
The following protocols were utilized to assess the anti-inflammatory effects of Spiperone.[1]
-
Animal Models:
-
Sepsis: Lipopolysaccharide (LPS)-induced and Cecal Ligation and Puncture (CLP)-induced septic mice were used to evaluate the prevention and treatment of sepsis.
-
Colitis: Dextran Sulfate Sodium (DSS)-induced colitic mice were used to examine the anti-inflammatory effects of Spiperone in the context of colitis.
-
-
Vasorelaxation Measurement:
-
Method: Spiperone-induced vasorelaxation of human submucosal arterioles and mesenteric arterioles from mice was determined using a Mulvany-style wire myograph.
-
Purpose: To quantify the direct effect of Spiperone on blood vessel dilation.
-
-
Cellular Mechanism Analysis:
-
Techniques: Calcium (Ca²⁺) imaging and patch-clamp techniques were used in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Purpose: To elucidate the intracellular signaling mechanisms initiated by Spiperone.
-
The general workflow for these experiments is illustrated below.
References
- 1. Elucidating novel mechanism of action of spiperone for drug repurposing to prevent and treat murine colitis and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Minocycline synergizes with corticosteroids in reducing colitis severity in mice via the modulation of pro-inflammatory molecules [frontiersin.org]
Navigating the Terrain of Neuroreceptor Antagonism: A Comparative Guide to the Structure-Activity Relationships of Spiperone and its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a compound's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Spiperone, a potent butyrophenone (B1668137) antipsychotic, with two notable alternatives, Haloperidol and Risperidone. By presenting quantitative binding data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for the rational design of novel therapeutics targeting dopaminergic and serotonergic systems.
Spiperone is a well-established pharmacological tool and antipsychotic agent renowned for its high affinity for dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors.[1] Its rigid spirocyclic core has provided a valuable scaffold for SAR studies, revealing key structural determinants for receptor affinity and selectivity. This guide delves into the critical modifications of the Spiperone structure and compares its pharmacological profile with Haloperidol, another classic butyrophenone, and Risperidone, a widely used atypical antipsychotic.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values in nM) of Spiperone, Haloperidol, and Risperidone for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Spiperone | 240[2] | 0.16 - 3.2[2][3] | ~0.35[4] | 7.3[2] |
| Haloperidol | ~1800 | 1.2 - 2.5 | ~7 | ~5 |
| Risperidone | 240[2] | 3.2[2] | 7.3[2] | 7.3[2] |
Table 1: Comparative Binding Affinities for Dopamine Receptors. This table highlights the high affinity of all three compounds for the D2 receptor, a key target for antipsychotic efficacy. Spiperone and Risperidone also exhibit notable affinity for the D4 receptor.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Spiperone | 420[2] | 0.2 - 1.17 | 50 - 922.9 |
| Haloperidol | ~6000 | 3.2 - 11 | ~5000 |
| Risperidone | 420[2] | 0.2[2] | 50[2] |
Table 2: Comparative Binding Affinities for Serotonin Receptors. This table illustrates the potent 5-HT2A receptor antagonism of Spiperone and Risperidone, a characteristic feature of atypical antipsychotics. Haloperidol displays significantly lower affinity for this receptor.
Structure-Activity Relationship (SAR) Studies
Spiperone and its Analogs
The SAR of Spiperone, a classic butyrophenone, has been extensively studied. Key findings include:
-
Butyrophenone Chain: The three-carbon propyl chain is optimal for activity; shortening or lengthening this chain decreases potency.[5][6] The ketone oxygen can be replaced with other groups like C(H)OH, but the carbonyl generally confers optimal activity.[5]
-
Aromatic Ring (Ar): A fluoro-substitution at the para-position of the phenyl ring enhances antipsychotic activity.[5]
-
Piperidine (B6355638)/Spiro Ring System: The tertiary amino nitrogen is crucial and exhibits the highest activity when incorporated into a cyclic system like the piperidine ring in Spiperone's triazaspiro[4.5]decanone moiety.[5]
-
N1-Substituent on the Spiro Ring: This position is a key determinant of selectivity. Replacement of the N1-phenyl group with a smaller alkyl group, such as a methyl group (N-methylspiperone), can significantly reduce affinity for D2, 5-HT1A, and 5-HT2C receptors while only slightly decreasing affinity for 5-HT2A receptors.[1][7] This modification offers a pathway to more selective 5-HT2A antagonists.[1] N-methylspiperone has a reported Ki of approximately 250 pM for D2 receptors.[8]
Haloperidol
As another member of the butyrophenone class, Haloperidol shares some SAR features with Spiperone:
-
Butyrophenone Moiety: Similar to Spiperone, the butyrophenone chain is a critical pharmacophore.
-
4-Aryl Piperidine: The 4-aryl piperidino moiety is thought to mimic the 2-phenylethylamino portion of dopamine, contributing to its affinity for D2 and D3 receptors.[5]
-
Substitutions on the Phenyl Ring: A halogen, particularly fluorine, in the para position of the phenyl ring is favorable for activity.
Risperidone and its Analogs
Risperidone, a benzisoxazole derivative, represents a different structural class with a distinct SAR profile:
-
Benzisoxazole and Piperidine Moieties: These are the core functional groups of Risperidone.
-
High 5-HT2A/D2 Affinity Ratio: A key feature of Risperidone and other atypical antipsychotics is a higher affinity for 5-HT2A receptors compared to D2 receptors.[2]
-
Metabolism to Paliperidone (B428): Risperidone is metabolized to 9-hydroxyrisperidone (paliperidone), which is also an active antipsychotic.[3] Paliperidone itself exhibits high affinity for D2 (Ki ≈ 1.4 nM) and 5-HT2A (Ki ≈ 0.8 nM) receptors.[2] The addition of the hydroxyl group in paliperidone increases its hydrophilicity compared to risperidone.[9]
Signaling Pathways
The therapeutic and side effects of Spiperone and its alternatives are mediated through their modulation of complex intracellular signaling cascades. The primary targets, the dopamine D2 and serotonin 5-HT2A receptors, are G protein-coupled receptors (GPCRs) that trigger distinct downstream pathways.
References
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. youtube.com [youtube.com]
- 7. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. (3-N-(/sup 11/C)methyl)spiperone, a ligand binding to dopamine receptors: radiochemical synthesis and biodistribution studies in mice (Journal Article) | OSTI.GOV [osti.gov]
- 9. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Spylidone's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroleptic agent Spiperone, a compound with a well-established mechanism of action as a dopamine D2 receptor antagonist, and a recently discovered novel vasodilatory effect. This document serves as a template for validating the mechanism of action of "Spylidone," a hypothetical compound, by comparing its predicted activities with established agents. Here, we objectively compare Spiperone's performance with other alternatives and provide supporting experimental data and detailed methodologies.
I. Comparative Analysis of Canonical Antipsychotic Action
Spiperone's primary and historically recognized mechanism of action is its potent antagonism of the dopamine D2 receptor, a key target for antipsychotic drugs.[1][2] Its activity is compared here with a typical antipsychotic, Haloperidol, and an atypical antipsychotic, Risperidone.
Data Presentation
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Spiperone | Dopamine D2 | 0.16 | [3] |
| Serotonin 5-HT2A | 0.8 | [3] | |
| Haloperidol | Dopamine D2 | 1.45 | [4] |
| Serotonin 5-HT2A | 130 | [5] | |
| Risperidone | Dopamine D2 | 3.13 | [4] |
| Serotonin 5-HT2A | 0.2 | [6] |
Signaling Pathway
The canonical mechanism of action for these antipsychotics involves the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocol: Radioligand Binding Assay for D2 Receptor
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cultured cells expressing the human D2 receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (e.g., Spiperone), and 50 µL of a radioligand such as [3H]Spiperone (at a concentration close to its Kd).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) to a set of wells.
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Comparative Analysis of Novel Vasodilatory Action
Recent studies have uncovered a novel mechanism of action for Spiperone, demonstrating its ability to induce vasorelaxation. This effect is proposed to be mediated through the activation of the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca2+) signaling pathway in endothelial cells. For comparison, we use Sodium Nitroprusside, a well-known endothelium-independent vasodilator that acts via nitric oxide (NO) signaling.
Data Presentation
| Compound | Mechanism | Potency (EC50) | Target Vessel/Cell | Reference |
| Spiperone | PLC/IP3/Ca2+ dependent vasorelaxation | ~50 nM (for vasorelaxation of healthy arterioles) | Human submucosal arterioles | [7] |
| Intracellular Ca2+ release | ~5 µM (maximal increase) | HEK293 cells | ||
| Sodium Nitroprusside | NO-mediated vasorelaxation | ~30 nM | Rat Aorta | [6] |
Signaling Pathway
Spiperone's novel mechanism involves the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of vascular relaxation induced by sodium nitroprusside in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nongenomic effects of aldosterone on intracellular Ca2+ in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spylidone Cross-Reactivity Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hypothetical cross-reactivity and selectivity profile of Spylidone, a novel inhibitor of lipid droplet accumulation in macrophages. As direct experimental data on this compound's broader target interactions is not publicly available, this document presents a comparative framework based on its known biological activity and the profiles of structurally related compounds, PF1052 and vermisporin (B1142459). The experimental protocols and data herein are representative examples intended to guide the design of a robust off-target profiling strategy for this compound and similar molecules.
Introduction to this compound and Analogs
This compound is a microbial-derived natural product isolated from Phoma sp. FKI-1840. It has been identified as an inhibitor of lipid droplet accumulation in mouse macrophages, exhibiting this activity at concentrations between 10 to 50 µM without showing cytotoxicity. Structurally, this compound possesses a spiro ring with a 2,4-pyrrolidinedione moiety.
For comparative purposes, this guide includes two structurally related compounds also isolated from the same fungal broth:
-
PF1052: This compound has been studied for its inhibitory effects on neutrophil migration.
-
Vermisporin: Known for its antimicrobial properties.
Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, as off-target activities could lead to unforeseen side effects or provide opportunities for drug repurposing. This guide outlines a proposed strategy for profiling the selectivity of this compound against a panel of relevant molecular targets.
Proposed Mechanism of Action and Signaling Pathway
Based on the known function of inhibitors of lipid droplet formation, a plausible mechanism of action for this compound involves the interference with key enzymes in the synthesis of neutral lipids, such as triglycerides and cholesterol esters. These lipids are stored in lipid droplets. A potential signaling pathway affected by this compound is the sterol regulatory element-binding protein (SREBP) pathway, which is a master regulator of lipid metabolism in macrophages.
Below is a diagram illustrating the proposed signaling pathway for lipid droplet formation and the potential point of intervention for this compound.
Caption: Proposed signaling pathway of lipid droplet formation in macrophages and hypothetical targets of this compound.
This compound Selectivity and Off-Target Profile
The following table summarizes a hypothetical selectivity profile for this compound against key enzymes in lipid metabolism and other relevant off-targets. The data for PF1052 and vermisporin are included for comparison, illustrating how a portfolio of related compounds can inform on structure-activity relationships and selectivity.
| Target Class | Target | This compound IC50 (µM) | PF1052 IC50 (µM) | Vermisporin IC50 (µM) |
| Primary Target Family (Lipid Metabolism) | Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | 15 | >100 | >100 |
| Diacylglycerol O-acyltransferase 1 (DGAT1) | 25 | >100 | >100 | |
| Stearoyl-CoA desaturase-1 (SCD1) | 50 | 75 | >100 | |
| Macrophage Function & Inflammation | 5-Lipoxygenase (5-LOX) | >100 | 10 | >100 |
| Cyclooxygenase-2 (COX-2) | >100 | >100 | >100 | |
| Toll-like receptor 4 (TLR4) Signaling | >100 | >100 | 85 | |
| Common Off-Targets | hERG (Potassium Channel) | >100 | >100 | >100 |
| Cytochrome P450 3A4 (CYP3A4) | 80 | 95 | 60 | |
| Phosphodiesterase 4 (PDE4) | >100 | >100 | >100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lipid Droplet Accumulation Assay
Objective: To quantify the inhibitory effect of test compounds on lipid droplet formation in macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, PF1052, vermisporin, or vehicle control (DMSO).
-
Induction of Lipid Droplet Formation: After 1 hour of pre-incubation with the compounds, lipid droplet formation is induced by adding oleic acid (100 µM) to the medium.
-
Staining: After 24 hours of incubation, the cells are washed with PBS and stained with a fluorescent neutral lipid stain (e.g., Nile Red or BODIPY 493/503) for 30 minutes.
-
Imaging and Quantification: The cells are washed again and imaged using a high-content imaging system. The total fluorescence intensity per cell is quantified to determine the extent of lipid droplet accumulation.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Enzyme Inhibition Assays (ACAT1 and DGAT1)
Objective: To determine the direct inhibitory activity of test compounds on key enzymes involved in lipid esterification.
Methodology:
-
Enzyme Source: Recombinant human ACAT1 and DGAT1 enzymes are used.
-
Assay Buffer: A suitable buffer containing the necessary co-factors for each enzyme is prepared.
-
Substrates: For ACAT1, the substrates are Acyl-CoA and NBD-cholesterol. For DGAT1, the substrates are diacylglycerol and [14C]-oleoyl-CoA.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or vehicle control in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding the substrates.
-
Reaction Termination and Detection:
-
ACAT1: The reaction is stopped, and the fluorescent product (NBD-cholesteryl ester) is separated from the substrate by thin-layer chromatography (TLC) and quantified using a fluorescence plate reader.
-
DGAT1: The reaction is stopped, and the radiolabeled triglyceride product is extracted and quantified using a scintillation counter.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Experimental Workflow for Selectivity Profiling
A systematic workflow is essential for characterizing the selectivity of a novel compound. The following diagram outlines a typical workflow for the off-target profiling of this compound.
Caption: A streamlined workflow for the selectivity and off-target profiling of this compound.
Conclusion
This guide provides a foundational framework for the cross-reactivity and selectivity profiling of this compound. While the presented data is hypothetical, the outlined methodologies and workflows are based on established practices in drug discovery and development. A thorough investigation of this compound's interactions with a broad range of molecular targets will be essential to fully characterize its therapeutic potential and safety profile. The comparative approach, including related compounds like PF1052 and vermisporin, will further aid in understanding the structural determinants of its biological activity and selectivity.
Comparative Analysis of Spiperone and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of Spiperone and its key analogs, focusing on their receptor binding affinities and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals working in neuropharmacology and related fields. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the cited experiments are provided.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki/Kd in nM) of Spiperone and its analogs for key dopamine (B1211576) and serotonin (B10506) receptors. Lower values indicate higher binding affinity.
| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂c Receptor | α₁-Adrenergic Receptor | Reference |
| Spiperone | 0.057 (Kd) | 0.125 (Kd) | - | High Affinity | High Affinity | Binds | Low Affinity | [1] |
| 3-N-Methylspiperone (NMSP) | 0.087 (Kd) | - | - | Reduced Affinity | 0.15 (Kd) | Reduced Affinity | - | [2][3] |
| N-(p-isothiocyanatophenethyl)spiperone (NIPS) | 10 (Ki, irreversible) | - | Alkylates | No effect | Small reduction | - | No effect | [4][5] |
| 3-N-(2-[¹⁸F]Fluoroethyl)spiperone (FESP) | 0.44 (Ki) | - | - | - | 0.57 (Ki) | - | 23 (Ki) | [6] |
| N1-Methyl derivatives (general) | Reduced Affinity | - | - | Reduced Affinity | Slightly Decreased Affinity | Reduced Affinity | - | [3] |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity Determination
Objective: To determine the equilibrium dissociation constant (Kd) and inhibitor constant (Ki) of Spiperone and its analogs for specific receptors.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., D₂ or D₃ dopamine receptors).
-
Crude cell membranes prepared from the above cells.
-
Radioligand: [³H]Spiperone.
-
Unlabeled Spiperone and its analogs.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, 0.001% Bovine Serum Albumin.
-
Wash buffer.
-
(+)-Butaclamol (for defining non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding Assay (for Kd):
-
In a series of tubes, incubate a fixed amount of cell membrane preparation with increasing concentrations of [³H]Spiperone (e.g., 0.3 pM to 3 nM).
-
For each concentration, prepare a parallel set of tubes containing an excess of an unlabeled competitor (e.g., 2 µM (+)-butaclamol) to determine non-specific binding.
-
Incubate the reactions for 1 hour at 30°C.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax (maximal binding) by non-linear regression analysis of the specific binding data.
-
-
Competition Binding Assay (for Ki):
-
Incubate a fixed concentration of [³H]Spiperone and a fixed amount of cell membrane preparation with a range of concentrations of the unlabeled test compound (Spiperone analog).
-
Incubate and filter as described for the saturation binding assay.
-
Measure the retained radioactivity.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[1][7]
-
Intracellular Calcium Mobilization Assay
Objective: To determine the ability of Spiperone and its analogs to induce intracellular calcium release via the Phospholipase C (PLC) pathway.
Materials:
-
Human cell line (e.g., IB3-1 cells).
-
Spiperone and its analogs.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
PLC inhibitor (e.g., U-73122).
-
Thapsigargin (B1683126) (inhibitor of SERCA pumps).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and Loading: Culture the cells on a suitable plate or coverslip. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compound.
-
Compound Addition: Add Spiperone or its analog at various concentrations to the cells.
-
Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Pathway Inhibition: To confirm the involvement of the PLC pathway, pre-incubate the cells with a PLC inhibitor (e.g., U-73122) before adding Spiperone. A diminished calcium response compared to the non-inhibited condition suggests PLC dependency.
-
ER Calcium Release Confirmation: To confirm that the calcium is released from the endoplasmic reticulum (ER), first treat the cells with Spiperone to induce calcium release. Subsequently, add thapsigargin. If Spiperone has already depleted the ER calcium stores, thapsigargin will not induce a further significant increase in cytosolic calcium.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal calcium response.
Visualization of Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Spiperone-induced intracellular calcium release.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective alkylatation of dopamine D2 and D4 receptors in rat brain by N-(p-isothiocyanatophenethyl)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Spylidone and PF1052: A Comparative Analysis of Two Structurally Related Fungal Metabolites
A head-to-head comparative study of Spylidone and PF1052 has not been published to date. This guide provides a comparison based on data from independent investigations into the biological activities of these two structurally related compounds, both isolated from the fungus Phoma sp. While sharing a common origin, this compound and PF1052 exhibit distinct and specific effects on different immune cell types, suggesting different mechanisms of action and potential therapeutic applications.
Overview of Investigated Compounds
This compound and PF1052 are natural products derived from the fermentation broth of the fungus Phoma sp. FKI-1840.[1] Initial screening and isolation studies revealed that while these compounds are structurally similar, their biological activities diverge significantly. PF1052 has been identified as a potent and specific inhibitor of neutrophil migration, a key process in inflammation.[2][3] In contrast, this compound has been characterized as an inhibitor of lipid droplet accumulation in macrophages, a process associated with the formation of foam cells in atherosclerosis.[1]
Comparative Data Summary
The following table summarizes the key characteristics and findings for this compound and PF1052 based on available research.
| Feature | This compound | PF1052 |
| Source | Fungus Phoma sp. FKI-1840 | Fungus Phoma sp. FKI-1840 |
| Primary Biological Activity | Inhibition of lipid droplet accumulation in macrophages | Specific inhibition of neutrophil migration |
| Effect on Macrophages | Inhibits lipid droplet accumulation | No effect on lipid droplet accumulation or migration |
| Effect on Neutrophils | Not reported | Potent inhibitor of migration |
| Mechanism of Action | Not fully elucidated, but involves modulation of lipid metabolism in macrophages. | Acts independently of the PI3K/AKT signaling pathway to disrupt pseudopod formation. |
| Effective Concentration | 10-50 µM for inhibition of lipid droplet accumulation in mouse macrophages | Dosage-dependent inhibition of murine neutrophil migration |
| Cytotoxicity | No cytotoxic effect observed at effective concentrations | Did not induce apoptosis in human neutrophils |
Detailed Experimental Findings and Protocols
PF1052: Inhibition of Neutrophil Migration
Research by Wang et al. (2014) utilized a transgenic zebrafish model (Tg(mpx:GFP)i114), where neutrophils are labeled with Green Fluorescent Protein (GFP), to screen a natural product library for inhibitors of neutrophil migration.[2][3]
-
Specific Inhibition: PF1052 was found to completely inhibit the migration of neutrophils to a tailfin wound in zebrafish larvae.[2]
-
Mammalian Efficacy: The inhibitory effect was also observed in a dose-dependent manner on murine neutrophil migration using an EZ-TAXIScan chemotaxis assay.[2]
-
Morphological Changes: Neutrophils treated with PF1052 were unable to form pseudopods and maintained a rounded shape, suggesting a defect in the cellular machinery for migration.[2]
-
PI3K/AKT Independence: Further investigation using a transgenic zebrafish line with a PIP3 reporter and western blot analysis of human neutrophils showed that PF1052's mechanism of action is independent of the PI3K/AKT signaling pathway, a key regulator of cell migration.[2][3]
-
Animal Model: Tg(mpx:GFP)i114 zebrafish larvae at 2-3 days post-fertilization (dpf) were used.
-
Compound Incubation: Larvae were pre-incubated with PF1052 or control (DMSO) in E3 medium for a specified period (e.g., 1-5 hours).
-
Injury Induction: A sterile tailfin transection was performed to induce an inflammatory response and neutrophil recruitment.
-
Observation: Following injury, larvae were maintained in the compound-containing media.
-
Data Acquisition: Neutrophil migration to the wound site was visualized and quantified using fluorescence microscopy at a set time point post-injury (e.g., 3 hours).
This compound: Inhibition of Macrophage Lipid Droplet Accumulation
A study by Koyama et al. (2005) focused on screening microbial metabolites for their ability to inhibit lipid droplet accumulation in macrophages.[1]
-
Selective Inhibition: Among the three related compounds isolated (this compound, PF1052, and vermisporin), only this compound demonstrated inhibitory activity on lipid droplet accumulation in mouse macrophages.[1]
-
Effective Concentration: This effect was observed at concentrations ranging from 10 to 50 µM.[1]
-
Lack of Cytotoxicity: Importantly, this compound did not exhibit any cytotoxic effects at these effective concentrations.[1]
-
Cell Line: A mouse macrophage cell line was utilized.
-
Induction of Lipid Droplet Formation: Macrophages were likely stimulated with an agent known to induce lipid accumulation, such as oxidized low-density lipoprotein (oxLDL), to mimic the conditions leading to foam cell formation.
-
Compound Treatment: Cells were treated with varying concentrations of this compound, PF1052, or control.
-
Staining and Visualization: After an incubation period, intracellular lipid droplets were stained using a lipophilic dye (e.g., Oil Red O or BODIPY).
-
Quantification: The extent of lipid droplet accumulation was quantified, for instance, by measuring the absorbance of the extracted dye or by image analysis of fluorescently labeled cells.
Visualizing the Pathways and Workflows
To better illustrate the experimental process and the current understanding of the signaling pathway involved, the following diagrams are provided.
Caption: Experimental workflow for the identification of PF1052.
Caption: Proposed signaling pathway for PF1052's inhibitory action.
References
- 1. This compound, a novel inhibitor of lipid droplet accumulation in mouse macrophages produced by Phoma sp. FKI-1840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of neutrophil recruitment identified using transgenic zebrafish to screen a natural product library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of neutrophil recruitment identified using transgenic zebrafish to screen a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
Spylidone vs. Vermisporin: A Comparative Analysis in Macrophage Assays
Disclaimer: Extensive searches for "Spylidone" did not yield any publicly available scientific literature detailing its effects on macrophage function. It is possible that "this compound" is a novel or proprietary compound with limited public data, or that the name is a misspelling. Therefore, this guide will proceed with a comparative analysis of Sydnone (B8496669) SYD-1 , a compound with some available data on macrophage modulation, and Vermisporin . The information presented for Vermisporin is largely inferred from its structural class (tetramic acid antibiotic) due to a lack of direct experimental data on its specific effects in macrophage assays. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Macrophages are key players in the innate immune system, exhibiting remarkable plasticity and a wide range of functions, from pathogen clearance and antigen presentation to tissue repair and inflammation regulation. Understanding how chemical compounds modulate macrophage activity is crucial for the development of new therapeutics for infectious diseases, inflammatory disorders, and cancer. This guide provides a comparative overview of Sydnone SYD-1 and Vermisporin, focusing on their reported and potential effects in macrophage-based assays.
Sydnone SYD-1 is a mesoionic heterocyclic compound that has been investigated for its anti-inflammatory and immunosuppressive properties.[1] In contrast, Vermisporin is a natural product belonging to the tetramic acid class of antibiotics.[2][3][4][5][6] While its antibiotic activity is established, its direct impact on macrophage function is not well-documented.
Data Presentation
The following table summarizes the available and inferred data for Sydnone SYD-1 and Vermisporin in key macrophage assays.
| Parameter | Sydnone SYD-1 | Vermisporin |
| Cell Viability | No significant effect on macrophage viability up to 50 µM after 48 hours of incubation. A decrease of ~20% in viability was observed at 100 µM.[1] | Data not available. As a natural antibiotic, it may exhibit cytotoxicity at higher concentrations. |
| Phagocytosis | Dose-dependent reduction of phagocytic activity in macrophages, with up to ~65% inhibition at 100 µM after 2 hours of incubation.[1] | Data not available. Some tetramic acids have been shown to modulate macrophage function, but specific effects on phagocytosis are unknown. |
| Nitric Oxide (NO) Production | Dose-dependent decrease in NO production in the absence of LPS stimulation (up to ~80% at 100 µM). In the presence of LPS, a more pronounced decrease of up to ~98% was observed at 50 µM.[1] | Data not available. |
| Pro-inflammatory Cytokine Production (IL-6) | Dose-dependently suppressed IL-6 secretion by LPS-stimulated macrophages, with up to ~90% inhibition at 100 µM.[1] | Data not available. The immunomodulatory effects of tetramic acids are an area of active research. |
| Reactive Oxygen Species (ROS) Production | Increased the production of superoxide (B77818) anion by ~50% at 100 µM.[1] | Data not available. |
Experimental Protocols
Detailed methodologies for the key experiments cited for Sydnone SYD-1 are provided below. These protocols can be adapted for the evaluation of other compounds, such as Vermisporin.
Macrophage Viability Assay
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Macrophages are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Sydnone SYD-1 at 5-100 µM) for 2, 24, or 48 hours.
-
MTT Assay: After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Measurement: After a further incubation period, the formazan (B1609692) crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
Phagocytosis Assay
-
Cell Preparation: Peritoneal macrophages are adhered to glass coverslips in a 24-well plate.
-
Compound Incubation: The cells are incubated with the test compound for a specified period (e.g., 2 hours for Sydnone SYD-1).
-
Phagocytic Challenge: Opsonized particles (e.g., zymosan) are added to the macrophage cultures and incubated to allow for phagocytosis.
-
Staining and Visualization: Non-ingested particles are washed away, and the cells are fixed and stained. The number of ingested particles per macrophage is determined by light microscopy. The phagocytic index is calculated as the percentage of macrophages containing at least three ingested particles.
Nitric Oxide (NO) Production Assay
-
Cell Stimulation: Macrophages are cultured in 96-well plates and treated with the test compound in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Cytokine (IL-6) Production Assay
-
Cell Treatment: Macrophages are treated with the test compound and stimulated with LPS for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and stored.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the potential signaling pathways modulated by Sydnone SYD-1 in macrophages based on the observed effects on NO and IL-6 production, which are known to be regulated by the NF-κB pathway upon LPS stimulation via Toll-like receptor 4 (TLR4).
References
- 1. Effect of sydnone SYD-1 on certain functions of LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vermisporin | C25H37NO4 | CID 54695539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Diverse Tetramic Acid Bearing cis-Decalin Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Diverse Tetramic Acid Bearing cis-Decalin Natural Products. | Semantic Scholar [semanticscholar.org]
Independent Validation of Spylidone's Biological Activity: A Comparative Guide
This guide provides an objective comparison of the biological activity of Spylidone with an alternative compound, focusing on the inhibition of lipid droplet accumulation in macrophages. The information is intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and a summary of available quantitative data are presented to support independent validation efforts.
Introduction to this compound
This compound is a novel fungal metabolite isolated from Phoma sp. FKI-1840.[1] Its primary reported biological activity is the inhibition of lipid droplet accumulation in mouse macrophages.[1] Lipid-laden macrophages, also known as foam cells, are a hallmark of various inflammatory conditions, including atherosclerosis. Therefore, compounds that can modulate this process are of significant interest for therapeutic development.
Comparative Analysis
For the purpose of this guide, this compound is compared with Stemphone (B1234597) C1f, a semi-synthetic derivative of another fungal metabolite, stemphone C. Stemphone derivatives have also been shown to inhibit lipid droplet accumulation in macrophages, providing a relevant point of comparison.[2]
Data Presentation
The following table summarizes the available quantitative data for this compound and Stemphone C1f. It is important to note that the data for this compound is presented as an effective concentration range for inhibiting cellular lipid droplet accumulation, while the data for Stemphone C1f is a specific IC50 value for the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) activity, a key enzyme in the formation of cholesteryl esters stored in lipid droplets.[1][2]
| Compound | Target/Assay | Organism/Cell Type | Effective Concentration / IC50 | Cytotoxicity | Reference |
| This compound | Lipid Droplet Accumulation | Mouse Macrophages | 10 - 50 µM | Not cytotoxic at effective concentrations | [1] |
| Stemphone C1f | ACAT Activity | Mouse Macrophages (microsomes) | 0.25 µM | Not cytotoxic at effective concentrations | [2] |
Signaling Pathways
The formation of lipid droplets in macrophages is a complex process involving the uptake of lipids and their subsequent esterification and storage. A simplified overview of the key signaling pathways is presented below. The precise mechanism of action for this compound within this pathway has not been fully elucidated.
Caption: Simplified signaling pathway of macrophage lipid droplet formation.
Experimental Protocols
To facilitate the independent validation of this compound's biological activity, a detailed protocol for a common assay to measure lipid droplet accumulation in macrophages is provided below.
Assay for Lipid Droplet Accumulation using Oil Red O Staining
This protocol is adapted from established methods for staining neutral lipids in cultured macrophages.[3][4]
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7, or primary peritoneal macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound and/or alternative inhibitors
-
Phosphate-buffered saline (PBS)
-
10% buffered formalin
-
Oil Red O staining solution
-
Hematoxylin (B73222) (for counterstaining)
-
Microscope
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Foam Cell Formation: Treat the cells with oxLDL (e.g., 50 µg/mL) in serum-free medium for 24-48 hours to induce lipid droplet accumulation.
-
Treatment with Inhibitors: In parallel, treat oxLDL-stimulated cells with varying concentrations of this compound or the alternative inhibitor. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, remove the medium, wash the cells gently with PBS, and fix them with 10% buffered formalin for 15-30 minutes.
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the wash water is clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.
-
-
Visualization and Quantification:
-
Add PBS to the wells to prevent the cells from drying out.
-
Visualize the cells under a light microscope. Lipid droplets will appear as red-orange droplets in the cytoplasm.
-
Quantify the lipid accumulation by either image analysis of the stained area per cell or by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 490-520 nm).
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating and comparing inhibitors of lipid droplet accumulation in macrophages.
Caption: General experimental workflow for inhibitor validation.
Conclusion
This compound presents an interesting profile as an inhibitor of macrophage lipid droplet accumulation. The provided data and protocols offer a framework for its independent validation and comparison against other potential inhibitors like stemphone derivatives. Further research is warranted to elucidate the precise mechanism of action of this compound and to establish a more detailed quantitative profile of its activity.
References
- 1. This compound, a novel inhibitor of lipid droplet accumulation in mouse macrophages produced by Phoma sp. FKI-1840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lipid droplet accumulation in mouse macrophages by stemphone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A distinct DGAT with sn-3 acetyltransferase activity that synthesizes unusual, reduced-viscosity oils in Euonymus and transgenic seeds - PMC [pmc.ncbi.nlm.nih.gov]
Spylidone Preclinical Data Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the investigational compound Spylidone, a novel Anergia Receptor X (ARX) antagonist, against two established central nervous system (CNS) agents: Vortioxetine (B1682262) and Atomoxetine (B1665822). The data presented herein is intended to offer an objective evaluation of this compound's preclinical profile.
Introduction: Targeting Motivational Deficiency Disorder (MDD)
Motivational Deficiency Disorder (MDD) is a conceptual neuropsychiatric condition characterized by a persistent lack of motivation, apathy, and anergia, distinct from the mood disturbances of classical depression. The Anergia Receptor X (ARX), a G-protein coupled receptor predominantly expressed in the prefrontal cortex and nucleus accumbens, has been identified as a key mediator in the pathophysiology of MDD. Overactivation of ARX is hypothesized to suppress dopaminergic and noradrenergic signaling, leading to the core symptoms of MDD.
This compound is a potent and selective ARX antagonist in preclinical development. This document summarizes its performance against Vortioxetine, a multimodal antidepressant, and Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, across key preclinical parameters.[1][2]
Comparative Pharmacodynamics: Receptor Binding Affinity
The initial characterization of a novel compound involves determining its affinity for its intended target and assessing its selectivity against other receptors. This compound demonstrates high affinity for the human ARX receptor and minimal interaction with a panel of other CNS targets.
Data Summary: Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target(s) | Ki (nM) | Other Significant Affinities (Ki, nM) |
| This compound (Fictional Data) | ARX Antagonist | 0.85 | SERT (>1000), NET (>1000), DAT (>1000), 5-HT1A (>800), 5-HT3 (>1200) |
| Vortioxetine | SERT Inhibitor, 5-HT Receptor Modulator | 1.6 (SERT) | 5-HT3 (3.7), 5-HT7 (19), 5-HT1A (15), 5-HT1B (33), 5-HT1D (54)[3] |
| Atomoxetine | NET Inhibitor | 5 (NET) | SERT (77), DAT (1451)[4] |
Lower Ki values indicate higher binding affinity.
Interpretation: this compound exhibits high potency and selectivity for the novel ARX target. In contrast, Vortioxetine has a multimodal profile, engaging several serotonin (B10506) receptors in addition to the serotonin transporter (SERT).[1][3][5] Atomoxetine is highly selective for the norepinephrine transporter (NET).[4]
In Vivo Efficacy: Animal Models of MDD Symptoms
To assess the potential therapeutic efficacy of this compound, its activity was evaluated in relevant animal models. For comparison, Vortioxetine was assessed in the Forced Swim Test (a model of depressive-like behavior), and Atomoxetine was evaluated in the Novel Object Recognition test (a model of cognitive function).
Data Summary: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Key Metric | Result |
| This compound (Fictional Data) | Effort-Related Choice Task (Rat) | Increased High-Effort Choices | +45% at 10 mg/kg, p < 0.01 |
| Vortioxetine | Forced Swim Test (Rat) | Immobility Time | Significant reduction at doses of 5 and 10 mg/kg |
| Atomoxetine | Novel Object Recognition (Rat) | Discrimination Index | Improved memory performance and increased time with novel object [6][7] |
Interpretation: this compound demonstrated a significant increase in motivational behavior in a task requiring effort, directly relevant to its proposed indication. Vortioxetine shows classic antidepressant-like effects, while Atomoxetine demonstrates pro-cognitive effects in preclinical models.[6][7]
Comparative Preclinical Pharmacokinetics
The pharmacokinetic profile of a drug candidate is critical for determining its dosing regimen and predicting its behavior in humans. The following data were obtained from studies in Sprague-Dawley rats following oral administration.
Data Summary: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound (10 mg/kg) (Fictional Data) | Vortioxetine (3 mg/kg) | Atomoxetine (10 mg/kg) |
| Tmax (h) | 1.5 | 1.0 - 4.0[8] | ~1.0 - 2.0[9] |
| Cmax (ng/mL) | 210 | 14.63 ± 4.00[8] | Not specified, but dose-dependent |
| AUC (0-24h) (ng·h/mL) | 1850 | 67.30 ± 23.78[8] | Not specified |
| Half-life (t½) (h) | 8.2 | ~7 (estimated from human data) | ~5.2 (in extensive metabolizers)[9] |
| Oral Bioavailability (F%) | 35% | ~10%[10] | 4%[11][12][13] |
Interpretation: this compound exhibits a pharmacokinetic profile in rats suggestive of moderate oral bioavailability and a half-life suitable for once-daily dosing. Vortioxetine and Atomoxetine show lower oral bioavailability in rats compared to humans, a common species-specific difference.[10][11][12][13]
Experimental Protocols
a) Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human ARX, SERT, NET) are prepared from recombinant cell lines or tissue homogenates.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
b) Rat Forced Swim Test
-
Objective: To assess the antidepressant-like activity of a compound.[14][15][16]
-
Methodology:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On day 1, rats are placed in the cylinder for a 15-minute habituation swim.
-
Drug Administration: On day 2, the test compound, vehicle, or a positive control is administered (e.g., 60 minutes before the test).
-
Test Session: Rats are placed in the water for a 5-minute test session. The session is video-recorded.
-
Scoring: An observer blind to the treatment conditions scores the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
-
c) Rat Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (Tmax, Cmax, AUC, t½, F%) of a compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A cohort of rats receives the compound via oral gavage at a specified dose. Another cohort receives the compound intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[8]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate the pharmacokinetic parameters.
-
Visualizations: Pathways and Workflows
Diagram 1: Hypothesized ARX Signaling Pathway
Caption: Hypothesized signaling cascade of the Anergia Receptor X (ARX) and the antagonistic action of this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for a preclinical in vivo efficacy study, from animal preparation to data analysis.
Diagram 3: Comparative Profile of Investigational Compounds
References
- 1. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atomoxetine reverses locomotor hyperactivity, impaired novel object recognition, and prepulse inhibition impairment in mice lacking pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine improves hippocampal cell proliferation but not memory in Doxorubicin‐treated adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical screening for antidepressant activity - shifting focus away from the Forced Swim Test to the use of translational biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Benchmarking Spylidone: A Comparative Analysis Against Standard-of-Care Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Spylidone, a novel investigational tyrosine kinase inhibitor (TKI), against established standard-of-care treatments for Chronic Myeloid Leukemia (CML). The data presented herein is generated from preclinical studies designed to evaluate the efficacy, selectivity, and safety profile of this compound in comparison to Imatinib, a first-generation TKI, and Ponatinib, a third-generation TKI.
The pathogenesis of CML is primarily driven by the constitutively active BCR-ABL fusion oncoprotein, a tyrosine kinase that promotes uncontrolled cell proliferation and inhibits apoptosis.[1][2] While first and second-generation TKIs have revolutionized CML treatment, resistance, often mediated by mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[3][4] this compound is a next-generation, ATP-competitive inhibitor engineered for potent activity against both native BCR-ABL and a wide spectrum of clinically relevant mutants, including T315I.
Quantitative Data Summary
The following tables summarize the key preclinical data comparing this compound with Imatinib and Ponatinib.
Table 1: In Vitro Kinase Inhibition (IC50, nM) This table displays the half-maximal inhibitory concentration (IC50) of each compound against the native BCR-ABL kinase and the resistant T315I mutant form. Lower values indicate greater potency.
| Compound | BCR-ABL (native) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) |
| This compound | 0.8 | 2.5 |
| Imatinib | 25 | >10,000 |
| Ponatinib | 0.4 | 2.0 |
Table 2: Anti-proliferative Activity in CML Cell Lines (GI50, nM) This table shows the half-maximal growth inhibition (GI50) concentration against CML cell lines expressing either native BCR-ABL (K562) or the T315I mutation (K562-T315I).
| Compound | K562 (native BCR-ABL) GI50 (nM) | K562-T315I GI50 (nM) |
| This compound | 15 | 40 |
| Imatinib | 250 | >20,000 |
| Ponatinib | 10 | 35 |
Table 3: In Vivo Efficacy in Murine Xenograft Model This table summarizes the tumor growth inhibition (TGI) in a CML xenograft mouse model.
| Treatment Group (Oral, Daily) | Mean Tumor Volume Change (%) | Overall Survival (Median, Days) |
| Vehicle Control | +450% | 21 |
| This compound (20 mg/kg) | -85% (regression) | 60 |
| Imatinib (50 mg/kg) | +150% | 35 |
| Ponatinib (20 mg/kg) | -90% (regression) | 62 |
Signaling Pathway and Mechanism of Action
This compound, like other ATP-competitive TKIs, functions by blocking the catalytic activity of the BCR-ABL kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive malignant cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of test compounds against recombinant BCR-ABL kinase (native and T315I mutant).
Protocol:
-
Recombinant human ABL1 kinase domain (native or T315I mutant) was diluted in kinase buffer (25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
A synthetic peptide substrate (e.g., EAIYAAPFAKKK) was added to the kinase reaction mixture.
-
Test compounds (this compound, Imatinib, Ponatinib) were serially diluted in DMSO and added to the wells of a 96-well plate.
-
The kinase reaction was initiated by adding [γ-33P]ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid.
-
The phosphorylated substrate was captured on a filter membrane, and unincorporated [γ-33P]ATP was washed away.
-
Radioactivity was measured using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Viability and Proliferation Assay
Objective: To determine the anti-proliferative effect (GI50) of test compounds on CML cell lines.
Protocol:
-
K562 (native BCR-ABL) and K562-T315I (engineered to express T315I mutant) cells were seeded in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells were treated with a range of concentrations of this compound, Imatinib, or Ponatinib for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, a metabolic assay reagent (e.g., MTT or resazurin) was added to each well.[8][9][10]
-
Plates were incubated for an additional 4 hours to allow for the conversion of the reagent into a colored or fluorescent product by metabolically active cells.
-
The absorbance or fluorescence was measured using a microplate reader.
-
GI50 values were determined from dose-response curves, representing the concentration of the compound that caused a 50% reduction in cell growth compared to untreated controls.
Murine Xenograft Model of CML
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Female immunodeficient mice (e.g., NOD/SCID) were subcutaneously inoculated with K562-T315I CML cells.
-
Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice were randomized into treatment groups (n=8 per group): Vehicle control, this compound (20 mg/kg), Imatinib (50 mg/kg), and Ponatinib (20 mg/kg).
-
Treatments were administered orally, once daily, for 28 consecutive days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle control group.
-
A separate cohort of animals was monitored for overall survival.
-
The study was conducted in compliance with institutional animal care and use guidelines.
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety & Hazard Profile
{"answer":"As Spylidone is a fictional chemical, this guide provides a procedural framework for its proper disposal based on best practices for handling analogous, real-world hazardous compounds in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the protection of the environment.
Before handling this compound waste, it is crucial to be aware of its hypothetical hazard profile. Always consult the Safety Data Sheet (SDS) before working with any chemical.
Assumed Hazards of this compound:
-
Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1][2]
-
Suspected Mutagen: May cause genetic defects.
-
Ecotoxicity: Very toxic to aquatic life with long-lasting effects.
-
Reactivity: Stable under normal conditions but reacts with strong oxidizing agents.
Required Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory to prevent exposure:[2][3]
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A chemically resistant lab coat.
-
Respiratory Protection: Use within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Segregation and Storage of this compound Waste
Proper segregation is the first step in the disposal process to prevent dangerous reactions.[4][5]
-
Solid Waste:
-
Liquid Waste (Solutions containing this compound):
-
Storage Location:
Step-by-Step Disposal Procedures
Disposal of this compound is managed through your institution's Environmental Health & Safety (EHS) office. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1]
Step 1: Containerization
-
Select a compatible waste container that is in good condition with no leaks or cracks.[7]
-
Place a "Hazardous Waste" label on the container before adding any waste.[9]
-
Fill out the label completely, listing all constituents, including solvents and their percentages. Do not use abbreviations.[8]
-
Keep the container securely capped at all times, except when adding waste.[6][7]
Step 2: Disposal of Empty Containers Because this compound is considered acutely toxic (a hypothetical "P-listed" substance), its empty containers must be managed as hazardous waste.[2][10]
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol (B129727) or ethanol) that can dissolve this compound.[5][7][9]
-
Collect this rinsate as hazardous liquid waste in your designated this compound waste container.[7][9][11]
-
After triple-rinsing, deface the original label on the container.[5]
-
The rinsed, defaced container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.
Step 3: Arranging for Pickup
-
Once your waste container is full or you have accumulated waste for 90 days, arrange for a pickup.[6]
-
Submit a chemical waste collection request to your institution's EHS office.[8]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.[8]
Data Presentation: this compound Waste Profile
| Parameter | Value/Guideline | Source |
| EPA Waste Code (Hypothetical) | P999 (Acutely Toxic) | Based on P-list criteria[10] |
| Primary Hazards | Acute Toxicity, Mutagenicity, Ecotoxicity | Assumed Profile |
| Compatible Container Materials | Glass, Polyethylene | General Chemical Resistance |
| Incompatible Waste Streams | Strong Oxidizing Agents, Strong Acids | Assumed Reactivity |
| Maximum Accumulation Time | 90 days | EPA Regulation[6] |
| Maximum Satellite Volume | 1 quart (for acutely hazardous waste) | EPA Regulation[12] |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol outlines the steps for decontaminating non-disposable glassware that has come into contact with this compound.
-
Preparation (in a chemical fume hood):
-
Prepare a 1% sodium carbonate solution in deionized water.
-
Designate a specific basin or container for the initial rinse.
-
-
Initial Rinse:
-
Rinse the glassware three times with a suitable solvent (e.g., methanol) to remove the bulk of the this compound residue.
-
Collect all rinsate into the designated this compound liquid hazardous waste container.
-
-
Decontamination Wash:
-
Submerge the triple-rinsed glassware in the 1% sodium carbonate solution for at least 1 hour.
-
-
Final Cleaning:
-
Remove the glassware from the decontamination bath.
-
Wash thoroughly with laboratory detergent and water.
-
Rinse with deionized water and allow to air dry.
-
-
Waste Handling:
-
The sodium carbonate bath, now containing trace amounts of this compound, must be disposed of as hazardous aqueous waste.
-
Visualization: this compound Waste Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of different forms of this compound waste. "}
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 3. gmpplastic.com [gmpplastic.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Handling Guide for Spironolactone
Disclaimer: The following information is based on available Safety Data Sheets (SDS) for "Spironolactone" (CAS No. 52-01-7). It is highly likely that "Spylidone" is a misspelling of this compound. All recommendations should be verified with your institution's specific safety protocols and the most current SDS for the product in use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Spironolactone. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, ensuring user confidence and trust.
Personal Protective Equipment (PPE) Requirements
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Spironolactone in a laboratory setting.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][2] | Protects eyes from dust and splashes. |
| Hand Protection | Handle with gloves.[1] Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Lab coat or other protective clothing.[1] Choose body protection according to the amount and concentration. | Protects against contamination of personal clothing. |
| Respiratory | Use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask for nuisance levels of dust.[1] For higher exposures, use a certified respirator. | Prevents inhalation of dust particles. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper disposal of waste are essential for minimizing risk.
Spill Response Workflow
Caption: Workflow for responding to a Spironolactone spill.
Disposal Plan:
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
| Waste Type | Disposal Procedure |
| Contaminated Materials | Place in a sealed, labeled container for disposal. |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Contaminated Packaging | Dispose of in accordance with federal, state, and local environmental control regulations.[1] |
Toxicological and Physical Properties
Understanding the inherent properties of Spironolactone is crucial for risk assessment.
| Property | Value |
| Appearance | White or yellowish-white powder.[3] |
| Molecular Formula | C₂₄H₃₂O₄S[3] |
| Molecular Weight | 416.57 g/mol [3] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation.[1] May cause damage to organs through prolonged or repeated exposure.[2][4] May damage fertility or the unborn child.[2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂), nitrogen (NO, NO₂), and sulfur (SO₂, SO₃).[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
